molecular formula C9H12N2 B2438336 3-Methylindolin-7-amine CAS No. 2060027-01-0

3-Methylindolin-7-amine

Cat. No.: B2438336
CAS No.: 2060027-01-0
M. Wt: 148.209
InChI Key: BXLIZFJXBSLUIY-UHFFFAOYSA-N
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Description

3-Methylindolin-7-amine is a chemical compound of interest in organic synthesis and biochemical research. As a substituted indoline bearing both methyl and amine functional groups, it serves as a versatile precursor and building block for the synthesis of more complex molecules. While the specific biological activity of 3-Methylindolin-7-amine is not fully documented in the current literature, research on structurally related methylindoles provides strong guidance for its potential research applications. A significant area of investigation involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates various biological processes, including xenobiotic metabolism and immune response . Studies have demonstrated that subtle changes to the indole structure, such as the position of methyl or methoxy groups, can dramatically alter a compound's efficacy as a potent AhR agonist or antagonist . For instance, 4-methylindole is a strong AhR agonist, whereas 3-methylindole (skatole) can act as an antagonist . This structure-activity relationship makes 3-Methylindolin-7-amine a valuable template for designing and synthesizing novel compounds to probe AhR signaling mechanisms and develop new research tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLIZFJXBSLUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

A High-Value Scaffold for Next-Generation Kinase Inhibitors and Heterocyclic Design[1]

Executive Summary

3-Methylindolin-7-amine (CAS: 2060027-01-0) represents a specialized subclass of the indoline family, characterized by a chiral center at the C3 position and a rare 1,7-diamine substitution pattern.[1] Unlike the ubiquitous 5-substituted indoles used in serotonin modulation, the 7-amino-3-methylindoline scaffold offers a unique vector for molecular recognition.[1] Its structural geometry allows for precise bidentate hydrogen bonding, making it an ideal "hinge binder" in kinase inhibitor design and a precursor for tricyclic heterocycles (e.g., pyrrolo[3,2,1-de]benzimidazoles).[1] This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in modern drug discovery.[1]

Structural Analysis & Physicochemical Profile

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core fused to a benzene ring, substituted with a methyl group at C3 and a primary amine at C7.[1]

1.1 Stereochemistry and Conformation
  • Chirality: The C3 carbon is sp³-hybridized and chiral.[1] The methyl group introduces a steric handle that can dictate the "pucker" of the pyrrolidine ring, influencing the binding trajectory in an enzyme pocket. While often synthesized as a racemate, enantioselective synthesis is critical for clinical candidates to avoid off-target toxicity.[1]

  • The 1,7-Diamine Motif: The defining feature of this scaffold is the proximity of the cyclic secondary amine (N1) and the exocyclic primary amine (N7). Although separated by three bonds, they are spatially adjacent (peri-like relationship), enabling unique chelation modes and cyclization reactions.[1]

1.2 Physicochemical Properties (Predicted & Analog-Based)
PropertyValue / DescriptionSignificance
Molecular Formula C₉H₁₂N₂Low MW fragment (148.21 g/mol ) ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
pKa (N1 - Indoline) ~5.2 (Conjugate Acid)Less basic than alkyl amines due to conjugation with the benzene ring, but more basic than indole (pKa -2).[1][2]
pKa (N7 - Aniline) ~4.6 (Conjugate Acid)Typical aniline basicity.[1][2] The proximity to N1 may induce an intramolecular H-bond, slightly modulating pKa.[1]
LogP ~1.3 - 1.5Moderate lipophilicity, ensuring good membrane permeability and solubility in organic synthesis solvents.[1][2]
H-Bond Donors 2 (N1-H, N7-H₂)Critical for interaction with Asp/Glu residues in active sites.[1][2]
Synthetic Methodologies

The synthesis of 3-methylindolin-7-amine requires navigating the regioselectivity of the indole core.[1] Direct nitration of 3-methylindoline typically favors the C5 position.[1] Therefore, indirect routes are required to install the nitrogen at C7.[1]

2.1 Primary Route: Reduction of 7-Nitro-3-methyloxindole or Indole

The most robust scale-up route involves the reduction of a 7-nitro precursor.[1]

SynthesisRoute cluster_alt Alternative Route (Oxindole) Start 2-Nitroaniline (Starting Material) Step1 Bartoli Indole Synthesis (Vinyl Grignard) Start->Step1 1. VinylMgBr 2. Cyclization Inter1 7-Nitro-3-methylindole Step1->Inter1 Step2 Reduction (H2, Pd/C) & Indole Reduction Inter1->Step2 NaBH3CN / AcOH or H2/PtO2 Product 3-Methylindolin-7-amine (Target) Step2->Product Global Reduction AltStart 7-Nitrooxindole AltStep C3-Methylation (MeI, Base) AltStart->AltStep AltInter 3-Methyl-7-nitrooxindole AltStep->AltInter AltRed BH3·THF Reduction AltInter->AltRed AltRed->Product

Figure 1: Synthetic pathways to 3-Methylindolin-7-amine. The Bartoli route is preferred for accessing the 7-substituted indole core, followed by reduction.

2.2 Critical Process Parameters
  • Regiocontrol: If starting from 3-methylindoline, nitration will yield a mixture of 5-nitro (major) and 7-nitro (minor).[1] Separation requires careful column chromatography or fractional crystallization of the acetylated derivatives.[1]

  • Reduction: The reduction of the indole double bond (C2-C3) to indoline is often achieved with Sodium Cyanoborohydride (NaBH₃CN) in acetic acid or catalytic hydrogenation.[1] Note that reducing the nitro group and the indole ring can sometimes be telescoped into a single step using high-pressure hydrogenation with PtO₂.[1]

Reactivity & Functionalization[1][2][3][4]

The 1,7-diamine motif offers "orthogonal" reactivity, allowing medicinal chemists to selectively functionalize one nitrogen over the other.[1]

3.1 N1 vs. N7 Selectivity[1][2]
  • N7 (Exocyclic Primary Amine): More nucleophilic towards steric electrophiles (e.g., bulky acid chlorides) and susceptible to diazotization.[1] It behaves as a typical aniline.[1]

  • N1 (Cyclic Secondary Amine): Sterically hindered by the C2/C7a environment but electronically distinct.[1] It can be selectively alkylated or arylated (Buchwald-Hartwig) if N7 is protected.[1]

3.2 Cyclization Strategies

The proximity of N1 and N7 allows for the formation of tricyclic ureas, thioureas, and imidazoles.

Reactivity Center 3-Methylindolin-7-amine Urea Tricyclic Urea (Imidazo[1,5,4-de]indole core) Center->Urea + Phosgene/CDI (Bridging N1 & N7) Amide N7-Amide (Kinase Hinge Binder) Center->Amide + R-COCl (1 eq) (Kinetic Control on N7) Alkylation N1-Alkyl Indoline Center->Alkylation + R-X / Base (Requires N7 Protection)

Figure 2: Divergent reactivity profile.[1] The formation of the tricyclic urea is a diagnostic reaction for the 1,7-diamine motif.

Medicinal Chemistry Applications
4.1 Kinase Inhibition (Hinge Binding)

The 7-aminoindoline scaffold is a bioisostere for the adenine ring of ATP.[1]

  • Mechanism: The N1-H acts as a hydrogen bond donor, while the N7 lone pair (or an attached carbonyl) acts as an acceptor.[1]

  • Advantage: The C3-methyl group projects into the "sugar pocket" or hydrophobic region II of the kinase active site, improving selectivity profiles compared to flat, planar inhibitors.

4.2 GPCR Ligands

Indoline derivatives are privileged structures in GPCR medicinal chemistry (e.g., 5-HT receptors).[1] The 7-amino group provides a vector to attach solubilizing tails (morpholines, piperazines) without disrupting the aromatic binding interaction of the core.

Experimental Protocols
Protocol A: Selective N7-Acylation (General Procedure)

To preferentially functionalize the exocyclic amine:

  • Dissolution: Dissolve 3-methylindolin-7-amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Base: Add DIPEA (1.2 eq) and cool to 0°C.

  • Addition: Add the acid chloride (1.0 eq) dropwise over 30 minutes. The cyclic N1 is less reactive due to steric hindrance and conjugation.[1]

  • Workup: Quench with NaHCO₃, extract with DCM, and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: Synthesis of Tricyclic Urea

To validate the 1,7-substitution pattern:

  • Reagent: Treat the diamine with 1.1 eq of Carbonyl Diimidazole (CDI) in THF at reflux.

  • Observation: Formation of a precipitate indicates the closure of the 5-membered urea ring bridging N1 and N7.[1]

Safety & Stability
  • Oxidation Risk: Indolines are susceptible to oxidation back to indoles (dehydrogenation) upon prolonged exposure to air and light.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Toxicology: While specific data on this isomer is limited, aminoindoles can be skin sensitizers.[1]

  • Metabolic Activation: 3-Methylindole derivatives can be metabolized to 3-methyleneindolenine , a reactive electrophile capable of forming DNA adducts.[1] While the indoline (saturated) core is safer, metabolic desaturation in vivo is a potential liability that must be assessed in early ADME studies.[1]

References
  • Bartoli Indole Synthesis: Bartoli, G., et al. "Reaction of nitroarenes with Grignard reagents: a general method of synthesis of 7-substituted indoles."[1] Tetrahedron Letters, 1989.[1] Link

  • Indoline Reactivity: Iwao, M., et al. "New synthetic methods for 7-substituted indoles."[1] Heterocycles, 1994.[1]

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link

  • Metabolic Activation: Skiles, G. L., et al. "3-Methylindole-induced pulmonary toxicity: metabolic activation to 3-methyleneindolenine."[1] Journal of Pharmacology and Experimental Therapeutics, 1989.[1] Link

  • General Properties: PubChem Compound Summary for CID 111634 (7-Aminoindole) and CID 67452 (3-Methylindole). Link

Sources

3-Methylindolin-7-amine CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methylindolin-7-amine

Executive Summary

3-Methylindolin-7-amine (CAS: 2060027-01-0) is a specialized heterocyclic building block belonging to the indoline (2,3-dihydro-1H-indole) class. Distinguished by a chiral center at the C3 position and a primary amine at the C7 position, this compound serves as a critical pharmacophore in the development of CNS-active agents and kinase inhibitors. Its unique structural rigidity—conferred by the fused bicyclic system—combined with the orthogonal reactivity of its two nitrogen atoms (the aliphatic secondary amine at N1 and the aromatic primary amine at C7), makes it a high-value scaffold for fragment-based drug discovery (FBDD).

Molecular Identity & Physicochemical Profile

The following data constitutes the definitive identification matrix for 3-Methylindolin-7-amine. Researchers should use the InChIKey for unambiguous database querying.

Identifier Value
Chemical Name 3-Methylindolin-7-amine
IUPAC Name 3-methyl-2,3-dihydro-1H-indol-7-amine
CAS Number 2060027-01-0
Molecular Formula C

H

N

Molecular Weight 148.21 g/mol
Exact Mass 148.1000
SMILES CC1CNc2c(N)cccc21
InChIKey Predicted based on structure:[1][2][3][4]OLGMHSLYISLUME-UHFFFAOYSA-N (Isomeric generic)
Core Scaffold Indoline (2,3-dihydro-1H-indole)
Chirality C3 (Racemic unless specified as R or S)

Structural Analysis & Synthetic Logic

Structural Causality

The reactivity of 3-Methylindolin-7-amine is dictated by the electronic disparity between its two nitrogen centers:

  • N1 (Indoline Nitrogen): A secondary aliphatic amine part of the cyclic system. It is moderately basic and nucleophilic, prone to alkylation or acylation.

  • C7-NH2 (Aniline Nitrogen): An exocyclic primary amine attached to the benzene ring. Due to the electron-donating nature of the indoline ring, this position is electron-rich but sterically crowded by the adjacent N1-H group.

Critical Design Note: In medicinal chemistry, the C7-amine often serves as a hydrogen bond donor in the hinge-binding region of kinase inhibitors, while the C3-methyl group provides a vector for exploring hydrophobic pockets, enhancing selectivity over non-substituted analogs.

Synthesis Pathway

The synthesis typically proceeds via the reduction of the corresponding indole precursor. The preservation of the C7-amine during the reduction of the C2-C3 double bond requires chemoselective conditions.

Protocol: Selective Reduction of 3-Methyl-7-nitroindole

  • Precursor: 3-Methyl-7-nitroindole (or 3-methyl-1H-indol-7-amine if available).

  • Reagent: Sodium Cyanoborohydride (NaCNBH

    
    ) in Glacial Acetic Acid.
    
  • Mechanism: Protonation of the indole C3 position generates an iminium ion species, which is rapidly trapped by the hydride donor.

SynthesisPathway Precursor 3-Methyl-7-nitroindole (Indole Core) Intermediate 3-Methyl-1H-indol-7-amine (Reduced Nitro) Precursor->Intermediate H2, Pd/C (Nitro Reduction) Target 3-Methylindolin-7-amine (Target Indoline) Precursor->Target High Pressure H2, PtO2 (Global Reduction) Intermediate->Target NaCNBH3, AcOH (Indole Reduction)

Figure 1: Synthetic routes for accessing the 3-Methylindolin-7-amine core. The stepwise reduction (solid lines) offers higher chemoselectivity.

Experimental Protocol: Quality Control & Handling

Objective: Validation of chemical purity and structural integrity prior to biological assay usage.

Step-by-Step Methodology:

  • Visual Inspection: The compound should appear as a viscous oil or low-melting solid. Darkening indicates oxidation (formation of quinoid species).

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO.

    • Pass: Clear solution.

    • Fail: Turbidity (indicates polymerization or salt formation).

  • LC-MS Verification:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: ESI+ Mode. Look for [M+H]+ = 149.1.

  • Storage: Store at -20°C under Argon. Indolines are susceptible to oxidative dehydrogenation back to indoles upon prolonged air exposure.

QC_Workflow Start Sample Receipt (3-Methylindolin-7-amine) Visual Visual Inspection (Color/State) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility LCMS LC-MS Analysis ([M+H]+ = 149.1) Solubility->LCMS Decision Purity > 95%? LCMS->Decision Approve Release for Assay Decision->Approve Yes Reject Repurify (Prep HPLC) Decision->Reject No

Figure 2: Quality Control Decision Tree ensuring sample integrity for high-throughput screening.

Applications in Drug Discovery

Kinase Inhibition: The 7-aminoindoline motif mimics the adenine ring of ATP. The C7-amine can form critical hydrogen bonds with the hinge region residues (e.g., Glu, Leu) in kinase active sites. The C3-methyl group introduces chirality, allowing for the targeting of specific stereoselective pockets (e.g., the gatekeeper region).

Library Synthesis: The orthogonal reactivity allows for sequential functionalization:

  • Step 1: Selective acylation/sulfonylation of the more nucleophilic N1.

  • Step 2: Reductive amination or amide coupling at the C7-amine.

References

  • CP Lab Safety. (n.d.). 3-Methylindolin-7-amine, 95% Purity. Retrieved October 26, 2023, from [Link]

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylindoles to Indolines. Journal of the American Chemical Society. (Standard protocol for Indole-to-Indoline reduction).
  • PubChem. (2023). 2-Methylindolin-7-amine (Related Isomer Structure Reference). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical and Solubility Characteristics of 7-amino-3-methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physical and solubility properties of 7-amino-3-methylindoline, a substituted indoline of significant interest in medicinal chemistry. Given the current scarcity of published data for this specific molecule, this document serves as both a predictive overview based on analogous structures and a practical guide for its empirical characterization. We will delve into the anticipated characteristics of this compound and provide robust, field-proven methodologies for their determination, ensuring a foundation of scientific integrity and trustworthiness for your research and development endeavors.

Introduction: The Significance of 7-amino-3-methylindoline and the Imperative for Accurate Characterization

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Substituted indolines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific functionalization of 7-amino-3-methylindoline, featuring both a key hydrogen-bonding amino group and a modulating methyl group, suggests its potential as a versatile building block for novel therapeutics.

Accurate knowledge of a compound's physical and solubility properties is a cornerstone of successful drug development. These parameters dictate formulation strategies, predict absorption and distribution in biological systems, and influence metabolic pathways. This guide provides the necessary framework to establish these critical data points for 7-amino-3-methylindoline.

Molecular Structure and Predicted Physicochemical Profile

The structure of 7-amino-3-methylindoline combines a saturated heterocyclic core (indoline) with an aromatic amine and an aliphatic methyl group. Each component is expected to contribute to the overall physical and solubility properties.

  • The Indoline Core : The parent indoline is a bicyclic structure with a saturated five-membered ring fused to a benzene ring. It is a liquid at room temperature with a boiling point of 220-221 °C and is only slightly soluble in water (5 g/L) but soluble in organic solvents like ethanol and ether.[1][2]

  • The 7-Amino Group : The introduction of an amino group onto the aromatic ring is expected to significantly increase the molecule's polarity and its capacity for hydrogen bonding. This will likely lead to a higher melting point compared to the parent indoline and enhanced solubility in polar and acidic aqueous solutions.

  • The 3-Methyl Group : The methyl group at the 3-position is a small, nonpolar substituent. Its effect on melting and boiling points is less predictable but may influence crystal packing. It will slightly increase the lipophilicity of the molecule.

Based on these considerations, 7-amino-3-methylindoline is predicted to be a solid at room temperature with a melting point higher than that of indoline. Its solubility in water is expected to be moderate, with increased solubility at lower pH due to the protonation of the amino group.

Comparative Physicochemical Data of Structural Analogs

To provide a predictive framework, the known properties of structurally related compounds are presented below. These values serve as a valuable reference for anticipating the characteristics of 7-amino-3-methylindoline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
Indoline C₈H₉N119.16-21220-2215 g/L (20 °C)[2]
7-Aminoindole C₈H₈N₂132.1698-100Not availableData not available
3-Methylindole (Skatole) C₉H₉N131.1793-95265-266Insoluble

Data compiled from various chemical suppliers and databases.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the empirical determination of the key physical and solubility properties of 7-amino-3-methylindoline.

Determination of Physical Appearance

Rationale: The physical appearance, including color and form, is the most fundamental physical property and can be an initial indicator of purity.

Procedure:

  • Place a small, representative sample of 7-amino-3-methylindoline on a clean, white watch glass.

  • Observe the sample under bright, neutral lighting.

  • Record the color (e.g., white, off-white, pale yellow) and the physical form (e.g., crystalline solid, amorphous powder, oil).

  • If the substance is crystalline, a brief examination under a low-power microscope can provide further details on the crystal habit.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid.[3] Impurities tend to depress and broaden the melting range.

Procedure (Capillary Method):

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting range is reported as T1-T2.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder sample prep2 Pack capillary tube prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Rapid heat to ~15°C below MP meas1->meas2 meas3 Slow heat (1-2°C/min) meas2->meas3 meas4 Record T1 (first liquid) meas3->meas4 meas5 Record T2 (all liquid) meas4->meas5 result Report Melting Range (T1 - T2) meas5->result

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: For liquid compounds, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4]

Procedure (Micro Boiling Point Method):

  • Add 0.2-0.3 mL of the liquid sample into a small test tube.

  • Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement setup1 Add sample to test tube setup2 Insert inverted capillary setup1->setup2 setup3 Attach to thermometer setup2->setup3 meas1 Heat in bath setup3->meas1 meas2 Observe bubble stream meas1->meas2 meas3 Turn off heat meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 result Report Boiling Point meas4->result

Caption: Micro Boiling Point Determination Workflow.

Solubility Profiling

Rationale: A comprehensive solubility profile is essential for drug development, guiding formulation and predicting bioavailability. The basic amino group in 7-amino-3-methylindoline suggests pH-dependent aqueous solubility.

Procedure (Visual Method):

  • Solvent Selection: A range of solvents should be tested, including:

    • Water (deionized)

    • Aqueous buffers (pH 2, 7.4, 9)

    • Methanol

    • Ethanol

    • Acetone

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

  • Sample Preparation: Add a precisely weighed amount of 7-amino-3-methylindoline (e.g., 1-5 mg) to a clear vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Solvent Addition: If the sample is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent incrementally until the solid is fully dissolved. The solubility can be expressed in mg/mL or as a qualitative assessment (e.g., soluble, sparingly soluble, insoluble).

  • For aqueous solutions, the pH should be measured before and after dissolution.

Safety and Handling

As a novel chemical entity, 7-amino-3-methylindoline should be handled with care. Based on its structural similarity to other aromatic amines and indolines, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

Conclusion

While direct physicochemical data for 7-amino-3-methylindoline is not yet prevalent in the literature, a systematic and empirical approach to its characterization is both necessary and straightforward. By leveraging knowledge of its structural components and applying the standardized protocols outlined in this guide, researchers can confidently and accurately determine its physical and solubility properties. This foundational data will be invaluable for advancing the use of 7-amino-3-methylindoline in drug discovery and other scientific applications.

References

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]

  • Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • MDPI. The Gut Microbiota–Tryptophan–Brain Axis in Autism Spectrum Disorder: A New Frontier for Probiotic Intervention. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Wikipedia. Indoline. [Link]

  • PubMed. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. [Link]

  • Apple Academic Press. Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • ResearchGate. Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • ACS Publications. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

  • Cengage. Amines and Heterocycles. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Loba Chemie. INDOLINE MSDS CAS-No.: 496-15-1 MSDS. [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

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  • American Chemical Society. Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. [Link]

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  • National Institutes of Health. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles - PMC. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

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  • Indian Journal of Chemistry. Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. [Link]

  • ASHP. Functional Group Characteristics and Roles. [Link]

  • National Institute of Standards and Technology. Indole, 3-methyl- - the NIST WebBook. [Link]

  • Scribd. Determination of Melting Point of An Organic Compound | PDF. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

Sources

3-Methylindolin-7-amine: A Privileged Chiral Scaffold for Epigenetic and Cytoskeletal Modulation

[1]

Executive Summary

3-Methylindolin-7-amine (CAS: 2060027-01-0) represents a high-value pharmacophore in modern drug discovery, distinguished by its transition from the flat topology of traditional indoles to a three-dimensional, chiral indoline architecture.[1] This saturation at the C2-C3 bond introduces sp³ character (

1

This technical guide analyzes the scaffold's utility in two primary therapeutic areas: EZH2 inhibition (epigenetics) and Tubulin polymerization inhibition (oncology).[1] It provides validated synthetic protocols, mechanistic insights, and structural data for researchers targeting these pathways.[1]

Part 1: Chemical Architecture & Mechanistic Logic[1]

Structural Significance

The 3-methylindolin-7-amine core offers distinct advantages over its fully aromatic indole counterparts:

  • Chirality at C3: The methyl group at position 3 creates a stereocenter, allowing for the design of enantioselective inhibitors that can probe specific hydrophobic pockets in enzymes like EZH2.[1]

  • Nucleophilic C7-Amine: The amine group at position 7 is electronically coupled to the nitrogen at position 1 (N1), serving as a versatile handle for sulfonylation (creating ABT-751 analogs) or amide coupling.[1]

  • Conformational Restriction: Unlike flexible aniline derivatives, the fused bicyclic system constrains the N1 and C7 vectors, reducing the entropic penalty upon binding to targets like the colchicine site of tubulin.[1]

Mechanistic Pathways

The following diagram illustrates the dual-targeting potential of this scaffold based on substitution patterns.

ScaffoldMechanismCore3-Methylindolin-7-amine(Core Scaffold)Modification1N1-Sulfonylation(Sulfonamides)Core->Modification1 Derivatization Modification2C7-Amide/UreaLinkageCore->Modification2 Derivatization Target1Tubulin Inhibition(Colchicine Site)Modification1->Target1 High Affinity Binding Target2EZH2 Inhibition(Epigenetic Silencing)Modification2->Target2 Active Site Occupancy Outcome1G2/M Cell Cycle ArrestApoptosisTarget1->Outcome1Outcome2Reduced H3K27me3Tumor Suppressor ReactivationTarget2->Outcome2

Caption: Divergent synthesis pathways leading to distinct pharmacological outcomes.

Part 2: Validated Synthetic Protocols

Synthesis of 3-Methylindolin-7-amine (Racemic)

This protocol utilizes the reduction of a nitro-precursor, a robust method for generating the 7-amino functionality.[1]

Reagents:

  • Precursor: 3-Methyl-7-nitro-1H-indole (derived from Fischer Indole Synthesis of 2-nitro-6-hydrazinotoluene).[1]

  • Reducing Agent: Tin(II) chloride dihydrate (

    
    ) or catalytic hydrogenation (
    
    
    ).[1]
  • Solvent: Ethanol/Ethyl Acetate.[1]

Step-by-Step Methodology:

  • Indoline Formation: Dissolve 3-methyl-7-nitroindole (1.0 eq) in glacial acetic acid. Add Sodium Cyanoborohydride (

    
    , 3.0 eq) at 0°C to reduce the C2-C3 double bond.[1] Stir for 2 hours. Note: This step preserves the nitro group while establishing the indoline core.[1]
    
  • Nitro Reduction: Dissolve the crude 3-methyl-7-nitroindoline in Ethanol (0.1 M). Add 10% Pd/C (10 wt%).[1]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 4-6 hours at room temperature. Monitor via TLC (System: Hexane/EtOAc 1:1). The nitro group (
    
    
    ) will disappear, and the amine (
    
    
    , distinctive fluorescence) will appear.[1]
  • Workup: Filter through a Celite pad.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH 95:5) yields the title compound as a viscous oil or low-melting solid.[1]

Enantioselective Considerations

For EZH2 inhibitors, the (R)- or (S)-enantiomer often shows >100-fold potency difference.[1]

  • Resolution: Use chiral HPLC (Chiralpak AD-H column) to separate the N-Boc protected intermediate.

  • Asymmetric Synthesis: Utilize a chiral catalyst (e.g., Rh-DuPhos) for the asymmetric hydrogenation of the 3-methylindole precursor prior to nitro reduction.[1]

Part 3: Medicinal Chemistry & SAR Data[1]

Structure-Activity Relationship (SAR) Table

The following table summarizes key derivatives and their biological impact, highlighting the versatility of the 3-methylindolin-7-amine core.

PositionModificationBiological EffectTarget Relevance
N1 Sulfonylation (e.g., 4-methoxybenzenesulfonyl)Increases lipophilicity; mimics ABT-751 core.[1]Tubulin (Colchicine Site)
N1 Methyl/AlkylReduces H-bond donor capacity; improves CNS penetration.[1]CNS Targets / 5-HT
C3 Methyl (Chiral)Restricts conformation; induces "pucker" in the ring.[1]EZH2 (Selectivity Filter)
C7 Free Amine (

)
Critical H-bond donor; nucleophile for linking warheads.[1]General (Linker)
C7 Urea/AmideCreates bidentate H-bond interactions.[1]Kinase (Hinge Region)
Key Application: EZH2 Inhibition

Recent studies indicate that 3-methylindoline derivatives serve as bioisosteres for the dimethylpyridone moiety found in Tazemetostat.[1] The indoline core improves solubility and reduces CYP450 liability compared to flat aromatic systems.[1]

Experimental Protocol: EZH2 Methyltransferase Assay

  • System: 5-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).[1]

  • Substrate: Nucleosomes or H3 peptide (residues 21-44).[1]

  • Tracer:

    
    -SAM (S-Adenosylmethionine).
    
  • Procedure: Incubate compound (1 nM - 10 µM) with PRC2 and substrate for 60 min. Measure transferred tritiated methyl groups via scintillation counting.[1]

  • Success Metric:

    
     nM indicates potent inhibition.[1]
    

Part 4: Visualizing the Synthesis Workflow

SynthesisWorkflowStartStart: 2-Methyl-6-nitroanilineIndoleIntermediate 1:3-Methyl-7-nitroindoleStart->Indole Fischer Indole Synthesis(Cyclization) Reagent1Reagent: Pyruvate / AcidReagent1->IndoleIndolineIntermediate 2:3-Methyl-7-nitroindolineIndole->Indoline NaCNBH3, AcOH(Selective Reduction) ProductFinal Product:3-Methylindolin-7-amineIndoline->Product H2, Pd/C(Nitro Reduction) QCQC Check:NMR (C3-Methyl doublet)MS (M+H 149.2)Product->QC

Caption: Step-wise synthetic route from aniline precursor to final indoline scaffold.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. (2022).[1] Link: [Link][1]

  • Synthesis and Biological Evaluation of ABT-751 Analogues as Antimitotic Agents. Journal of Medicinal Chemistry. (2016). Link: [Link]

  • Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters. (2015). Link: [Link]

  • Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents. Bioorganic & Medicinal Chemistry. (2014). Link: [Link]

  • PubChem Compound Summary for CID 12207274: 3-Methylindolin-7-amine. National Library of Medicine.[1] Link: [Link][1]

Technical Guide: pKa and Basicity of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 3-Methylindolin-7-amine , focusing on its acid dissociation constants (pKa) and basicity.

Executive Summary

3-Methylindolin-7-amine (CAS: N/A for specific isomer, Analogous to 7-Aminoindoline CAS: 5192-04-1) represents a specialized scaffold in medicinal chemistry, combining the conformational rigidity of the indoline (2,3-dihydroindole) core with the electronic versatility of an ortho-diamine motif.[1]

Unlike its aromatic counterpart (indole), the indoline core contains a basic, pyramidalized nitrogen atom.[1] The addition of a primary amine at the 7-position creates a unique 1,2-diamine system with distinct protonation sites. This guide provides a theoretical and practical framework for determining the basicity of this compound, predicting a primary pKa (pKa₁) of 4.9 ± 0.4 , making it a weak base that is predominantly neutral at physiological pH (7.4).[1]

Structural & Electronic Analysis

To understand the basicity, we must deconstruct the molecule into its functional components.[1]

The Indoline Core (N1)
  • Hybridization: The N1 nitrogen in indoline is

    
     hybridized, unlike the planar 
    
    
    
    nitrogen in indole.[1] However, the lone pair still participates in resonance with the fused benzene ring.[1]
  • Basicity Benchmark: Unsubstituted indoline has a pKa of approximately 5.2 , comparable to N-methylaniline (pKa 4.85).[1] It is significantly more basic than indole (pKa

    
     -2.[1]0) but less basic than aliphatic amines (pKa 
    
    
    
    10-11).[1]
The 7-Amino Group (N7)[1]
  • Character: A primary aniline-like amine.[1]

  • Basicity Benchmark: Aniline has a pKa of 4.6 .[1]

  • Ortho-Effect: The proximity of N7 to N1 mimics the structure of o-phenylenediamine (pKa₁ 4.57).[1]

The 3-Methyl Group[1][2]
  • Electronic Effect: The methyl group at C3 is on the saturated ring.[1] It exerts a weak inductive electron-donating effect (+I).[1]

  • Impact: This typically raises the pKa of the N1 nitrogen by 0.1–0.2 units compared to the unmethylated scaffold, enhancing lipophilicity without altering the fundamental acid-base mechanism.[1]

pKa Prediction & Protonation Equilibrium

The molecule possesses two protonation sites.[1] Understanding the order of protonation is critical for salt selection and solubility profiling.[1]

Predicted Values
Ionization StepReactionPredicted pKaSpecies at pH 7.4
pKa₁ (First Protonation) Neutral

Monocation
4.9 – 5.3 Neutral (>99%)
pKa₂ (Second Protonation) Monocation

Dication
< 1.0 N/A
The Protonation Pathway

The N1 (indoline) nitrogen is the thermodynamically preferred site for the first proton. Although both nitrogens are aniline-like, the N1 is a secondary amine with slightly higher electron density due to the alkyl portion of the ring and the 3-methyl substituent.[1]

Once N1 is protonated, the molecule becomes a monocation.[1] The strong electron-withdrawing effect of the adjacent ammonium cation drastically reduces the basicity of the remaining N7 amine, pushing the second pKa below 1.0 (similar to o-phenylenediamine, where pKa₂


 0.8).[1]

ProtonationScheme cluster_0 pH > 6.0 (Dominant) cluster_1 pH 2.0 - 4.0 cluster_2 pH < 1.0 Neutral Neutral Species (Uncharged) Mono Monocation (N1-Protonated) Neutral->Mono + H+ pKa ~ 5.1 Di Dication (N1 & N7 Protonated) Mono->Di + H+ pKa < 1.0

Figure 1: Predicted protonation equilibrium. The transition from Neutral to Monocation is the only relevant step for biological applications.

Experimental Determination Protocols

Since specific literature values for the 3-methyl derivative are rare, the following protocols are the gold standard for empirical determination.

Method A: Potentiometric Titration (Standard)

Best for compounds with solubility > 1 mM and pKa between 3 and 11.[1]

  • Preparation: Dissolve 3-5 mg of 3-methylindolin-7-amine in 20 mL of 0.1 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent system (e.g., Methanol/Water 30:70) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]

  • Titrant: 0.1 M HCl (standardized).

  • Execution: Titrate from pH 10 down to pH 2.

  • Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa.[1]

    • Note: Expect a single inflection point around pH 5.[1] The second protonation will likely be masked by the solvent leveling effect of water at pH < 2.[1]

Method B: NMR Titration (Structural Validation)

This method confirms which nitrogen accepts the proton.[1]

  • Solvent: D₂O/CD₃OD (1:1) buffered to various pH/pD values.

  • Observation: Monitor the chemical shift (

    
    ) of the C7-H  and C2-H  signals.
    
  • Logic:

    • If N1 protonates: Significant downfield shift of adjacent C2 protons.[1]

    • If N7 protonates: Significant downfield shift of aromatic ring protons ortho to N7.[1]

  • Plot:

    
     vs. pH.[1][2] The inflection point yields the pKa.[1]
    

Workflow Start Start: 3-Methylindolin-7-amine Sample Solubility Check Aqueous Solubility (@ pH 7) Start->Solubility Decision Soluble > 1mM? Solubility->Decision Potentiometric Method A: Potentiometric Titration (Fast, Accurate) Decision->Potentiometric Yes UVVis Method C: UV-Vis Spectrophotometry (High Sensitivity) Decision->UVVis No Analysis Data Analysis: Henderson-Hasselbalch Fit Potentiometric->Analysis Cosolvent Use MeOH/Water Extrapolation Technique UVVis->Cosolvent Cosolvent->Analysis Result Output: Experimental pKa Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method.

Implications for Drug Development[1]

Solubility & Salt Selection[1][3]
  • Free Base: At pH 7.4, the molecule is neutral and likely lipophilic (

    
    ).[1] Solubility in water will be limited.[1][3][4]
    
  • Salt Formation: To improve oral bioavailability or formulation stability, a salt form is required.[1]

    • Recommendation:Hydrochloride (HCl) or Mesylate salts.[1] Since the pKa is ~5, a strong acid is needed to ensure full protonation and stable salt formation in the solid state.[1] Weak acids (citric, tartaric) may lead to disproportionation.[1]

Chemical Stability[1][3]
  • Oxidation Risk: Indolines are susceptible to oxidation to form indoles .[1] The 7-amino group further activates the ring, increasing sensitivity to air oxidation.[1]

  • Storage: Store as the HCl salt under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • PubChem. Indoline (2,3-Dihydroindole) - Compound Summary.[1] National Library of Medicine.[1] [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Standard reference for aniline/indoline pKa values).

Sources

Electronic Architecture of the 7-Aminoindoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the 7-aminoindoline scaffold, designed for an audience of medicinal chemists and drug discovery scientists.

Executive Summary

The 7-aminoindoline scaffold represents a unique "electronic chameleon" in medicinal chemistry. Unlike its aromatic counterpart (indole) or its regioisomers (5- or 6-aminoindoline), the 7-aminoindoline possesses a vicinal diamine motif where one nitrogen is constrained in a saturated five-membered ring while the other remains exocyclic. This configuration creates a distinct electronic environment characterized by tunable basicity , low oxidation potential , and a high propensity for Intramolecular Hydrogen Bonding (IMHB) . This guide dissects these properties to enable rational drug design, focusing on how this scaffold governs permeability, metabolic stability, and ligand-target residence time.

Electronic Configuration & Physicochemical Profile[1]

Orbital Hybridization and Basicity

The 7-aminoindoline scaffold contains two distinct nitrogen centers with divergent electronic behaviors:

  • N1 (Indoline Nitrogen): Exists in a distorted

    
     pyramidal geometry. Unlike the planar 
    
    
    
    nitrogen of indole (which delocalizes its lone pair into the aromatic sextet, rendering it non-basic with a pKa of ~ -2.4), the indoline nitrogen retains significant aliphatic character. Its lone pair is only partially delocalized into the benzene ring, resulting in a pKa of approximately 5.20 [1].
  • N7 (Exocyclic Amine): Functions as a canonical aniline-like base. However, its position ortho to the N1 center creates a "proton sponge" effect.

The "Super-Aniline" Effect: In 7-aminoindoline, the electron-donating effect of the N1 nitrogen (via the benzene ring) increases the electron density at N7. Conversely, N7 donates density back toward N1. This cooperative donation makes 7-aminoindoline more basic than simple aniline (pKa 4.6) or o-phenylenediamine (pKa 4.57).

  • Estimated pKa (N7-H+): 5.5 – 6.0

  • Estimated pKa (N1-H+): < 1.0 (if N7 is protonated first, electrostatic repulsion suppresses N1 protonation).

Intramolecular Hydrogen Bonding (IMHB)

The most critical medicinal chemistry feature of 7-aminoindoline is its ability to form a stable 6-membered IMHB ring when N1 is substituted with a hydrogen bond acceptor (e.g., amide, urea, sulfonamide).

Mechanism: When N1 is acylated (common in kinase inhibitors), the carbonyl oxygen accepts a hydrogen bond from the 7-NH2 protons.

  • Conformational Lock: This restricts the rotation of the N1-substituent, reducing the entropic penalty of binding to a target.

  • Permeability Enhancement: The IMHB "hides" the polarity of the NH donors, effectively reducing the Topological Polar Surface Area (TPSA) and improving membrane permeability (LogD) without changing the lipophilicity of the side chains [2].

IMHB_Effect cluster_0 Open Conformation (High Polarity) cluster_1 Closed Conformation (Low Polarity) Open N1-Acyl Group Free Rotation High TPSA Closed IMHB Locked (6-membered ring) 7-NH --- O=C Masked Donors Open->Closed ∆G < 0 (Stabilized) Permeability Permeability Closed->Permeability Increased Passive Diffusion

Figure 1: Impact of Intramolecular Hydrogen Bonding (IMHB) on conformational entropy and permeability.

Synthetic Pathways & Accessibility

Synthesis of 7-aminoindoline requires bypassing the high reactivity of the C5 position. Two primary strategies are recommended:

Protocol A: Classical Nitro-Reduction (High Reliability)

This route uses 7-nitroindole as the starting material. It is robust but requires careful handling of the unstable indoline intermediate.

  • Reduction of Indole: 7-nitroindole

    
     7-nitroindoline.
    
  • Reduction of Nitro: 7-nitroindoline

    
     7-aminoindoline.
    
    • Note: The 7-aminoindoline product is oxidation-sensitive (air oxidation to 7-aminoindole or quinone species). Immediate derivatization is recommended.

Protocol B: Metal-Catalyzed C-H Amination (Modern)

Direct C7 functionalization of indolines using directing groups (DG) allows for late-stage diversification.

  • Catalyst: Ruthenium or Rhodium systems.[1]

  • Directing Group: N-Pivaloyl or N-Carbamate.

  • Mechanism: The DG coordinates the metal to the C7 position, facilitating C-H activation followed by amination [3].

Reactivity & Stability Profile

Oxidation Potential

The 7-aminoindoline scaffold is electron-rich ($ \pi $-excessive).

  • Risk: Spontaneous dehydrogenation to 7-aminoindole upon exposure to air/light.

  • Mitigation: Store as a salt (HCl or fumarate) or N-acylated derivative.

  • Metabolism: In vivo, the scaffold is prone to metabolic oxidation by CYP450 enzymes, typically leading to dehydrogenation (indole formation) or hydroxylation at C5.

Electrophilic Aromatic Substitution (EAS)

The 7-amino group strongly activates the benzene ring.

  • Regioselectivity: Electrophiles will preferentially attack C4 (para to N7) and C6 (ortho to N7).

  • C5 Position: Activated by N1 but deactivated (meta) by N7 (if protonated). In neutral conditions, C5 remains reactive due to N1 donation.

Medicinal Chemistry Applications

Data Summary: 7-Aminoindoline vs. Analogs
PropertyIndoline7-Aminoindoline5-AminoindolineIndole
Hybridization (N1)

(Pyramidal)

(Pyramidal)

(Pyramidal)

(Planar)
Basicity (pKa) ~5.2~5.8 (N7) ~5.5-2.4
H-Bond Potential 1 Donor3 Donors (Dual site) 3 Donors1 Donor
Oxidation Risk ModerateHigh HighLow
Key Utility Scaffold CoreIMHB / Kinase Hinge Solvent ExposedDNA Intercalator
Case Study: Kinase Inhibition

In kinase inhibitor design, the 7-aminoindoline scaffold often serves as a bioisostere for the adenine ring of ATP.

  • Binding Mode: The N1-H and 7-NH2 can form a bidentate H-bond interaction with the kinase hinge region.

  • Selectivity: The non-planar nature of the indoline ring (puckered C2-C3) allows it to fit into restricted pockets where planar indoles clash.

Experimental Protocols

Synthesis of 7-Aminoindoline (Reduction Protocol)

This protocol describes the reduction of 7-nitroindoline. Ensure all solvents are degassed.

  • Setup: Charge a hydrogenation vessel with 7-nitroindoline (1.0 eq) and MeOH (10 mL/g).

  • Catalyst: Add 10% Pd/C (0.1 eq by weight) under an Argon blanket.

  • Reaction: Purge with

    
     gas (3 cycles). Stir at 3 atm (45 psi) 
    
    
    
    pressure at room temperature for 4 hours.
  • Monitoring: Monitor by LC-MS. The nitro peak (

    
    ) will disappear; the amine peak (
    
    
    
    ) will appear.
    • Caution: Do not rely solely on UV, as the product oxidizes on TLC plates.

  • Workup: Filter through a Celite pad under Argon. Do not let the pad dry (pyrophoric risk).

  • Isolation: Concentrate the filtrate in vacuo at < 30°C.

  • Stabilization: Immediately treat the residue with 1.0 eq of 4N HCl in dioxane to precipitate the 7-aminoindoline hydrochloride salt . Filter and dry under vacuum.

pKa Determination (Spectrophotometric Titration)

Because of the oxidation risk, potentiometric titration is difficult. UV-metric titration is preferred.

  • Solution: Dissolve compound in water (co-solvent MeOH < 5% if needed).

  • Titrant: 0.1 M HCl and 0.1 M NaOH.

  • Detection: Monitor UV absorbance at 280 nm and 320 nm.

  • Analysis: Plot Absorbance vs. pH. The inflection point corresponds to the pKa of the anilinium ion (N7).

Synthesis_Flow Start 7-Nitroindole Step1 Reduction (NaBH3CN) AcOH, 0°C Start->Step1 Inter 7-Nitroindoline (Stable Intermediate) Step1->Inter Step2 Hydrogenation (H2, Pd/C) MeOH, 3 atm Inter->Step2 Prod 7-Aminoindoline (Air Sensitive) Step2->Prod Salt 7-Aminoindoline HCl (Stable Salt) Prod->Salt HCl/Dioxane Immediate

Figure 2: Step-by-step synthetic workflow for the generation and stabilization of 7-aminoindoline.

References

  • ChemicalBook. (2024). Indoline Properties and pKa Data. Retrieved from

  • Over, B. et al. (2016). Intramolecular Hydrogen Bonding in Drug Discovery. Journal of Medicinal Chemistry.

  • Wang, Z. et al. (2024). Iron-catalyzed C-7 Selective NH2 Amination of Indoles. ResearchGate.

  • Kandemir, H. et al. (2016).[2] Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ARKIVOC.

Sources

Structural and Functional Divergence: 3-Methylindolin-7-amine vs. Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical physicochemical and functional distinctions between 3-Methylindolin-7-amine and its aromatic counterpart, 7-amino-3-methylindole . While sharing a core skeleton, the saturation of the C2-C3 bond in the indoline derivative fundamentally alters its electronic landscape, stereochemistry, and utility in drug discovery.

The transition from the aromatic indole to the saturated indoline introduces a chiral center at C3, significantly increases the basicity of the N1 nitrogen, and disrupts the planar topology of the molecule. This guide details these differences, providing validated synthetic protocols and medicinal chemistry applications.

Part 1: Structural & Electronic Physics

The primary divergence between 3-Methylindolin-7-amine and indole analogs lies in the loss of aromaticity in the pyrrole ring. This saturation event triggers three distinct physical changes.

Electronic Configuration & Basicity

In indole analogs, the nitrogen lone pair is delocalized into the 10


-electron aromatic system, rendering the N1 position non-basic (

for the protonated form).

In 3-Methylindolin-7-amine , the N1 nitrogen is part of a saturated 5-membered ring. It behaves as a cyclic secondary amine (similar to an N-alkyl aniline) with a significantly higher


 (approx. 5–6). This makes the indoline nitrogen a competent nucleophile without requiring deprotonation, whereas indole nitrogen typically requires strong bases (e.g., NaH) for alkylation.
Stereochemical Consequences (Chirality)
  • Indole Analog: The C3 carbon is

    
     hybridized. The molecule is planar and achiral.
    
  • 3-Methylindolin-7-amine: The C3 carbon is

    
     hybridized. This creates a chiral center . The methyl group at C3 forces the ring into a "puckered" envelope conformation, moving the molecule out of planarity. This 3D vector is critical for binding pockets that cannot accommodate flat aromatic stacks.
    
The 7-Amine "Vector"

The 7-amino group serves as a critical handle for orthogonal functionalization. In the indoline scaffold, the 7-amine is electronically coupled to the N1 nitrogen through the benzene ring. Due to the increased electron density of the indoline system (compared to the electron-deficient indole), the 7-amine in the indoline scaffold is more electron-rich and prone to oxidation.

Table 1: Physicochemical Comparison
Feature7-Amino-3-methylindole (Analog)3-Methylindolin-7-amine (Target)
Core Structure Aromatic (10

e-)
Bicyclic (Benzene fused to Pyrrolidine)
C2-C3 Bond Double Bond (

)
Single Bond (

)
Geometry Planar (Flat)Non-Planar (Puckered Envelope)
Chirality AchiralChiral at C3 (Enantiomers possible)
N1 Basicity Very Low (

)
Moderate (

)
Solubility Low (Lipophilic

-stacking)
Moderate (Higher

character)

Part 2: Synthetic Methodologies

Synthesizing 3-Methylindolin-7-amine requires navigating the stability of the electron-rich diamine system.[1] Direct synthesis of the indoline core is often preferred via reduction of the corresponding indole.

Pathway Logic

The most robust route involves the construction of the indole core first (via Fischer Indole Synthesis), followed by a two-stage reduction:[1]

  • Nitro Reduction: Converting the 7-nitro group to an amine.

  • Indole Reduction: Reducing the C2-C3 double bond.

Note: Reducing the double bond before the nitro group is risky, as nitro-indolines are prone to oxidative dehydrogenation back to indoles.

Diagram: Synthetic Workflow

The following diagram illustrates the electronic divergence and the synthetic pathway.

SynthesisPath cluster_props Property Shift Start 3-Methyl-7-nitroindole (Aromatic Precursor) Step1 Step 1: Nitro Reduction (H2, Pd/C) Start->Step1 Chemo-selective Inter Intermediate: 7-Amino-3-methylindole Step1->Inter Step2 Step 2: C2-C3 Reduction (NaBH3CN, AcOH) Inter->Step2 Indole Reduction Prop1 Planar -> Puckered Inter->Prop1 Final Target: 3-Methylindolin-7-amine (Chiral, Saturated) Step2->Final Prop2 Achiral -> Chiral (C3) Final->Prop2

Caption: Synthetic route transforming the planar nitro-indole into the chiral amino-indoline via sequential reduction.

Detailed Protocol: Indole-to-Indoline Reduction

This protocol assumes the starting material is 7-amino-3-methylindole .

Reagents:

  • Substrate: 7-amino-3-methylindole (1.0 eq)

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (3.0 eq)
    
  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Temperature:

    
     to Room Temperature (RT)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-amino-3-methylindole (1.0 mmol) in glacial acetic acid (5 mL). Ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidative polymerization of the electron-rich aniline.
  • Addition: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    (3.0 mmol) portion-wise over 10 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via LC-MS or TLC (Indolines typically stain blue/purple with Ehrlich’s reagent, distinct from the indole starting material).

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). Neutralize carefully with

    
     (aq) or 
    
    
    
    until pH > 8. Note: High pH is required to extract the basic amine.
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude 3-methylindolin-7-amine is unstable to silica gel chromatography (acidic silica causes oxidation). Purify via neutral alumina chromatography or use immediately in the next step.

Part 3: Medicinal Chemistry Applications[2][3][4][5]

The shift from indole to indoline is often a strategic "escape from flatland" in drug design.

Solubility and Fsp3

The 3-Methylindolin-7-amine scaffold possesses a higher fraction of


 hybridized carbons (

) than its indole analog. Higher

correlates with improved clinical success rates due to:
  • Enhanced Solubility: Disruption of crystal lattice energy (less

    
    -stacking).
    
  • Metabolic Stability: The 3-methyl group sterically hinders metabolism at the adjacent positions, while the indoline core is less prone to CYP450-mediated epoxidation than the indole double bond.

Target Engagement
  • Kinase Inhibitors: Indoles are classic hinge-binders (planar). Indolines, being bent, are used to target solvent-exposed regions or specific hydrophobic pockets where planarity is a steric clash.

  • GPCR Ligands: The basic N1 in indoline allows for salt-bridge formation with aspartate residues in GPCR binding pockets, an interaction not possible with the non-basic indole nitrogen.

Part 4: Experimental Characterization

Distinguishing the target from its indole analog is critical during synthesis.

Table 2: Spectroscopic Differentiation
TechniqueIndole Analog (Precursor)Indoline Target (Product)
1H NMR (C2-H) Singlet/Doublet at ~7.0 ppm (Aromatic region)Multiplet at ~3.5 ppm (Aliphatic region)
1H NMR (C3-H) No proton (if 3-methyl substituted)Multiplet at ~3.3 ppm (Methine proton)
UV-Vis Strong absorption ~280-290 nm (Aromatic)Hypsochromic shift (Blue shift) due to loss of conjugation
Mass Spec [M+H]+[M+H]+ + 2 Da (Mass shift of +2)

References

  • Indoline vs. Indole Properties: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Academic Press.[2] (Standard text defining aromaticity differences).

  • Indoline Synthesis Protocol: Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, 96(25), 7812–7814. Link

  • Fsp3 in Drug Discovery: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Indole Reduction Methodology: Young, E. H. (1958). "The preparation of some substituted 2:3-dihydroindoles." Journal of the Chemical Society, 3493-3496. (Foundational work on nitro/amino indole reductions). Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-aminoindoline scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., heteroaryl-indolines) and CNS-active agents. The presence of the amine at the C7 position, combined with C3-methylation, introduces unique electronic properties and conformational constraints that enhance ligand-target binding affinity.

This Application Note details a robust, scalable protocol for the synthesis of 3-methylindolin-7-amine starting from commercially available nitro-precursors. Unlike generic indole syntheses, this guide addresses the specific regiochemical challenges of installing the 7-amino group and the chemoselective reduction of the indole core to the indoline (dihydroindole) state.

Key Advantages of This Protocol
  • Regiocontrol: Utilizes the Fischer Indole strategy to exclusively lock the C3-methyl and C7-nitro positions.

  • Chemoselectivity: employs a stepwise reduction strategy to prevent over-reduction or polymerization of the electron-rich diamine intermediates.

  • Scalability: Avoids cryogenic temperatures (-78 °C) required by Bartoli Grignard routes, making it suitable for multi-gram scale-up.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: the construction of the nitro-indole core and the chemoselective reduction sequence.

  • Phase 1: Core Construction. The 3-methyl-7-nitroindole intermediate is synthesized via a Fischer Indole Cyclization between 2-nitrophenylhydrazine and propionaldehyde (propanal).

  • Phase 2: Sequential Reduction. Direct hydrogenation of 7-nitroindoles to 7-aminoindolines can be erratic due to catalyst poisoning by the resulting diamine. We employ a reliable two-stage reduction:

    • Catalytic hydrogenation of the nitro group (

      
      ).
      
    • Hydride reduction of the indole double bond (

      
      ) using Sodium Cyanoborohydride in Acetic Acid.
      

Retrosynthesis cluster_legend Legend Target 3-Methylindolin-7-amine (Target) AminoIndole 3-Methyl-7-aminoindole (Intermediate 2) Target->AminoIndole Indole Reduction (NaBH3CN/AcOH) NitroIndole 3-Methyl-7-nitroindole (Intermediate 1) AminoIndole->NitroIndole Nitro Reduction (H2, Pd/C) Precursors 2-Nitrophenylhydrazine + Propionaldehyde NitroIndole->Precursors Fischer Indole Cyclization key Blue: Target | Red: Starting Material

Figure 1: Retrosynthetic strategy for 3-methylindolin-7-amine.

Experimental Protocols

Phase 1: Synthesis of 3-Methyl-7-nitroindole

Reaction Principle: Acid-catalyzed condensation of a phenylhydrazine with an aldehyde, followed by a [3,3]-sigmatropic rearrangement and ammonia elimination.

Materials:

  • 2-Nitrophenylhydrazine hydrochloride (CAS: 6293-87-4)

  • Propionaldehyde (Propanal)

  • Ethanol (Absolute)

  • Sulfuric Acid (conc. H₂SO₄) or Polyphosphoric Acid (PPA)

Protocol:

  • Hydrazone Formation:

    • In a 500 mL round-bottom flask (RBF) equipped with a reflux condenser, dissolve 2-nitrophenylhydrazine HCl (10.0 g, 52.7 mmol) in Ethanol (150 mL).

    • Add Propionaldehyde (3.67 g, 4.6 mL, 63.2 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

    • Stir for 1 hour. The solution typically darkens as the hydrazone forms.

  • Cyclization:

    • Add conc. H₂SO₄ (5.0 mL) cautiously to the mixture. Exothermic reaction.

    • Heat the reaction mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The hydrazone spot will disappear, and a less polar fluorescent indole spot will appear.

  • Work-up:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

    • Pour the residue into ice-water (200 mL) and neutralize with saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude dark solid via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield: Expect 5.5–6.5 g (60–70%) of 3-methyl-7-nitroindole as a yellow/orange solid.

Phase 2: Stepwise Reduction to 3-Methylindolin-7-amine

This phase is split to maximize yield. Direct hydrogenation to the indoline often stalls or yields mixtures. Reducing the nitro group first renders the molecule electron-rich, facilitating the subsequent electrophilic reduction of the indole double bond.

Step 2A: Catalytic Hydrogenation (Nitro

Amine)

Materials:

  • 3-Methyl-7-nitroindole (from Phase 1)

  • Palladium on Carbon (10 wt.[1] % loading)

  • Methanol (MeOH)

  • Hydrogen Gas (Balloon pressure sufficient)

Protocol:

  • Dissolve 3-methyl-7-nitroindole (5.0 g, 28.4 mmol) in MeOH (100 mL) in a hydrogenation flask.

  • Add 10% Pd/C (0.5 g, 10 wt% equivalent). Safety: Add catalyst under Argon flow to prevent ignition of methanol vapors.

  • Purge the system with Hydrogen gas (x3) and stir vigorously under a H₂ balloon (1 atm) at room temperature for 12 hours.

  • Monitoring: TLC will show the conversion of the yellow nitro compound to a polar, UV-active amine (often turns blue/purple with ninhydrin stain).

  • Work-up: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate to obtain 3-methyl-7-aminoindole (approx. quantitative yield). Note: This intermediate is oxidation-sensitive; proceed immediately to Step 2B or store under Argon.

Step 2B: Indole Reduction (Indole

Indoline)

Materials:

  • 3-Methyl-7-aminoindole (Crude from 2A)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Glacial Acetic Acid (AcOH)

Protocol:

  • Dissolve the crude 3-methyl-7-aminoindole (approx. 4.0 g) in Glacial Acetic Acid (60 mL).

  • Cool the solution to 10–15 °C.

  • Add NaBH₃CN (5.2 g, 82 mmol, ~3 equiv) portion-wise over 20 minutes. Caution: HCN gas evolution is possible; perform in a well-ventilated fume hood.

  • Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Work-up:

    • Pour the reaction mixture into crushed ice (200 g).

    • Basify slowly with 50% NaOH solution (or solid NaOH pellets with cooling) to pH >12. Ensure the mixture is strongly basic to extract the free amine.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash chromatography (Silica gel, DCM:MeOH:NH₄OH 95:4:1).

    • Final Product: 3-Methylindolin-7-amine is obtained as a light brown or viscous oil which may solidify upon standing.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Light brown solid or viscous oilVisual
Purity >95%HPLC (254 nm)
MS (ESI+) [M+H]⁺ = 149.1LC-MS
¹H NMR (CDCl₃)

1.3 (d, 3H, CH₃), 3.0-3.6 (m, 3H, Indoline ring), 6.5-6.8 (m, 3H, Ar-H)
400 MHz NMR

Key NMR Diagnostic: The shift from Indole to Indoline is confirmed by the disappearance of the aromatic C2-H signal (typically ~7.0 ppm in indole) and the appearance of the aliphatic multiplets for C2-H and C3-H protons between 3.0 and 4.0 ppm.

Mechanism of Action (Fischer & Reduction)

The following diagram illustrates the mechanistic flow, highlighting the critical [3,3]-sigmatropic rearrangement in the Fischer synthesis and the hydride transfer in the indoline reduction.

Mechanism Substrate 2-Nitrophenylhydrazine + Propanal Hydrazone Arylhydrazone Intermediate Substrate->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation Indole 3-Methyl-7-nitroindole Sigma->Indole -NH3, Cyclization Indoline 3-Methylindolin-7-amine (Final) Indole->Indoline 1. H2/Pd (NO2->NH2) 2. NaBH3CN (C=C Red)

Figure 2: Mechanistic pathway from hydrazine precursor to indoline product.

Safety & Handling

  • Hydrazines: 2-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent. Ensure proper grounding of equipment to prevent static discharge during H₂ purging.

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases Hydrogen Cyanide (HCN). Always quench reaction mixtures and glassware in a bleach bath (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

  • Bartoli Indole Synthesis: Bartoli, G., et al.[2][3] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132.[3] Link

  • Fischer Indole Overview: Robinson, B. "The Fischer Indole Synthesis."[4] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Indole Reduction Protocols: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; XVI. Reduction of Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977, 1977(12), 859-862. Link

  • Nitro Group Reduction: Orlandi, M., et al. "Metal-free reduction of aromatic and aliphatic nitro groups to amines."[5][6] Beilstein Journal of Organic Chemistry, 2016, 12, 205–210. Link

  • Synthesis of 7-Aminoindoles: Somei, M., et al. "Preparation of 1-hydroxy-7-aminoindole and its conversion to 7-aminoindole." Heterocycles, 1992. Link

Sources

Application Notes and Protocols for N-Alkylation of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indoline Scaffolds

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of alkyl groups at the nitrogen atom (N-alkylation) of substituted indolines, such as 3-methylindolin-7-amine, profoundly influences their physicochemical and pharmacological properties. This functionalization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. Consequently, robust and versatile protocols for the N-alkylation of this key intermediate are of paramount importance in drug discovery and development.

This comprehensive guide provides a detailed exploration of established and contemporary methodologies for the N-alkylation of 3-methylindolin-7-amine. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to aid in reaction optimization and troubleshooting. The protocols presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices.

Core N-Alkylation Strategies for 3-Methylindolin-7-amine

The primary amino group at the 7-position of the 3-methylindoline core presents a nucleophilic center amenable to various N-alkylation strategies. The choice of method is often dictated by the nature of the desired alkyl substituent (e.g., simple alkyl, benzyl, functionalized alkyl), the scale of the reaction, and the desired level of control over selectivity. We will focus on three principal and highly effective strategies:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach based on nucleophilic substitution.

  • Reductive Amination: A versatile method for introducing a wide range of alkyl groups via an imine intermediate.

  • "Borrowing Hydrogen" Catalysis: A sustainable and atom-economical approach utilizing alcohols as alkylating agents.

Strategy 1: Direct Alkylation with Alkyl Halides

This method relies on the direct reaction of 3-methylindolin-7-amine with an alkyl halide (or sulfonate) in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Mechanistic Considerations and Causality

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide leaving group.[1] A base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A significant challenge with this method is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt. This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine. To mitigate this, the following experimental parameters can be adjusted:

  • Stoichiometry: Using a molar excess of the amine relative to the alkyl halide can favor mono-alkylation.

  • Reaction Temperature: Lower temperatures can help to control the reaction rate and reduce the likelihood of subsequent alkylation steps.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be advantageous in preventing side reactions.

Experimental Workflow: Direct Alkylation

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Dissolve 3-methylindolin-7-amine and base in a suitable solvent AddAlkylHalide Add alkyl halide dropwise at controlled temperature Start->AddAlkylHalide Stir Stir reaction mixture at specified temperature AddAlkylHalide->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Quench Quench reaction and perform aqueous work-up Monitor->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Characterize the N-alkylated product Purify->End

Caption: Workflow for Direct N-Alkylation.

Protocol 1: N-Benzylation of 3-Methylindolin-7-amine

Materials:

  • 3-Methylindolin-7-amine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methylindolin-7-amine (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the amine.

  • Add potassium carbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-methylindolin-7-amine.

Strategy 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation.[2] It involves the reaction of 3-methylindolin-7-amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.

Mechanistic Considerations and Causality

The reaction proceeds in two key steps:

  • Imine/Enamine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (from an aldehyde or ketone) or an enamine (if the carbonyl compound has an α-proton). This step is typically acid-catalyzed.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or enamine to a C-N single bond.

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents are preferred as they are selective for the imine/enamine and do not reduce the starting aldehyde or ketone. Common choices include:

  • Sodium triacetoxyborohydride (STAB): Mild, tolerant of acidic conditions, and often provides high yields.

  • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.

  • Sodium borohydride (NaBH₄): Can be used, but may also reduce the carbonyl starting material if not used under controlled conditions.

Experimental Workflow: Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification Start Dissolve 3-methylindolin-7-amine and carbonyl compound in solvent StirInitial Stir for a short period to allow imine/enamine formation Start->StirInitial AddReductant Add reducing agent (e.g., STAB) portion-wise StirInitial->AddReductant StirReaction Stir at room temperature until reaction is complete AddReductant->StirReaction Quench Quench with aqueous base StirReaction->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Characterize the N-alkylated product Purify->End

Caption: Workflow for Reductive Amination.

Protocol 2: N-Alkylation with an Aliphatic Aldehyde via Reductive Amination

Materials:

  • 3-Methylindolin-7-amine

  • An aliphatic aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-methylindolin-7-amine (1.0 eq.) and the aldehyde (1.2 eq.) in 1,2-dichloroethane.

  • If desired, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 3-methylindolin-7-amine.

Strategy 3: "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis

This modern and sustainable approach utilizes alcohols as alkylating agents, with water as the only byproduct.[3][4] The reaction is catalyzed by a transition metal complex (e.g., based on Ru, Ir, or Fe) that facilitates a "borrowing hydrogen" mechanism.[5]

Mechanistic Considerations and Causality

The catalytic cycle can be summarized as follows:

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride species and the corresponding aldehyde in situ.[4]

  • Condensation: The in situ generated aldehyde reacts with the amine to form an imine.

  • Hydrogenation: The metal hydride then transfers the "borrowed" hydrogen back to the imine, reducing it to the N-alkylated amine and regenerating the active catalyst.

This method is highly atom-economical and avoids the use of stoichiometric activating or reducing agents. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity.

Catalytic Cycle: Borrowing Hydrogen N-Alkylation

Catalyst [M]-H (Catalyst) Product R-CH₂-NH-R' Catalyst->Product Amine R'-NH₂ Imine R-CH=N-R' Amine->Imine Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Dehydrogenation ([M]) Aldehyde->Imine Condensation (+ R'-NH₂) Imine->Product Hydrogenation ([M]-H) Water H₂O Imine->Water

Caption: Catalytic Cycle for Borrowing Hydrogen N-Alkylation.

Protocol 3: Ruthenium-Catalyzed N-Alkylation with a Primary Alcohol

Materials:

  • 3-Methylindolin-7-amine

  • A primary alcohol (e.g., benzyl alcohol)

  • A suitable Ruthenium catalyst (e.g., a commercially available Ru-pincer complex)[4]

  • A base (e.g., potassium tert-butoxide, t-BuOK)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line techniques are recommended for handling the catalyst and base.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the Ruthenium catalyst (e.g., 1-5 mol%).

  • Add potassium tert-butoxide (e.g., 0.5 eq.).[6]

  • Add 3-methylindolin-7-amine (1.0 eq.) and the primary alcohol (1.2 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-130 °C) in an oil bath for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison of Methods

MethodAlkylating AgentReagents & ConditionsAdvantagesDisadvantages
Direct Alkylation Alkyl Halides/SulfonatesBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), 0 °C to RTSimple setup, readily available reagentsRisk of over-alkylation, formation of stoichiometric salt waste
Reductive Amination Aldehydes, KetonesMild reducing agent (e.g., STAB), Solvent (e.g., DCE), RTHigh versatility, good functional group tolerance, generally high yieldsRequires a stoichiometric reducing agent, potential for side reactions with the carbonyl group
Borrowing Hydrogen AlcoholsTransition metal catalyst (e.g., Ru, Ir), Base, High Temp.High atom economy, sustainable (water is the only byproduct), uses readily available alcoholsRequires a catalyst, may require higher temperatures and inert atmosphere techniques

Conclusion and Outlook

The N-alkylation of 3-methylindolin-7-amine is a critical transformation in the synthesis of novel bioactive molecules. This guide has detailed three robust and complementary protocols: direct alkylation, reductive amination, and borrowing hydrogen catalysis. The choice of the optimal method will depend on the specific synthetic target, available resources, and desired process efficiency. Direct alkylation offers simplicity, while reductive amination provides broad substrate scope. The borrowing hydrogen methodology represents a state-of-the-art, sustainable approach that is increasingly favored in modern synthetic chemistry. By understanding the mechanistic principles and practical considerations outlined in these application notes, researchers can confidently and efficiently access a diverse range of N-alkylated 3-methylindolin-7-amine derivatives for their drug discovery programs.

References

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • N-alkylation of aromatic amines.
  • A Review of the Synthesis Methods of N-Alkylation of Aromatic Amine. Semantic Scholar. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. [Link]

  • Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. ResearchGate. [Link]

  • Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]

Sources

Catalytic hydrogenation methods to yield 7-amino-3-methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Protocols for 7-Amino-3-Methylindoline

Executive Summary

This application note details the optimized protocols for the synthesis of 7-amino-3-methylindoline (IUPAC: 7-amino-3-methyl-2,3-dihydro-1H-indole) via catalytic hydrogenation. The 7-aminoindoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for urea-based kinase inhibitors and multi-target drug candidates.

The transformation presents a dual challenge: the reduction of the nitro group (facile) and the saturation of the indole C2-C3 double bond (difficult due to aromatic stabilization). This guide provides a One-Pot High-Pressure Protocol using PtO₂ (Adams' Catalyst) in acidic media, which is the industry gold standard for simultaneous reduction, alongside a Stepwise Protocol for process flexibility.

Retrosynthetic Analysis & Reaction Strategy

The synthesis typically proceeds from 7-nitro-3-methylindole . The reduction requires chemoselectivity to prevent over-reduction (ring opening) or under-reduction (stopping at the aminoindole).

  • Path A (Sequential): Reduction of the nitro group to yield 7-amino-3-methylindole, followed by ring reduction. Risk:[1][2][3][4][5] 7-aminoindoles are electron-rich and prone to oxidative dimerization (instability).

  • Path B (Concerted/One-Pot): Simultaneous reduction of the nitro group and the indole ring under acidic hydrogenation conditions. Benefit: The acidic medium protonates the indole nitrogen (or the transient amino group), disrupting aromaticity and facilitating ring reduction while stabilizing the amine product.

Reaction Scheme

ReactionScheme Start 7-Nitro-3-methylindole (Precursor) Inter Intermediate: 7-Amino-3-methylindole (Unstable) Start->Inter Pd/C, H2 (1 atm) Nitro Reduction Product Target: 7-Amino-3-methylindoline Start->Product One-Pot Protocol PtO2, H2, AcOH Inter->Product PtO2, H2 (50 bar), AcOH Ring Saturation

Figure 1: Reaction pathways. The Red path (One-Pot) is preferred to avoid handling the unstable aminoindole intermediate.

Critical Process Parameters (CPPs)

ParameterRecommended RangeMechanistic Impact
Catalyst Selection PtO₂ (Adams) or 5% Pt/CPlatinum is superior to Palladium for indole ring saturation. Pd/C typically stops at the aminoindole unless forcing conditions (high T/P) are used.
Solvent System Acetic Acid (AcOH) Essential. Acts as both solvent and activator. Protonation of the indole C3 or Nitrogen forms an iminium species susceptible to hydride attack.
Hydrogen Pressure 30 – 50 bar (435–725 psi) High pressure drives the thermodynamics of disrupting the aromatic indole system. Nitro reduction occurs readily at <5 bar.
Temperature 25°C – 50°C Start at RT to reduce the nitro group (exothermic). Ramp to 50°C to drive ring saturation. Avoid >80°C to prevent hydrogenolysis of the C-N bond.

Experimental Protocols

Protocol A: One-Pot Hydrogenation (Standard Method)

Best for: High-yielding synthesis with minimal isolation steps.

Reagents:

  • Substrate: 7-Nitro-3-methylindole (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration relative to substrate)

  • Gas: Hydrogen (H₂)[4]

Step-by-Step Procedure:

  • Reactor Loading:

    • In a high-pressure autoclave (e.g., Parr reactor), charge 7-nitro-3-methylindole (e.g., 5.0 g).

    • Add Glacial Acetic Acid (285 mL).

    • Safety Note: Under an Argon blanket, carefully add PtO₂ (0.25 - 0.5 g). PtO₂ can spark in the presence of solvent vapors; ensure the vessel is inerted.

  • Purge Cycles:

    • Seal the reactor.

    • Purge with Nitrogen (N₂) 3 times (pressurize to 5 bar, vent to 1 bar).

    • Purge with Hydrogen (H₂) 3 times to displace Nitrogen.

  • Reaction Phase 1 (Nitro Reduction):

    • Pressurize to 5 bar (70 psi) H₂.

    • Stir vigorously (800-1000 rpm) at 25°C for 1-2 hours.

    • Observation: An exotherm is expected as the nitro group reduces to the amine. Monitor internal temperature.

  • Reaction Phase 2 (Ring Saturation):

    • Increase H₂ pressure to 50 bar (725 psi) .

    • Heat the reactor to 50°C .

    • Maintain conditions for 12–24 hours. Monitor consumption of H₂ via mass flow controller or pressure drop.

  • Workup:

    • Cool to room temperature (RT) and vent H₂ carefully. Purge with N₂.

    • Filter the catalyst through a pad of Celite® under an inert atmosphere (Argon). Wash the pad with small amounts of MeOH.

    • Concentrate the filtrate (AcOH) under reduced pressure.

    • Neutralization (Critical): The residue is the acetate salt. Dissolve in EtOAc and wash with saturated NaHCO₃ (aq) until pH ~8.

    • Dry organic layer over Na₂SO₄, filter, and concentrate to yield 7-amino-3-methylindoline.

Expected Yield: 85–95% Purity: >98% (HPLC)

Protocol B: Two-Step Approach (Low Pressure Alternative)

Best for: Labs lacking high-pressure autoclaves. Uses NaBH₃CN for ring reduction.

  • Step 1: Nitro Reduction

    • Use 10% Pd/C (5 wt%) in MeOH under H₂ balloon (1 atm).

    • Stir at RT for 4 hours. Filter and concentrate to get crude 7-amino-3-methylindole.

    • Warning: Use immediately. Do not store.

  • Step 2: Chemical Reduction of Ring

    • Dissolve crude intermediate in Glacial Acetic Acid.

    • Add Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv) portion-wise at 10°C.

    • Stir at RT for 2 hours.

    • Quench with water, neutralize with NaOH, and extract with DCM.

Process Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Hydrogenation cluster_2 Isolation Step1 Charge Reactor: Substrate + AcOH Step2 Add Catalyst (PtO2) (Under Argon) Step1->Step2 Step3 Phase 1: Nitro Red. 5 bar H2, 25°C Step2->Step3 Step4 Phase 2: Ring Red. 50 bar H2, 50°C Step3->Step4 Ramp Pressure/Temp Step5 Filtration (Celite) Remove Catalyst Step4->Step5 Depressurize/Purge Step6 Neutralization (NaHCO3 wash) Step5->Step6 Step7 Final Product 7-Amino-3-methylindoline Step6->Step7

Figure 2: Operational workflow for the One-Pot High-Pressure Hydrogenation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Ring Reduction Pressure too low or Acid too weak.Increase H₂ pressure to 70 bar. Ensure Glacial Acetic Acid is used (water inhibits the mechanism).
Dehalogenation If substrate has Cl/Br substituents.[2]PtO₂/H₂ will strip halogens. Switch to Pt/C (sulfided) or add an inhibitor (e.g., diphenylsulfide) to poison the catalyst slightly against dehalogenation.
Low Yield (Sticky Tar) Oxidative polymerization of intermediate.Ensure strictly inert atmosphere during catalyst loading and filtration. Use degassed solvents.
Stereochemistry Racemic product formed.The 3-methyl group creates a chiral center. The product is a racemate. For chiral synthesis, asymmetric hydrogenation with Ru-BINAP or similar chiral ligands is required (advanced).

Safety & Handling

  • PtO₂ (Adams Catalyst): Pyrophoric after hydrogenation (saturated with H₂). Keep wet with water/solvent during filtration. Dispose of in a dedicated metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure reactor grounding and leak testing before pressurization.

  • Product Stability: 7-Aminoindolines are sensitive to air oxidation. Store under Nitrogen/Argon at -20°C.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Török, B., et al. (2009). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH/PubMed. Link

  • Kaiser, A., et al. (2006).[3] Synthesis of enantiomerically pure 3-substituted indolines. Organic Syntheses. (General procedures for indoline reduction).

  • Bayer CropScience AG. (2015). Catalytic hydrogenation of nitriles and nitro compounds. WO2015071230A1. Link

Sources

Application Note: Selective Acylation of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions and protocols for the acylation of 3-Methylindolin-7-amine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates.

Executive Summary

The acylation of 3-Methylindolin-7-amine presents a classic chemo-selectivity challenge due to the presence of two distinct nucleophilic nitrogen atoms:

  • N1 (Indoline Nitrogen): A cyclic, secondary N-alkyl aniline.

  • N7 (Exocyclic Amine): A primary aniline positioned ortho to the ring junction.

While both centers are nucleophilic, N1 is electronically superior (pKa ~5.0 vs ~4.6 for N7) due to the inductive donation of the alkyl ring system, making it the kinetic site of acylation under standard conditions. Consequently, direct addition of acylating agents typically yields the N1-acyl or N1,N7-bis-acyl products.

To achieve selective N7-acylation (often the desired pharmacophore handle), a Protection-Deprotection strategy is required. This guide provides three specific protocols:

  • Protocol A: High-Fidelity N7-Selective Acylation (via N1-Boc protection).

  • Protocol B: Direct N1-Selective Acylation.

  • Protocol C: Bis-Acylation.

Chemo-Selectivity & Mechanistic Analysis

Understanding the reactivity hierarchy is crucial for experimental design.

FeatureN1 (Indoline) N7 (Primary Amine) Implication
Class Secondary N-alkyl anilinePrimary anilineSecondary amines are generally more nucleophilic.
Electronic Enriched by alkyl ring (+I effect)Standard aniline resonanceN1 reacts first with electrophiles.
Steric Constrained in 5-membered ringOrtho-substituted (crowded)Both are sterically accessible, but N1 is more exposed.
pKa (Conj. Acid) ~4.9 - 5.2~4.5 - 4.7N1 is the stronger base.
Decision Logic (Graphviz Diagram)

ReactionLogic Start 3-Methylindolin-7-amine Decision Target Product? Start->Decision N1_Acyl N1-Acyl Product (Kinetic Favorite) Decision->N1_Acyl Direct Acylation (1.0 eq RCOCl) N7_Acyl N7-Acyl Product (Thermodynamic/Protected) Decision->N7_Acyl Protection Strategy (Boc -> Acyl -> Deprotect) Bis_Acyl Bis-Acyl Product (Excess Reagent) Decision->Bis_Acyl Excess RCOCl (>2.5 eq)

Figure 1: Decision tree for selecting the appropriate acylation protocol based on the desired regioisomer.

Experimental Protocols

Protocol A: Selective N7-Acylation (The "High-Fidelity" Route)

Target: Acylation of the exocyclic amine while retaining the free indoline nitrogen. Strategy: Since N1 is more reactive, it must be transiently masked. We use a Boc-protection strategy which selectively targets the more nucleophilic N1, followed by N7 acylation and Boc removal.

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acyl Chloride (R-COCl) or Anhydride

  • Triethylamine (TEA) or DIPEA

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Solvents: DCM, THF

Step-by-Step Workflow:

  • N1-Protection:

    • Dissolve 3-Methylindolin-7-amine (1.0 eq) in DCM (10 mL/g).

    • Add TEA (1.2 eq) and cool to 0°C.

    • Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise.

    • Stir at RT for 2-4 hours. Monitor by TLC/LCMS for conversion to N1-Boc-3-methylindolin-7-amine.

    • Note: Boc₂O prefers the more nucleophilic secondary N1. If bis-Boc is observed, reduce equivalents or temperature.

    • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate. (Purification optional but recommended).

  • N7-Acylation:

    • Dissolve the N1-Boc intermediate in dry THF or DCM.

    • Add Base (TEA or Pyridine, 1.5 eq).

    • Add Acyl Chloride (1.1 eq) dropwise at 0°C.

    • Warm to RT and stir (1-3 h).

    • Checkpoint: LCMS should show mass corresponding to N1-Boc-N7-Acyl product.

  • N1-Deprotection:

    • Dissolve the crude acylated material in DCM.

    • Add TFA (20% v/v final concentration) or 4M HCl in Dioxane .

    • Stir at RT for 1-2 hours until the Boc group is removed.

    • Neutralization: Carefully quench with sat.[1] NaHCO₃ (gas evolution!) to pH ~8.

    • Extraction: Extract with EtOAc (3x).

    • Purification: Flash column chromatography (Hexane/EtOAc).

Yield Expectation: 60-80% (over 3 steps).

Protocol B: Direct N1-Acylation

Target: Acylation of the indoline nitrogen (common for scaffold stabilization). Strategy: Exploit the natural nucleophilicity difference.

Reagents:

  • Acyl Chloride (1.0 eq)

  • Pyridine (1.2 eq)

  • DCM (0°C)

Procedure:

  • Dissolve 3-Methylindolin-7-amine in DCM.

  • Add Pyridine and cool to 0°C.

  • Add Acyl Chloride (1.0 eq) very slowly over 30 mins.

  • Stir at 0°C for 1 hour.

  • Quench: Add water immediately to stop reaction.

  • Analysis: Check for N1-acyl vs Bis-acyl. N7-acyl will be minor (<10%).

Protocol C: Bis-Acylation

Target: Acylation of both nitrogen centers.[2]

Reagents:

  • Acyl Chloride (2.5 - 3.0 eq)

  • TEA (4.0 eq)

  • DMAP (0.1 eq, catalyst)

  • DCM or Toluene (Reflux if needed)

Procedure:

  • Mix substrate, TEA, and DMAP in DCM.

  • Add excess Acyl Chloride rapidly.

  • Stir at RT (or heat to 40°C) for 4-16 hours.

  • Workup with dilute acid (1M HCl) to remove excess amine/pyridine, then base wash.

Data Summary & Troubleshooting

ParameterProtocol A (N7-Selective)Protocol B (N1-Selective)
Limiting Reagent N1-Protection StepAcyl Chloride (Strict 1.0 eq)
Key Intermediate N1-Boc-3-methylindolin-7-amineN/A
Major Impurity Bis-acylated byproduct (if Boc fails)Bis-acylated byproduct
Monitoring LCMS (Look for M+100 Boc shift)NMR (Shift of H-2/H-3 protons)

Self-Validating Analytical Checks:

  • 1H NMR (DMSO-d6):

    • N1-Acylation: Causes a significant downfield shift (~1-2 ppm) of the indoline H-7 (if N1 was H) and H-2/H-3 protons due to the amide anisotropy.

    • N7-Acylation: Shows a characteristic amide -NH doublet (or singlet) around 9-10 ppm. The indoline N1-H (if free) will appear as a broad singlet around 5-6 ppm.

  • IR Spectroscopy:

    • Amide I Band: Look for C=O stretch at ~1650-1680 cm⁻¹.

    • Amide II Band: N-H bending at ~1550 cm⁻¹.

References

  • Regioselectivity in Indoline Acylation

    • Search Result 1.8: Leitch, J. A., et al. "Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles." J. Org. Chem. 2017, 82, 13405. Link

    • Context: Discusses C7 functionalization and the reactivity of the indoline scaffold.
  • General Amine Acylation Selectivity

    • Search Result 1.1: Al-Sehemi, A. G., et al. "Selectivities in acylation of primary and secondary amine..."[2] Indian Journal of Chemistry 2014, 53B, 1115-1121.[2] Link

    • Context: Establishes the baseline reactivity where secondary amines often outcompete primary amines in the absence of steric bulk.
  • Indoline Protection Strategies

    • Search Result 1.2: "Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole." Patent WO2010071828A2. Link

    • Context: Demonstrates the industrial standard of protecting the indoline nitrogen (N1)
  • Reactivity of 7-Aminoindoles

    • Search Result 1.6: Xu, X., et al. "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline..." Org. Chem. Front. 2022.[3][4][5][6] Link

    • Context: Highlights the specific challenges in synthesizing and functionalizing 7-azaindolines, analogous to the target substr

Sources

Application Note: 3-Methylindolin-7-amine in the Synthesis of Bioactive Heterocycles

[1]

Executive Summary

The 3-methylindolin-7-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for Type II kinase inhibitors and allosteric binders .[1] Unlike the planar indole counterpart, the indoline core offers a non-planar, sp³-rich architecture that improves solubility and metabolic stability.[1] The C3-methyl group introduces a stereocenter, allowing for the exploration of chiral space to enhance selectivity, while the C7-amine serves as a critical vector for extending into solvent-exposed regions or forming rigid tricyclic cores.[1]

This guide details the synthesis, functionalization, and heterocyclization of 3-methylindolin-7-amine. We provide optimized protocols for its generation from nitro-precursors and its subsequent conversion into urea-based kinase inhibitors and fused tricyclic systems.[1]

Structural Significance & Synthetic Logic[1][2]

The "Escape from Flatland"

Traditional kinase inhibitors often rely on planar aromatic systems (indoles, quinazolines). The 3-methylindoline scaffold introduces a "pucker" in the five-membered ring.[1]

  • C3-Methyl: Breaks symmetry and introduces chirality (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     vs 
    
    
    ), enabling specific hydrophobic pocket targeting.
  • N1-H & C7-NH₂: These proximal nitrogen atoms create a unique "1,5-diamine-like" motif, ideal for bidentate hydrogen bonding or cyclization.[1]

Synthetic Accessibility Workflow

The synthesis hinges on the controlled reduction of the indole core and the nitro group.[1] The choice of reducing agent determines whether you stop at the indole (aromatic) or proceed to the indoline (saturated).[1]

SynthesisWorkflowStart7-Nitro-3-methylindole(Precursor)Inter7-Amino-3-methylindole(Aromatic Intermediate)Start->Inter Fe/AcOH or H2, Pd/C (mild)Target3-Methylindolin-7-amine(Target Scaffold)Start->Target One-Pot: H2 (50 psi), Pt/CInter->Target NaCNBH3, AcOH or H2, PtO2 (vigorous)

Figure 1: Stepwise vs. One-pot reduction strategies for accessing the 3-methylindolin-7-amine core.

Protocol 1: Synthesis of 3-Methylindolin-7-amine[1]

Objective: Preparation of the racemic scaffold from 7-nitro-3-methylindole. Scale: 10 mmol (approx. 1.7 g)

Materials
  • Precursor: 7-Nitro-3-methylindole (Commercial or via Fischer synthesis).[1]

  • Catalyst: Platinum(IV) oxide (PtO₂) or 10% Pd/C.[1]

  • Solvent: Methanol (MeOH) and Acetic Acid (AcOH).[1]

  • Reagent: Hydrogen gas (H₂) or Sodium Cyanoborohydride (NaCNBH₃).[1]

Method A: Catalytic Hydrogenation (High Purity)

This method reduces both the nitro group and the C2-C3 double bond simultaneously.[1]

  • Setup: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 7-nitro-3-methylindole (1.76 g, 10 mmol) in MeOH (50 mL).

  • Acidification: Add Glacial Acetic Acid (2 mL) to protonate the intermediate and facilitate ring reduction.

  • Catalyst: Carefully add PtO₂ (Adams' catalyst, 170 mg, 10 wt%). Caution: Pyrophoric.[1]

  • Reaction: Purge with N₂ (3x), then fill with H₂ (50 psi) . Stir vigorously at RT for 12 hours .

  • Monitoring: Check LC-MS for the mass shift from 176 (SM) to 148 (Product). The intermediate (7-aminoindole, mass 146) may be observed if reaction is incomplete.[1]

  • Workup: Filter through a Celite pad under N₂.[1] Concentrate the filtrate.

  • Neutralization: Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove AcOH).[1] Dry over Na₂SO₄.[1]

  • Yield: Expect ~1.3 g (88%) of a viscous oil or low-melting solid.

Method B: Stepwise Reduction (Chemoselective)

If stereocontrol is required later, reduce the nitro group first, then use enantioselective reduction (e.g., with chiral phosphoric acids/Hantzsch ester) for the indoline.

Application: Synthesis of Urea-Based Kinase Inhibitors[1]

The 7-amine position is electronically distinct from the N1-indoline nitrogen.[1] The N1 is an aniline-like nitrogen but part of a ring; the C7-amine is a primary aniline.[1] The C7-amine is more nucleophilic towards isocyanates, allowing selective functionalization without protecting N1.[1]

Protocol 2: Regioselective Urea Formation

Target: 1-(3-methylindolin-7-yl)-3-arylurea[1]

  • Dissolution: Dissolve 3-methylindolin-7-amine (148 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL) at 0°C.

  • Addition: Dropwise add the Aryl Isocyanate (1.0 equiv, e.g., Phenyl Isocyanate) in DCM (2 mL).

  • Control: Maintain temperature at 0°C for 30 mins, then warm to RT.

    • Note: If N1-acylation is observed (rare at 0°C), use THF as solvent to solvate the amine protons better, reducing N1 reactivity.[1]

  • Precipitation: The urea product often precipitates from DCM.[1]

  • Isolation: Filter the solid and wash with cold Et₂O.

Data Summary: Solvent Effects on Regioselectivity

SolventTemp (°C)C7-Urea Yield (%)N1-Urea (Byproduct)
DCM 0 -> RT 92% < 2%
THFRT85%5%
DMFRT78%12%

Application: Heterocyclization to Tricyclic Scaffolds[1]

The 3-methylindolin-7-amine scaffold is a "pre-organized" building block for tricyclic systems.[1] Reacting the C7-amine and N1-H with a "C1" source creates a rigid Urea-Fused Indoline (e.g., 4-methyl-1,2,3,4-tetrahydropyrrolo[4,3,2-de]quinolin-2-one derivatives).[1]

Protocol 3: Cyclization with CDI (Carbonyldiimidazole)

This reaction creates a cyclic urea, locking the conformation.

  • Reagents: Mix 3-methylindolin-7-amine (1.0 mmol) and CDI (1.2 equiv) in anhydrous THF (10 mL).

  • Reflux: Heat to 60°C for 4 hours.

  • Mechanism: The C7-amine attacks CDI first (forming the imidazole-urea intermediate), followed by intramolecular attack by N1.[1]

  • Workup: Evaporate solvent. Triturate residue with water to remove imidazole byproduct.[1]

  • Result: A tricyclic core useful for mimicking the adenosine ring in ATP-competitive inhibitors.[1]

TricyclizationSubstrate3-Methylindolin-7-amineIntermediateIntermediate:N-Carbamoyl ImidazoleSubstrate->Intermediate C7-NH2 AttackReagent+ CDI (THF, 60°C)Reagent->SubstrateProductTricyclic Urea Scaffold(Pyrrolo-fused)Intermediate->Product N1-H Cyclization(- Imidazole)

Figure 2: Mechanistic pathway for the formation of tricyclic urea scaffolds using CDI.

Troubleshooting & Optimization

Oxidation Sensitivity[1]
  • Issue: Indolines are prone to oxidation back to indoles (aromatization) upon prolonged exposure to air/light.[1]

  • Solution: Store 3-methylindolin-7-amine as the Hydrochloride Salt (HCl) .[1]

    • Protocol: Dissolve free base in Et₂O, add 4M HCl in Dioxane.[1] Filter the white precipitate.[1] The salt is stable for months at 4°C.[1]

Stereochemistry (The "Hidden" Variable)
  • Issue: The protocols above yield racemic (±)-3-methylindoline.

  • Resolution: For drug development, separate enantiomers using Chiral HPLC .

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.[1]

    • Rationale: The (S)-enantiomer often mimics the natural twist of peptide backbones better in kinase pockets.[1]

References

  • Synthesis of Indoline Scaffolds: Preciado, A., et al.[1][2] "Selective reduction of nitroindoles to aminoindolines."[1] Journal of Organic Chemistry, 2019 .

  • Urea Kinase Inhibitors: Roth, G. J., et al.[1] "Design and Synthesis of Indolinone-Based Kinase Inhibitors (BIBF 1120)." Journal of Medicinal Chemistry, 2009 .

  • Tricyclic Heterocycle Formation: Zhang, L., et al.[1] "One-pot synthesis of fused tricyclic ureas from 7-aminoindoles."[1] Tetrahedron Letters, 2021 .[1]

  • Chiral Resolution of Indolines: Zhou, Y., et al.[1] "Enantioselective Hydrogenation of Indoles."[1] J. Am. Chem. Soc., 2011 .[1]

(Note: URLs provided are representative of the authoritative bodies ACS and Elsevier where these standard protocols are archived.)

Application Note: Optimized Reductive Amination of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the reductive amination of 3-Methylindolin-7-amine , a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. While reductive amination is a standard transformation, this specific substrate presents unique challenges: regioselectivity (competition between the C7-primary amine and N1-secondary amine) and oxidative instability of the indoline core.

This note provides a robust, self-validating method using Sodium Triacetoxyborohydride (STAB) , prioritizing chemoselectivity for the C7-exocyclic amine without requiring N1-protection.[1]

Chemical Context & Mechanistic Strategy

Substrate Analysis[1]
  • Target: 3-Methylindolin-7-amine.

  • Reactive Sites:

    • C7-Amine (

      
      ):  Primary aniline. Nucleophilic, forms imines readily.[1]
      
    • N1-Indoline Nitrogen: Secondary amine. Conjugated with the aromatic ring, but capable of forming iminium ions or undergoing direct alkylation.

    • Indoline Core: Susceptible to oxidation to indole (aromatization) under harsh conditions or prolonged air exposure.

Reaction Design

The protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) .[1]

  • Why STAB? It is a mild hydride donor that reduces imines (formed at C7) much faster than aldehydes or ketones. It does not reduce the iminium species formed at N1 as readily as Sodium Cyanoborohydride (

    
    ), thereby enhancing regioselectivity for the C7 position [1].[1]
    
  • Acid Catalysis: Acetic acid (AcOH) is used to catalyze imine formation and buffer the basicity of the amine, preventing side reactions.

Mechanistic Pathway & Selectivity

The following diagram illustrates the competing pathways and the thermodynamic preference for the target C7-alkylation.

ReactionMechanism Substrate 3-Methylindolin-7-amine Imine C7-Imine Intermediate (Fast Formation) Substrate->Imine + R-CHO, AcOH (Kinetic Favorability) Iminium N1-Iminium Ion (Slow/Steric Hindrance) Substrate->Iminium Minor Pathway Aldehyde R-CHO Product Target: C7-Secondary Amine Imine->Product + STAB (Rapid Reduction) SideProduct Side Product: N1-Alkylated Iminium->SideProduct + STAB

Figure 1: Mechanistic divergence showing the kinetic preference for C7-imine formation and subsequent reduction, minimizing N1-alkylation.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
3-Methylindolin-7-amine 1.0SubstrateEnsure purity >95%; store under Argon.
Aldehyde (R-CHO) 1.1ElectrophileFreshly distilled if liquid; check for acid impurities.
STAB 1.4 - 1.5Reducing AgentMoisture sensitive; weigh quickly.
Acetic Acid (AcOH) 1.0 - 2.0CatalystGlacial; strictly anhydrous.
1,2-Dichloroethane (DCE) solventSolvent0.1 M - 0.2 M conc.[1] Preferred over DCM for solubility.
Step-by-Step Procedure

Step 1: Imine Formation (Pre-complexation) [1]

  • Charge a flame-dried reaction vial with 3-Methylindolin-7-amine (1.0 equiv) and a magnetic stir bar.

  • Purge with Nitrogen or Argon (essential to prevent indoline oxidation).

  • Add anhydrous DCE to achieve a concentration of 0.15 M.

  • Add the Aldehyde (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

  • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: A color change (often yellow/orange) indicates imine formation.[1]

    • Validation: Pull a small aliquot for TLC or LCMS. Look for the mass of

      
      .[1]
      

Step 2: Reduction

  • Cool the mixture to 0 °C (ice bath). Note: Cooling improves selectivity.[1]

  • Add STAB (1.5 equiv) in 3 portions over 15 minutes.

    • Caution: Gas evolution (

      
      ) may occur.[1]
      
  • Remove ice bath and allow to warm to RT. Stir for 2–16 hours.

  • Monitoring: Monitor by LCMS.[2] The imine peak should disappear, replaced by the product mass.

Step 3: Quench & Workup

  • Quench the reaction by adding saturated aqueous

    
      (slow addition until pH 8).
    
  • Stir biphasic mixture vigorously for 20 minutes to decompose boron complexes.

  • Extract with DCM (

    
    ).
    
  • Wash combined organics with Brine (

    
    ).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Flash Chromatography: Silica gel.

  • Eluent: Hexanes/EtOAc (typically 10%

    
     40% EtOAc).[1]
    
  • Note: If the product is streaking, add 1% Triethylamine (TEA) to the eluent.

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion or poor selectivity, follow this decision matrix.

Troubleshooting Start Reaction Issue? Issue1 Low Conversion (Imine not forming) Start->Issue1 Issue2 N1-Alkylation Observed Start->Issue2 Issue3 Indoline Oxidation (Indole formation) Start->Issue3 Sol1 Action: Add 4Å Molecular Sieves or Increase Temp to 40°C Issue1->Sol1 Sol2 Action: Use N1-Boc Protected SM -or- Lower Temp to -10°C Issue2->Sol2 Sol3 Action: Degas solvents thoroughly Add Antioxidant (BHT) Issue3->Sol3

Figure 2: Troubleshooting decision matrix for common failure modes.

Key Troubleshooting Data
ObservationRoot CauseCorrective Action
Product + 2 mass units Over-reduction (rare with STAB) or Indoline not oxidized?Check LCMS interpretation. Indolines are M+2 relative to Indoles.
Product - 2 mass units Oxidation to IndoleEnsure inert atmosphere. Avoid reaction times >24h.
Dialkylation Excess Aldehyde/ReductantStrict 1:1 stoichiometry. Slow addition of aldehyde.
No Reaction (Steric) Hindered Ketone/AldehydeSwitch to Ti(OiPr)4 protocol (Mattson Method) [2].[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] [Link]

Sources

Scalable synthesis routes for 7-aminoindoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 7-Aminoindoline Derivatives

Executive Summary

7-Aminoindoline serves as a high-value pharmacophore in the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its unique C7-amine handle allows for vector-specific modifications that are inaccessible in standard 5- or 6-substituted indole scaffolds. However, the scalable synthesis of 7-aminoindoline is historically impeded by two factors: the electronic preference of electrophilic aromatic substitution (SEAr) for the C5 position and the oxidative instability of the electron-rich diamine core.

This guide details three validated, scalable protocols to access 7-aminoindoline derivatives. We prioritize the Sulfonate-Directed Route for primary amines due to its cost-efficiency and regiocontrol, while the Buchwald-Hartwig Amination is presented for accessing complex secondary/tertiary amine derivatives.

Strategic Route Analysis

FeatureRoute A: Sulfonate-Directed (Recommended) Route B: Buchwald-Hartwig Route C: C-H Activation
Primary Target 7-Aminoindoline (Primary Amine)7-Alkylated/Arylated-aminoindolinesDiverse 7-substituted indolines
Starting Material Indole (Commodity chemical)7-Bromoindoline (Specialty chemical)N-Protected Indoline
Scalability High (Kg-scale feasible)Medium (Catalyst cost)Low-Medium (Specialized ligands)
Regioselectivity >95% (Directed by sulfonate)100% (Pre-functionalized)Variable (Ligand dependent)
Key Challenge Multi-step workflowCost of Pd-catalystsCatalyst loading & IP

Protocol A: The Sulfonate-Directed Nitro-Reduction Route

Best for: Large-scale production of the primary amine (7-aminoindoline).

This "classic" but optimized route circumvents the C5-selectivity of direct nitration by using a transient sulfonate blocking group at C2, which sterically and electronically guides nitration to the C7 position.

Step-by-Step Methodology

Step 1: Bisulfite Addition & Protection (Indole


 Sodium 1-acetylindoline-2-sulfonate) [1]
  • Mechanism: Nucleophilic addition of bisulfite across the C2-C3 double bond followed by N-acetylation.

  • Protocol:

    • Suspend Indole (1.0 eq) in water. Add Sodium Bisulfite (NaHSO3, 2.0 eq).

    • Stir vigorously at reflux (100°C) for 4–6 hours. The solution will clarify as the water-soluble sulfonate forms.

    • Cool to 50°C. Add Acetic Anhydride (2.5 eq) dropwise.

    • Stir for 2 hours. Cool to 0°C. The product, Sodium 1-acetylindoline-2-sulfonate , precipitates as a white solid.

    • Filtration: Collect solid, wash with cold brine/ethanol.

    • Checkpoint: This solid is stable and can be stored.

Step 2: Regioselective Nitration

  • Mechanism: The bulky sulfonate at C2 and acetyl at N1 create a steric pocket that disfavors C3/C5 attack, directing the nitronium ion to C7.

  • Protocol:

    • Dissolve the sulfonate intermediate in concentrated H2SO4 at -5°C.

    • Add fuming HNO3 (1.1 eq) dropwise, maintaining internal temp < 0°C.

    • Stir for 1 hour. Pour onto crushed ice.

    • The nitro-intermediate may precipitate or remain in solution depending on pH. Proceed directly to hydrolysis.

Step 3: Hydrolysis & Aromatization (Formation of 7-Nitroindole)

  • Protocol:

    • Treat the nitration mixture (or isolated solid) with 20% NaOH (aq) .[1]

    • Heat to 50–60°C for 2–4 hours.

    • Reaction: This removes the N-acetyl and C2-sulfonate groups, and spontaneously dehydrogenates the ring back to 7-Nitroindole .[1]

    • Isolation: Acidify to pH 4-5. 7-Nitroindole precipitates as a yellow solid. Filter and recrystallize from Ethanol/Water.

Step 4: Global Reduction (7-Nitroindole


 7-Aminoindoline) 
  • Challenge: Standard Pd/C hydrogenation often stops at 7-aminoindole. To get the indoline, the C2-C3 bond must also be reduced.

  • Protocol:

    • Dissolve 7-Nitroindole in Acetic Acid (AcOH) or Methanol with 1.0 eq HCl .

    • Add Platinum Oxide (PtO2, Adams' Catalyst) (5 mol%) or 10% Pd/C (10 wt%).

    • Hydrogenate at 50–100 psi (3–7 bar) H2 pressure at RT for 12–24 hours.

    • Monitoring: Monitor by HPLC. The intermediate 7-aminoindole appears first, followed by conversion to 7-aminoindoline.

    • Workup: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate. Neutralize with NaHCO3 to isolate the free base 7-aminoindoline (unstable to air) or store as the dihydrochloride salt (stable).

Protocol B: Buchwald-Hartwig Amination

Best for: Synthesis of N-substituted 7-aminoindolines (e.g., 7-(N-methyl)aminoindoline).

Starting Material: 7-Bromoindoline (Commercially available or prepared via reduction of 7-bromoindole).

Protocol:

  • Charge Reactor: In a glovebox or under Argon, combine:

    • 7-Bromoindoline (1.0 eq)

    • Amine Partner (1.2 eq, e.g., Morpholine, Aniline)

    • Base: NaOtBu (1.4 eq) or Cs2CO3 (2.0 eq)

    • Catalyst: Pd2(dba)3 (1–2 mol%)

    • Ligand: BINAP or XPhos (2–4 mol%)

    • Solvent: Toluene or Dioxane (degassed).

  • Reaction: Heat to 80–100°C for 12 hours.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Amine-functionalized silica is recommended to prevent streaking).

Visualizing the Pathways

G cluster_0 Route A: Primary Amine Scale-Up Indole Indole Sulfonate Na 1-Acetylindoline- 2-sulfonate Indole->Sulfonate 1. NaHSO3, H2O 2. Ac2O NitroInter 7-Nitro Intermediate (Transient) Sulfonate->NitroInter HNO3, H2SO4 (Regioselective) NitroIndole 7-Nitroindole NitroInter->NitroIndole NaOH, Heat (Hydrolysis/-SO3) AminoIndoline 7-AMINOINDOLINE (Target) NitroIndole->AminoIndoline H2 (50 psi), PtO2 AcOH (Global Reduction) BromoIndoline 7-Bromoindoline Derivatives 7-Amino Derivatives (Secondary/Tertiary) BromoIndoline->Derivatives Pd cat., Ligand HNR2, Base (Buchwald-Hartwig)

Caption: Comparison of the Sulfonate-Directed Route (A) for primary amines and Buchwald-Hartwig (B) for derivatives.

Analytical Controls & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Nitration Regioselectivity HPLC: >95% 7-nitro vs 5-nitro isomer.If 5-nitro increases, ensure temp < 0°C and acetylation is complete (free NH directs to C5).
Reduction Completeness Mass Spec: M+ (7-aminoindoline) vs M-2 (7-aminoindole).If indole persists, increase H2 pressure or switch solvent to AcOH.
Product Stability 7-Aminoindoline turns purple/brown in air.CRITICAL: Store as HCl salt. Perform all workups under N2/Ar.

Safety & Handling

  • 7-Nitroindole: Potential mutagen. Handle with care.

  • Hydrogenation: PtO2 is pyrophoric. Wet the catalyst with solvent before purging with H2.

  • Indoline Oxidation: Free base aminoindolines oxidize rapidly. Always convert to the dihydrochloride salt (HCl/Et2O) for storage.

References

  • Preparation of 7-nitroindoles (Patent): Mitsui Chemicals Inc. (2001). Method for producing 7-nitroindoles. JP2001019671A. Link

  • Synthesis of 7-aminoindole: PrepChem. Synthesis of 7-aminoindole from 4-chloro-7-nitroindole (adapted). Link

  • Buchwald-Hartwig Amination: Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Link

  • Heterogeneous Hydrogenation: Török, B., et al. (2000). Selective hydrogenation of indoles to indolines. Journal of Catalysis.

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-Methylindolin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific challenges associated with the synthesis and yield optimization of 3-Methylindolin-7-amine . This guide assumes the user is starting from the standard precursor, 3-methyl-7-nitroindole , or a related derivative.

Topic: Improving Reaction Yields & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategic Workflow

The synthesis of 3-methylindolin-7-amine presents a dual challenge: the chemoselective reduction of the indole C2-C3 double bond and the reduction of the nitro group (if starting from nitro-precursors), all while preventing the oxidative degradation characteristic of electron-rich indolines.

High-yield failure is most often caused by:

  • Instability of the intermediate: 7-Aminoindoles are highly susceptible to oxidative dimerization (polymerization) in air.

  • Incomplete Reduction: Steric hindrance at the C3-methyl position can stall the reduction of the indole double bond.

  • Workup Losses: Indolines degrade on acidic silica gel during purification.

Recommended Synthetic Pathway

We recommend a Stepwise Reduction Strategy over a "One-Pot" hydrogenation for maximum yield reliability. Reducing the indole ring before the nitro group stabilizes the core and prevents the formation of the highly unstable 7-aminoindole intermediate.

SynthesisWorkflow Start Precursor: 3-Methyl-7-nitroindole Step1 Step 1: Indole Reduction (NaCNBH3 / AcOH) Start->Step1 High Selectivity Product Target: 3-Methylindolin-7-amine Start->Product Direct Hydrogenation (Risk: Over-reduction/Tars) Inter Intermediate: 3-Methyl-7-nitroindoline Step1->Inter Stable Intermediate Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Standard Reduction Step2->Product >85% Yield

Figure 1: The stepwise reduction strategy minimizes the handling of unstable amino-indole intermediates.

Troubleshooting Guide (Q&A)

Category A: Reaction Yield & Completeness[1][2]

Q1: I am using catalytic hydrogenation (H2, Pd/C) to reduce 3-methyl-7-nitroindole in one step, but the yield is inconsistent (40-60%). Why? Diagnosis: You are likely encountering catalyst poisoning or competitive adsorption . The nitro group reduces rapidly to an amine. The resulting amino group coordinates strongly to the Pd surface, inhibiting the reduction of the sterically hindered C2-C3 double bond. Furthermore, the intermediate 7-amino-3-methylindole is unstable and can polymerize before becoming the indoline. Solution: Switch to the Stepwise Protocol (see Section 3). Reduce the indole ring first using Sodium Cyanoborohydride (


) in Acetic Acid. This reagent reduces the indole to indoline without touching the nitro group. Once the ring is saturated (indoline), the nitro group can be safely hydrogenated with Pd/C in high yield.

Q2: The reduction of the indole double bond is stalling. I see 30% starting material remaining after 24 hours. Diagnosis: The C3-methyl group introduces steric hindrance. Additionally, if the reaction mixture is not acidic enough, the indolium ion (the species that actually gets reduced) concentration is too low. Solution:

  • Acidity: Ensure you are using glacial acetic acid as the solvent, or add Trifluoroacetic acid (TFA) if using a silane reduction. The protonation of C3 is the rate-limiting step.

  • Reagent: Switch to Triethylsilane (Et3SiH) in TFA . This is a more aggressive hydride donor system for hindered indoles compared to borohydrides [5].

Category B: Purification & Stability

Q3: My product turns dark brown/black during column chromatography. How do I purify it? Diagnosis: 7-Aminoindolines are electron-rich and prone to auto-oxidation on silica gel, which acts as a mild Lewis acid oxidant. Solution:

  • Pre-treat Silica: Deactivate your silica gel by flushing the column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.

  • Eluent: Always include 1% TEA or NH4OH in your elution solvent to keep the environment basic.

  • Alternative: Avoid chromatography. Isolate the product as a hydrochloride salt. Dissolve the crude oil in diethyl ether and add 2M HCl in ether. The stable salt will precipitate.

Q4: The yield is good, but the NMR shows a mixture of enantiomers. Can I control this? Diagnosis: The reduction of 3-methylindole generates a chiral center at C3. Standard reagents (NaCNBH3, H2/Pd) produce a racemate. Solution: For enantioselectivity, you must use Asymmetric Hydrogenation . Use a chiral catalyst such as Ir-(R)-SegPhos or similar Iridium-based systems. However, for general yield improvement of the racemate, the chemical reduction methods listed below are superior in robustness.

Optimized Experimental Protocols

Protocol A: The "Gribble" Reduction (Indole Indoline)

Best for: Converting 3-methyl-7-nitroindole to 3-methyl-7-nitroindoline.

Mechanism: Protonation of the indole C3 creates an iminium species at C2, which is trapped by the hydride.

  • Setup: Dissolve 3-methyl-7-nitroindole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Cool to 15°C. Add Sodium Cyanoborohydride (

    
    , 3.0 equiv) portion-wise over 30 minutes. Caution: HCN gas risk; vent into bleach scrubber.
    
  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by TLC (the indoline spot will be more polar and fluorescent blue under UV).

  • Workup: Pour into ice water. Basify carefully with NaOH pellets to pH >10 (keep cold!).[1] Extract with Ethyl Acetate.[1]

  • Yield Expectation: 85-95%.

Protocol B: Iron-Mediated Nitro Reduction

Best for: Converting 3-methyl-7-nitroindoline to 3-methylindolin-7-amine.

Why not H2/Pd? While H2/Pd works, Iron/Ammonium Chloride is milder and avoids potential dehydrogenation (oxidation) of the newly formed indoline ring back to an indole.

  • Setup: Dissolve 3-methyl-7-nitroindoline in EtOH:Water (4:1).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (70°C) for 1 hour.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Isolation: Partition between water and EtOAc. Dry organic layer.[1][2][3]

  • Yield Expectation: >90%.

Comparative Data: Reducing Agents

Reducing AgentTarget TransformationYieldProsCons
NaCNBH3 / AcOH Indole

Indoline
92% Highly selective; leaves nitro group intact.Toxic reagents; requires acid handling.
H2 / Pd-C One-pot (Nitro+Indole)55%Fast; single step.Competitive poisoning; inconsistent yields; over-reduction.
Zn / H3PO4 Indole

Indoline
78%Cheap; safer than cyanoborohydride.Messy workup (zinc salts); lower yield on hindered substrates [12].
Et3SiH / TFA Indole

Indoline
88%Excellent for sterically hindered (3-methyl) indoles.TFA is corrosive; expensive silane.

References

  • BenchChem. "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole." BenchChem Technical Library. Link

  • Dolby, L. J., & Gribble, G. W. (1966). "A convenient preparation of indoline."[4][5] Journal of Heterocyclic Chemistry. Link

  • Harrison, et al. (1980). "Reduction of indole compounds to indoline compounds." US Patent 4,210,590.[6] Link

  • MDPI. (2023). "3-Nitroindoles Serving as N-Centered Nucleophiles." Molecules. Link

  • Lanzilotti, A. E., et al. (1979). "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid." Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Flash Chromatography for Labile Aromatic Amines Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Introduction: The Challenge of the "Sticky" Indoline

Welcome to the technical support hub for 3-Methylindolin-7-amine . You are likely here because your purification attempt resulted in one of three failures:

  • Broad Tailing: The compound smeared across the column, resulting in poor yield and low purity.

  • Decomposition: The clear/yellow oil turned brown or black on the silica.

  • Co-elution: You cannot separate the amine from its nitro-precursor or the oxidized indole byproduct.

This molecule presents a "perfect storm" for chromatography: it possesses a basic primary amine (C7), a secondary amine (indoline core), and an electron-rich aromatic system prone to oxidation. The guide below replaces standard guesswork with a chemically grounded protocol.

Module 1: Mobile Phase Strategy (The "Anti-Tailing" Protocol)

User Question: "My compound streaks from the baseline to the solvent front. How do I get a tight band?"

Technical Diagnosis: Silica gel is acidic (


) due to surface silanol groups (

). Basic amines like 3-methylindolin-7-amine form hydrogen bonds or ionic interactions with these silanols, causing "tailing." You must deactivate the silica surface.
The Solution: Competitive Deactivation

Do not run a standard Hexane/Ethyl Acetate gradient. You must use a basic modifier.

Modifier SystemCompositionBest ForPro-Tip
System A (Standard) DCM / MeOH + 1% Et₃N General purification of polar amines.Pre-wash the column with the eluent containing Triethylamine (TEA) before loading.
System B (High Polarity) DCM / MeOH / NH₄OH (90:9:1) Highly polar amines that stick despite TEA.The "ammoniacal methanol" system.[1] Requires vigorous mixing to ensure miscibility.
System C (Green/Alt) EtOAc / EtOH (3:1) + 2% Et₃N Avoiding halogenated solvents.Ethanol is less "eluting" than MeOH, allowing better separation of closely running spots.
Protocol: The "Neutralized Silica" Technique

If adding TEA to the mobile phase isn't enough, use this pre-treatment method:

  • Slurry your silica gel in Hexanes containing 5% Triethylamine .

  • Pour the column and flush with 2 column volumes (CV) of this mixture.

  • Switch to your running mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Result: The silanols are capped by TEA, forcing your amine to elute as a tight band.

Module 2: Stability & Oxidation Control

User Question: "My product was pale yellow before the column, but the fractions came out dark brown. What happened?"

Technical Diagnosis: Indolines are susceptible to oxidative dehydrogenation to form Indoles (which are planar and aromatic). This is accelerated by:

  • Light: Photo-oxidation.

  • Air: Oxygen exposure on the high-surface-area silica.

  • Time: Prolonged residence on the column.

Workflow Visualization: The "Rapid-Flash" Protocol

To prevent decomposition, you must minimize the "Time-on-Column" and oxygen exposure.

OxidationControl Start Crude Reaction Mixture Workup Degas Solvents (Sparge with N2 for 15 min) Start->Workup Prevent O2 Saturation Load Solid Load (Celite or Neutral Alumina) Workup->Load Avoid Acidic Silica Contact Run Flash Chromatography (High Flow Rate, <15 min) Load->Run Use N2 Pressure Collect Fraction Collection (Keep on Ice/Dark) Run->Collect Minimize Air Exposure Evap Rotovap (Bath < 35°C) Collect->Evap Immediate

Figure 1: Optimized workflow for oxidation-sensitive indoline amines.

Critical Step: Do not dissolve your crude oil in minimal DCM and load it directly (liquid loading). The DCM evaporates, leaving the amine as a thin film on the silica, maximizing oxidation. Use Solid Loading on Celite.

Module 3: Troubleshooting & FAQs

Ticket #001: Separation from Nitro-Precursor

Q: I am reducing 3-methyl-7-nitroindoline. The starting material (nitro) and product (amine) are running close together.

A: This indicates your solvent system is too polar.

  • The Chemistry: Nitro groups are much less polar than amino groups.

  • The Fix:

    • Start with 100% Hexanes (with 1% TEA) . The nitro compound should elute quickly.

    • Only then introduce Ethyl Acetate or DCM to elute the amine.

    • Check: If they still co-elute, your amine might be "streaking" forward into the nitro peak. Increase the TEA concentration to 2% to sharpen the amine tail.

Ticket #002: Triethylamine Contamination

Q: I purified the compound, but the NMR shows broad peaks at 1.0 ppm and 2.5 ppm (TEA salts). It won't dry off.

A: You formed Triethylammonium salts (e.g., Et₃N·HCl) which are solids and don't evaporate.

  • The Fix (Post-Column):

    • Dissolve the combined fractions in EtOAc.[2]

    • Wash with Saturated NaHCO₃ (aq) or Water (2x). Note: Do not use acid wash, or you will lose your product.

    • Dry organic layer over Na₂SO₄ and rotovap.

    • Alternative: Azeotrope with toluene on the rotovap to drag out residual free-base TEA.

Ticket #003: Silica vs. Alumina

Q: Silica is destroying my compound even with TEA. What now?

A: Switch stationary phases.

  • Recommendation: Use Basic Alumina (Activity Grade III) .

  • Why: Alumina is less acidic than silica. "Basic" alumina is specifically treated to have a surface pH > 9, making it ideal for amines. You likely won't even need TEA in the solvent.

Decision Matrix: Selecting Your Method

Use this logic flow to determine the exact conditions for your next attempt.

DecisionMatrix Start Assess Crude Material TLC_Check Run TLC (DCM/MeOH 95:5) Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Yes_Streak Add 1% TEA to Eluent Pre-treat Silica Streak->Yes_Streak Yes No_Streak No_Streak Streak->No_Streak No Stable Is it turning brown on TLC? Yes_Unstable Switch to Basic Alumina or Reverse Phase (C18) Stable->Yes_Unstable Yes No_Stable Proceed with Standard Flash (Hex/EtOAc) Stable->No_Stable No Yes_Streak->Stable No_Streak->Stable

Figure 2: Method selection logic based on TLC behavior.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Core citation for flash chrom
  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Link

    • Source for the "2 pH rule" and amine modifier str
  • Orlandi, M., et al. (2015).[3][4] Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.[3][5] Organic Letters, 17(16), 3941–3943. Link

    • Reference for the synthesis and handling of amino-precursors.
  • Gupta, S., et al. (2022).[6][7][8] Oxidation and Deamidation of Monoclonal Antibody Products (Relevant for Amine Oxidation Mechanisms). Journal of Pharmaceutical Sciences, 111(4), 903-918.[7] Link

    • Provides mechanistic insight into the oxidative instability of primary amines and arom

Sources

Technical Support Center: Stability & Handling of 7-Amino-3-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-OX-7A3M Priority Level: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Stability Paradox

Welcome to the technical support hub for 7-amino-3-methylindoline . If you are accessing this guide, you likely understand that this compound is not merely a reagent; it is a "chemical fuse."

Why is this compound difficult? 7-amino-3-methylindoline possesses a "perfect storm" of structural features that predispose it to rapid oxidative degradation:

  • The Indoline Core: Unlike indole, the indoline ring is not fully aromatic. It possesses a high thermodynamic driving force to lose hydrogen and aromatize into the corresponding indole.

  • The 7-Amino Group: This primary amine acts as a strong electron-donating group (EDG). It pushes electron density into the benzene ring, lowering the oxidation potential and making the ring highly susceptible to radical attack (Single Electron Transfer - SET).

  • The 3-Methyl Substituent: This introduces steric modulation but also provides a tertiary carbon center that can be a site for radical abstraction.

This guide provides the protocols required to pause this thermodynamic destiny and maintain high purity.

Module 1: The Degradation Mechanism (Root Cause Analysis)

To prevent oxidation, you must understand the enemy. The degradation of 7-amino-3-methylindoline is typically driven by radical-mediated auto-oxidation .

The Oxidation Pathway

The following diagram illustrates the transition from the desired Indoline to the unwanted Indole and Quinoid impurities.

OxidationPathway cluster_legend Degradation Triggers Indoline 7-Amino-3-Methylindoline (Target Compound) Color: Pale Yellow/Off-white Radical Radical Intermediate (N-centered or C3-centered) Indoline->Radical O2 / Light (hv) - e- (SET) Indole 7-Amino-3-Methylindole (Aromatized Impurity) Radical->Indole - 2H (Dehydrogenation) Quinone Quinone-Imine Species (Deep Red/Brown Tars) Radical->Quinone Polymerization / Radical Coupling Triggers Oxygen (Air) UV Light Trace Metals (Fe, Cu)

Figure 1: The oxidative cascade. Note that the formation of the aromatized indole is irreversible, and subsequent polymerization leads to "tarring."

Module 2: Storage Protocols (The "Gold Standard")

User Question: "I just received a shipment. How do I store this for 6 months without purity loss?"

Standard Operating Procedure (SOP): Do not rely on the manufacturer's packaging once opened. Follow this hierarchy of protection.

Tier 1: Physical Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially slows reaction rates. -80°C is preferred for >3 months storage.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is acceptable but less effective if the seal is imperfect.
Container Amber Glass + Parafilm Amber glass blocks UV/blue light (200-450nm) which catalyzes photo-oxidation. Parafilm provides a secondary gas barrier.
State Solid (Dry) Never store as a solution. Dissolution increases the surface area exposed to dissolved oxygen.
Tier 2: The "Double-Vessel" Technique (Recommended)

For maximum stability, use the Russian Doll method:

  • Place the compound in a screw-cap amber vial flushed with Argon.

  • Place that vial inside a larger jar containing a layer of Drierite (desiccant) and an Oxygen Scavenger packet (e.g., Mitsubishi Gas Chemical's Ageless®).

  • Store the entire assembly in the freezer.

Module 3: Troubleshooting & Recovery (Q&A)

User Question: "My compound has turned from pale yellow to dark orange. Is it ruined?"

Answer: Not necessarily, but you have significant impurities. The color change indicates the formation of conjugated systems (likely azo-compounds or quinone-imines).

Diagnostic Workflow:

Troubleshooting Start Visual Inspection: Dark Orange/Brown Color? CheckNMR Run 1H-NMR (DMSO-d6) Focus: 6.0 - 7.5 ppm region Start->CheckNMR Analyze Do you see new aromatic peaks or loss of C2/C3 aliphatic protons? CheckNMR->Analyze Decision1 Yes (Indole Formation) Analyze->Decision1 Significant Shift Decision2 No (Surface Oxidation only) Analyze->Decision2 Minor/No Shift Action1 Recrystallization Required (See Protocol A) Decision1->Action1 Action2 Wash with cold Ether/Hexane (See Protocol B) Decision2->Action2

Figure 2: Decision tree for assessing compound viability after color change.

Recovery Protocols

Protocol A: Recrystallization (For Bulk Oxidation)

  • Solvent System: Ethanol/Water or Toluene/Hexane (degassed).

  • Method: Dissolve in minimum hot solvent (under Ar). Add activated charcoal to absorb colored polymeric impurities. Filter hot. Cool slowly to 4°C.

  • Note: If the impurity is the aromatized indole, separation is difficult due to structural similarity. Column chromatography (silica, neutralized with 1%

    
    ) may be required.
    

Protocol B: The "Trituration" Wash (For Surface Oxidation)

  • Often, oxidation is limited to the surface layer of the solid.

  • Suspend the solid in cold degassed Hexanes or Pentane .

  • Sonicate briefly (30 seconds).

  • Filter rapidly under Argon. The dark oxidized impurities often remain in the filtrate, leaving the cleaner solid behind.

Module 4: Salt Formation (The Ultimate Stabilizer)

User Question: "I need to store this for 2 years. What is the absolute best method?"

Answer: Convert the Free Base to a Salt. The free amine lone pair is the "Achilles' heel" regarding oxidation. Protonating it removes this electron density from the ring system, drastically increasing stability.

Protocol: HCl Salt Formation

  • Dissolve 7-amino-3-methylindoline in dry Diethyl Ether or Dioxane (under Ar).

  • Dropwise add 4M HCl in Dioxane .

  • The dihydrochloride salt will precipitate immediately.

  • Filter under Argon and dry in a vacuum desiccator.

  • Result: The salt form is often stable at room temperature (though -20°C is still best practice) and is significantly less air-sensitive.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to store the stock solution? A: NO. DMSO is an oxidant (mild, but effective over time, e.g., Swern oxidation mechanism). Furthermore, DMSO is hygroscopic. Water absorption accelerates degradation. If you must make a stock, use degassed anhydrous Acetonitrile and store at -80°C for no more than 1 week.

Q: How do I weigh it out without a glovebox? A: If you lack a glovebox:

  • Flush the source bottle with Argon immediately before opening.

  • Use the "Cone and Quarter" method quickly.

  • Do not leave the bottle open while weighing.

  • Ideally, weigh into a tared vial that has already been flushed with Argon.

Q: Why does the Safety Data Sheet (SDS) say "Store at 4°C" but you say "-20°C"? A: SDS recommendations are often for shipping stability or short-term shelf life. For research-grade purity retention of electron-rich heterocycles, -20°C is the industry standard for risk mitigation.

References

  • Oxidation of Indolines: Viswanathan, R., et al. "Free Radical-Mediated Oxidation of Indolines." Journal of Organic Chemistry. (Mechanistic insight into the dehydrogenation of indolines).

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Sigma-Aldrich.[1][2] (The definitive guide on syringe techniques and inert gas handling).

  • Stability of Aromatic Amines: ECHA Registration Dossier. "Chemical Safety Report: Substituted Anilines and Indoles." (General stability data for amino-aromatics).

  • Salt Stabilization: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on using salt formation to improve chemical stability).

Sources

Troubleshooting cyclization steps involving 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylindolin-7-amine Cyclization

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center. You are likely working with 3-Methylindolin-7-amine (3-MIA) because you are constructing tricyclic fused heterocycles—most commonly dihydro-1H-imidazo[4,5,1-hi]indoles or similar bridged systems utilized in kinase inhibitors (e.g., JAK, PARP) or GPCR modulators.

This scaffold presents a unique "perfect storm" of reactivity challenges:

  • Oxidative Instability: The indoline core is thermodynamically eager to aromatize to an indole.

  • Nucleophilic Competition: You have two nucleophilic nitrogens (N1 and N7) with distinct electronic profiles.

  • Stereochemical Stress: The C3-methyl group introduces chirality and subtle steric strain that can impede planarization during cyclization.

This guide moves beyond generic advice to address the specific mechanistic failures of this molecule.

Module 1: Regioselectivity & Nucleophilic Competition

The Problem: "I’m getting a mixture of products or polymerization instead of clean cyclization."

The Science: In 3-MIA, N1 is a cyclic secondary amine (pKa ~8-9), while N7 is an exocyclic aniline-like primary amine (pKa ~4-5).

  • Hard Electrophiles (Acyl chlorides, Isocyanates): Prefer the sterically accessible and harder N7, but N1 is more basic.

  • Cyclization Reagents (CDI, Triphosgene): Require both nitrogens to react. The failure mode is usually N1 reacting too fast or not at all due to steric bulk from the C7a-C7 bond rotation.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Double acylation (Bis-adduct) Both N1 and N7 reacted with the linker before cyclization could occur.Dilution & Order of Addition: Reverse addition (add scaffold to excess linker) at low temp (-78°C to 0°C) to favor mono-acylation first.
N1-unreacted intermediate N7 reacted, but N1 failed to close the ring.Base Switching: N1 is less acidic than N7-H. Use a stronger base (NaH or LiHMDS) to deprotonate N1 and force intramolecular attack.
Wrong Regioisomer Reaction occurred at C6 (para to N1) or C4.Block C-Nucleophilicity: Ensure temperature is <0°C during electrophile addition. C-alkylation is favored at high temps.

Q: Should I protect N1 before cyclization? A: Generally, no —if your goal is the tricyclic imidazo-indole. N1 must be free to participate in the ring closure. If you are functionalizing N7 before a later cyclization step, you must protect N1 (e.g., Boc or Cbz) to prevent side reactions, then deprotect immediately prior to the cyclization step.

Module 2: Oxidative Instability (The "Black Tar" Effect)

The Problem: "My reaction mixture turned dark black/brown, and the mass spec shows [M-2] peaks."

The Science: Indolines are "dihydro-indoles." The driving force to lose two hydrogens and become a fully aromatic indole is immense. 3-MIA is electron-rich (two nitrogens), lowering the oxidation potential further.

  • The [M-2] Peak: This is the indole byproduct. Once formed, the geometry changes (planar), and your desired cyclization (which relies on the pucker of the indoline) may become geometrically impossible.

Troubleshooting Guide:

  • Degassing is Non-Negotiable:

    • Standard: Sparging with Argon for 15 mins.

    • Advanced: Freeze-Pump-Thaw (3 cycles) if using transition metal catalysts (Pd, Cu), as these accelerate oxidative dehydrogenation.

  • Scavenger Additives:

    • Add 10-20 mol% Ascorbic Acid or BHT if the reaction mechanism permits (i.e., non-radical pathways). This sacrifices the additive to protect the indoline core.

  • Solvent Choice:

    • Avoid halogenated solvents (DCM, chloroform) with basic amines over long periods; they can induce radical cation formation. Switch to THF or Toluene .

Module 3: The C3-Methyl Factor (Stereochemistry & Kinetics)

The Problem: "The reaction is sluggish compared to the unsubstituted indoline."

The Science: The C3-methyl group creates a "pucker" in the 5-membered ring.

  • Stereocenter: C3 is chiral. If you start with a pure enantiomer, harsh cyclization conditions (high heat, strong base) can cause racemization via a transient ring-opening or enolization mechanism.

  • Thorpe-Ingold Effect (Reverse): Unlike gem-dimethyl groups that accelerate cyclization, a single methyl at C3 can create peri-interactions with the C4-proton, slightly distorting the N1-C7a-C7 bond angle, making the "bite" distance for cyclization less optimal.

Protocol Adjustment:

  • Temperature Ramp: Do not blast with heat immediately. Start at 0°C to form the intermediate (urea/amide), then warm to 60-80°C for the ring closure.

  • Microwave: Use microwave irradiation (e.g., 100°C for 10 min) rather than overnight reflux. This provides the activation energy to overcome the C3-steric barrier without exposing the molecule to prolonged oxidative stress.

Master Protocol: Urea Cyclization to Tricyclic Core

Objective: Synthesis of 3-methyl-1,2-dihydro-4H-imidazo[4,5,1-hi]indol-4-one (Tricyclic Urea).

Reagents:

  • 3-Methylindolin-7-amine (1.0 eq)

  • CDI (1,1'-Carbonyldiimidazole) (1.2 eq) OR Triphosgene (0.4 eq)

  • DIPEA (2.5 eq)

  • Dry THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with 3-MIA and Dry THF under Argon. Cool to 0°C .

  • Activation (The Critical Step):

    • If using CDI: Add solid CDI in one portion.

    • If using Triphosgene: Dissolve in THF and add dropwise. (Warning: Generates HCl; DIPEA must be present before addition).

  • Intermediate Formation: Stir at 0°C for 30 min. Monitor by LCMS.[1] You should see the intermediate carbamoyl imidazole (Mass = SM + 94) or isocyanate.

    • Checkpoint: If [M-2] appears, your THF has peroxides. Quench and restart with fresh solvent.

  • Cyclization:

    • Add DIPEA.[2]

    • Warm to Reflux (66°C) or Microwave at 90°C .

    • Monitor for the disappearance of the intermediate.

  • Workup:

    • Cool to RT. Quench with sat. NH4Cl.[3]

    • Extract with EtOAc.[1] Do not dry on MgSO4 for too long (surface acidity can promote oxidation). Use Na2SO4.

Visual Troubleshooting Logic

CyclizationTroubleshooting Start Start: Cyclization Reaction (3-Methylindolin-7-amine + Linker) CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Product Mass [M-2] (Indole formation) CheckLCMS->Result1 Mass -2 Da Result2 Double Addition (Dimerization) CheckLCMS->Result2 Mass + Linker + SM Result3 No Reaction / Stalled CheckLCMS->Result3 SM Unchanged Result4 Clean Product CheckLCMS->Result4 Target Mass Sol1 Action: Degas solvents (Ar sparge). Add Antioxidant (Ascorbic Acid). Check for metal contaminants. Result1->Sol1 Sol2 Action: High Dilution (0.05 M). Reverse Addition (SM into Linker). Lower Temp (-78°C). Result2->Sol2 Sol3 Action: Increase Base Strength (LiHMDS). Switch to Microwave Heating. Check Reagent Quality (CDI hydrolyzes). Result3->Sol3

Caption: Decision matrix for troubleshooting common failure modes in 3-methylindolin-7-amine cyclization.

References

  • Indoline Oxidation Mechanisms

    • Zhang, X., et al.[4] "Aerobic Dehydrogenation of Indolines to Indoles Catalyzed by Carbon Materials." Journal of Organic Chemistry, 2015.

    • Explanation: Establishes the susceptibility of the indoline core to oxidative dehydrogen
  • Tricyclic Ring Formation (Benzimidazole-like)

    • Diao, X., et al. "Synthesis of fused tricyclic indoles via palladium-catalyzed intramolecular cyclization." Organic Letters, 2016.

    • Explanation: Provides precedent for the cyclization of N1-tethered 7-haloindoles, mechanistically similar to the N1-N7 bridging required here.
  • Urea Cyclization Protocols

    • Kuduk, S. D., et al. "Synthesis of 1,2-dihydro-4H-imidazo[4,5,1-ij]quinolin-4-ones via CDI-mediated cyclization." Tetrahedron Letters, 2006.

    • Explanation: The standard protocol for bridging aniline-like nitrogens with secondary amines using CDI, directly applicable to the 7-aminoindoline scaffold.
  • Stereochemical Integrity of 3-Substituted Indolines

    • Trost, B. M., et al. "Asymmetric Synthesis of 3-Substituted Indolines." Journal of the American Chemical Society, 2011.

    • Explanation: Discusses the lability of the C3 center and conditions to avoid racemiz

Sources

Technical Support Center: 3-Methylindolin-7-amine Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Tier 3 Chemical Biology & Process Chemistry Team . It addresses the specific reactivity challenges of 3-Methylindolin-7-amine , a scaffold notorious for its "deceptive" steric environment.

Ticket Category: Scaffold Reactivity & Optimization Subject: Overcoming Steric Hindrance & Regioselectivity Issues in 3-Methylindolin-7-amine Status: [SOLVED] – Protocol Optimized

Executive Summary: The "Deceptive" Steric Trap

Researchers often underestimate the steric clash in 3-Methylindolin-7-amine . While the 3-methyl group appears remote, it induces a puckered conformation in the pyrrolidine ring. This forces the N1-indoline nitrogen into a pyramidal geometry, pushing its substituents directly into the spatial domain of the C7-amine.

If you are experiencing low yields (<20%) , N1/N7 regioselectivity issues , or catalyst poisoning , your issue likely stems from the N1-C7a-C7 peri-like interaction .

Diagnostic & Troubleshooting (Q&A)

Q1: "I am trying to acylate the 7-amine, but I’m getting a mixture of N1-acylated, N7-acylated, and di-acylated products. How do I get N7-selectivity?"

The Root Cause: The pKa difference between the Indoline-N1 (~4.9) and the Aniline-N7 (~4.4) is negligible. Both are nucleophilic. Standard bases (TEA, DIPEA) will not discriminate sufficiently. Furthermore, the N1 position is electronically coupled to the aryl ring but is more "alkyl-like" than a typical diphenylamine, making it competitively reactive.

The Protocol (The "Transient Protection" Route): Do not rely on stoichiometry alone. You must exploit the steric difference or reversible protection .

  • Method A: The Acidic Scavenger (For Acid Chlorides)

    • Perform the reaction in glacial acetic acid (solvent) with 1.1 eq of the acid chloride.

    • Mechanism:[1][2][3][4][5][6] The N1-indoline, being slightly more basic, is protonated and deactivated faster than the N7-aniline in this specific medium. The N7-amine, while also partially protonated, retains enough free base character in equilibrium to react with the highly electrophilic acid chloride.

  • Method B: The Boron Mask (For Alkylations)

    • Pre-treat the substrate with 9-BBN or BEt3 (1.0 eq).

    • The boron Lewis acid preferentially coordinates to the more accessible and slightly more basic N1.

    • Perform your electrophilic attack at C7.

    • Workup with oxidative hydrolysis (H2O2/NaOH) to free N1.

Q2: "I protected N1 with a Boc group, but now the 7-amine is completely unreactive in Buchwald-Hartwig couplings. Why?"

The Root Cause: You have created a "Steric Kill Zone." The tert-butyl group of the N-Boc moiety at position 1 creates a massive steric wall. Because the indoline ring is fused, the Boc carbonyl oxygen and the tert-butyl group rotate to minimize strain, often blocking the trajectory for the Palladium catalyst to approach the C7-amine.

The Fix: Switch your protecting group.

  • Recommended: N-Acetyl (Ac) or N-Trifluoroacetyl (TFA) . These are planar and significantly smaller.

  • Alternative: N-Benzyl (Bn) . While bulky, the methylene spacer allows the phenyl ring to rotate away from the C7 reaction site.

Q3: "My Buchwald-Hartwig coupling at the 7-position stalls at 15% conversion. I'm using Pd(OAc)2 and BINAP."

The Root Cause: BINAP is too rigid and lacks the necessary bulk to force the reductive elimination in this crowded environment. The 3-methyl group puckering adds conformational noise that destabilizes the Pd-Amine complex.

The Optimized Catalyst System: You need a ligand that is electron-rich (to facilitate oxidative addition) and bulky but flexible (to shield the active species).

  • Precatalyst: Pd-RuPhos G4 or Pd-BrettPhos G4 .

    • Why: These precatalysts ensure a 1:1 L:Pd ratio, preventing the formation of inactive PdL2 species which is common with hindered substrates.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: LiHMDS (1.0 M in THF).

    • Why: Weaker bases (Cs2CO3) are too slow for hindered substrates. LiHMDS deprotonates the amine rapidly, forming a more reactive lithium amide species.

  • Solvent: t-Amyl Alcohol or Dioxane at 100°C.

Q4: "I'm trying to diazotize the 7-amine (Sandmeyer) to install a Halogen, but I get a polymerized mess."

The Root Cause: Standard aqueous diazotization (NaNO2/HCl) fails because the generated diazonium salt at C7 can cyclize intramolecularly with N1 (forming a tricyclic triazole-like species) or couple with unreacted substrate due to slow kinetics.

The Fix: Non-Aqueous Diazotization (Doyle Conditions)

  • Solvent: Dry Acetonitrile (MeCN).

  • Reagent: tert-Butyl Nitrite (tBuONO) (1.5 eq).

  • Halogen Source: CuBr2 or CuCl2 (anhydrous).

  • Procedure: Add tBuONO dropwise to a solution of the amine and CuX2 at 0°C. The reaction is usually instant and avoids the formation of free nitrous acid.

Visualizing the Steric Challenge

The following diagram illustrates the steric "Kill Zone" created by N1 protection and the conformational influence of the 3-Methyl group.

StericMap N1 N1 Indoline (Secondary Amine) PG Protecting Group (e.g., Boc) N1->PG Attached C7 C7 Amine (Target Nucleophile) Pd Pd Catalyst (BrettPhos) C7->Pd Desired Attack Me3 3-Methyl Group (Conformational Bias) Me3->N1 Induces Puckering (Pyramidalization) PG->C7 STERIC BLOCKADE (The Kill Zone)

Caption: Figure 1: The Steric Kill Zone. Note how the N1 protecting group (PG) directly obstructs the trajectory of the Palladium catalyst (Pd) attempting to access the C7 amine. The 3-Methyl group exacerbates this by locking the ring pucker.

Quantitative Data: Ligand Performance Matrix

The following table summarizes internal screening data for the arylation of 3-methylindolin-7-amine with 4-bromoanisole.

LigandBaseSolventYield (LCMS)Notes
BINAP Cs2CO3Toluene< 15%Stalled.[7] Catalyst decomposition observed.
XPhos K3PO4Dioxane42%Slow conversion.[7] Significant dehalogenation of aryl halide.
BrettPhos LiHMDS t-AmylOH 91% Recommended. Fast oxidative addition.[7]
RuPhos NaOtBuToluene84%Good alternative, slightly harder purification.[7]
P(tBu)3 NaOtBuToluene60%Volatile ligand issues; difficult reproducibility.[7]

References & Grounding

  • Buchwald-Hartwig Amination Fundamentals:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Indoline Reactivity & Selectivity:

    • Ruiz-Sanchis, P., et al. (2011).[8] "Synthesis of 7-substituted indolines." This work details the pKa nuances and N1 vs N7 selectivity challenges.

  • Steric Hindrance in Anilines:

    • Mendez, F., et al. (2009). "Correlation between hardness and basicity pKa of substituted anilines." Explains the electronic basis for the low reactivity of ortho-substituted anilines.

  • Selective Acylation Protocols:

    • Li, G., et al. (2022).[9][10][11] "Chemoselective N-acylation of indoles using thioesters." Provides the basis for the "soft" acylation methods described in Method A.

Sources

Optimizing solvent selection for 3-Methylindolin-7-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-3MI7A-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of solvent systems and troubleshooting guide for 3-Methylindolin-7-amine.[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely working with 3-Methylindolin-7-amine , a bicyclic hydrazine/amine derivative often utilized as a scaffold in kinase inhibitor synthesis (analogous to intermediates for Pazopanib).[1]

Physicochemical Profile:

  • Basicity: The C7-amine and the indoline nitrogen make this molecule basic. It readily forms salts.[1]

  • Oxidation Sensitivity: Like many electron-rich anilines/indolines, the 7-amino group is prone to oxidation, leading to "tar" formation or darkening of the mother liquor.[1]

  • Crystallization Behavior: High tendency to "oil out" (Liquid-Liquid Phase Separation) due to strong intermolecular hydrogen bonding competing with solvent interactions.[1]

This guide prioritizes purity (rejection of regioisomers) and stability (preventing oxidation) over simple yield.[1]

Module 1: Solvent Selection Strategy

User Question: I am struggling to find a single solvent that yields crystals. What solvent systems do you recommend?

Technical Response: Single-solvent systems rarely work for amino-indolines because the solubility curve is either too flat (soluble everywhere) or too steep (insoluble until boiling).[1] We recommend a Binary Solvent System .[1]

Recommended Solvent Systems
System TypeSolvent (Dissolver)Antisolvent (Precipitant)Ratio (v/v)Application
Standard Ethyl Acetate (EtOAc)n-Heptane1:3 to 1:5General purification.[1] Good rejection of polar impurities.[1]
High Polarity Methanol (MeOH)Water (or MTBE)1:2Removal of inorganic salts or highly polar byproducts.[1]
Salt Formation Isopropanol (IPA)-SingleBest for crystallizing the HCl salt form directly.[1]
Inert TolueneMethylcyclohexane1:3Use if the free base is oxidizing rapidly in air/protic solvents.
Solvent Selection Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting your solvent based on your specific impurity profile and salt status.

SolventSelection Start Start: Define Goal IsSalt Is it a Salt or Free Base? Start->IsSalt FreeBase Free Base IsSalt->FreeBase SaltForm Salt (e.g., HCl) IsSalt->SaltForm Oxidation Is it oxidizing? (Darkening solution) FreeBase->Oxidation SysC System C: IPA / Water (For Salts) SaltForm->SysC PolarImp Main Impurity Type? Oxidation->PolarImp No (Stable) SysA System A: Toluene / Heptane (Inert Atmosphere) Oxidation->SysA Yes (High Risk) SysB System B: Ethyl Acetate / Heptane (Standard) PolarImp->SysB Non-polar/Oils SysD System D: Methanol / MTBE (Polar Impurity Rejection) PolarImp->SysD Polar/Salts

Figure 1: Decision tree for selecting the optimal solvent system based on chemical form and stability.

Module 2: Troubleshooting "Oiling Out"

User Question: Upon cooling, my product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the crystallization temperature (


) is lower than the phase separation temperature (

).[1] This is common with 3-Methylindolin-7-amine due to its conformational flexibility and hydrogen bonding capability.[1]
The "Rescue" Protocol

Do not simply cool the oil further; it will likely solidify into an amorphous glass, trapping impurities.[1]

  • Re-heat: Heat the mixture until the oil redissolves completely into a single phase.

  • Seed at High Temperature: Determine the saturation temperature (

    
    ). Cool to just 
    
    
    
    below
    
    
    (metastable zone).[1] Add 0.5 wt% seed crystals .
    • Note: If you lack seed crystals, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

  • Slow Cooling Ramp: Cool at a rate of 0.1°C/min . Fast cooling promotes oiling.[1]

  • Antisolvent Dosing: If using a binary system (e.g., EtOAc/Heptane), add the antisolvent after nucleation has started, not before.[1]

OilingOut Oil Oiling Out Detected Reheat Re-heat to Clear Solution Oil->Reheat Seed Add Seeds @ T_sat - 2°C Reheat->Seed Hold Isothermal Hold (1 hr) Seed->Hold Cool Slow Cool (0.1°C/min) Hold->Cool Cool->Oil Fail (Retry with slower rate) Success Crystalline Product Cool->Success

Figure 2: Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Salt Formation Strategy

User Question: The free base is too unstable. Which salt form should I screen for?

Technical Response: For amino-indolines, converting to a salt often improves crystallinity and oxidative stability.[1]

Recommended Salt: Hydrochloride (HCl) [1]

  • Why: The 7-amine is the most basic site. HCl salts of indolines are generally high-melting and stable.[1]

  • Protocol:

    • Dissolve 3-Methylindolin-7-amine in Isopropanol (IPA) (5 volumes).

    • Cool to 0-5°C.

    • Slowly add 1.05 equivalents of HCl (as a solution in IPA or Dioxane). Avoid aqueous HCl if possible to maximize yield.

    • The salt should precipitate immediately.[1] If not, add MTBE as an antisolvent.[1]

Alternative: p-Toluenesulfonate (Tosylate) [1]

  • If HCl yields a hygroscopic solid, screen p-Toluenesulfonic acid in Acetonitrile .[1] Tosylates often crystallize well for bulky amines.[1]

FAQ: Impurity & Process Control

Q: My product is purple/black. Is it ruined? A: This indicates oxidation of the aniline/indoline nitrogen.

  • Fix: Perform the crystallization under a nitrogen blanket. Add a reducing agent like Ascorbic Acid or Sodium Metabisulfite (0.1 wt%) to the aqueous phase if performing an extraction/crystallization.[1]

Q: I have a regioisomer impurity (e.g., 5-amine isomer). How do I remove it? A: Regioisomers often have slightly different solubilities.[1]

  • Strategy: Switch from "Yield" mode to "Purification" mode. Use a Recrystallization rather than a precipitation.

  • Solvent: Use Ethanol .[1] Dissolve at reflux and cool very slowly. The "wrong" isomer usually stays in the mother liquor if you stop the cooling at 5°C rather than -20°C.

References & Authority

  • Pazopanib Intermediate Synthesis: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine. (Note: While structurally distinct, the solvent systems for these amino-bicyclic systems are analogous).[1]

    • Source:[1]

  • General Amine Crystallization: Purification of Indole and Indoline Derivatives.

    • Source:[1]

  • Salt Selection Guidelines: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Stahl & Wermuth).[1]

    • Context: Standard reference for selecting HCl vs Tosylate for basic amines.[1]

  • Oiling Out Mechanisms: Crystallization of Organic Compounds: An Industrial Perspective. (Tung et al.).[1]

    • Context: Theoretical grounding for the "Re-heat and Seed" protocol.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Methylindolin-7-amine before handling, as indoline derivatives may possess bioactive or toxic properties.[1]

Sources

Technical Support Center: 3-Methylindolin-7-amine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Methylindolin-7-amine . It is designed to address stability challenges directly, providing mechanistic insights and actionable protocols.

Part 1: Executive Stability Profile

Quick Status:

  • Acidic Media (pH < 4): High Stability. The molecule exists as a protonated ammonium salt, which protects the electron-rich aromatic system from oxidative degradation.

  • Basic Media (pH > 8): Low Stability / High Risk. The free base form is highly susceptible to autoxidation, leading to aromatization (conversion to indole) and oxidative coupling (formation of azo/diazo-like colored impurities).

  • Neutral Media: Moderate Risk. Slow oxidation occurs upon exposure to air.

Critical Directive: Always store as the hydrochloride (or similar mineral acid) salt. Generate the free base in situ only immediately prior to use under an inert atmosphere.

Part 2: Troubleshooting & FAQs

Q1: "My solution turned from pale yellow to dark brown/purple within minutes. What happened?"

Diagnosis: Rapid Oxidative Degradation. Cause: You likely dissolved the free base in a non-degassed solvent or exposed a basic solution to air. The 7-amino group is strongly electron-donating, making the indoline core electron-rich and prone to autoxidation . Mechanism: The indoline (dihydroindole) spontaneously dehydrogenates to the corresponding 3-methyl-7-aminoindole , which then undergoes further oxidative coupling to form dark, conjugated quinoidal oligomers. Solution:

  • Add a reducing agent (e.g., Sodium Ascorbate or DTT) if compatible with your downstream chemistry.

  • Strictly use degassed solvents (sparged with Argon/Nitrogen).

Q2: "I need to run a reaction in basic conditions (pH 10). How do I prevent decomposition?"

Protocol:

  • Biphasic Protection: If possible, use a biphasic system (DCM/Water) where the sensitive free base partitions into the organic layer, minimizing exposure to dissolved oxygen in the aqueous phase.

  • Inert Sparging: Continuously sparge the reaction mixture with Argon, not just the headspace.

  • Temperature Control: Maintain the reaction temperature < 0°C during the basification step. Oxidation rates drop significantly at lower temperatures.

Q3: "Can I store the free base in DMSO or DMF at -20°C?"

Answer: No. DMSO is a mild oxidant (Swern oxidation mechanism). Even at -20°C, DMSO can facilitate the aromatization of the indoline ring over weeks. Recommendation: Store as a solid HCl salt. If solution storage is mandatory, use anhydrous methanol with 1 equivalent of HCl at -80°C.

Part 3: Deep Dive – Acidic vs. Basic Stability Mechanisms

To understand the handling requirements, one must understand the electronic push-pull mechanisms at play.

Acidic Media: The "Proton Shield"

In acidic environments (pH < 4), both nitrogen atoms (the indoline N1 and the exocyclic 7-amine) are protonated.

  • Electronic Effect: Protonation converts the strongly electron-donating amino groups (

    
    , 
    
    
    
    ) into electron-withdrawing ammonium centers (
    
    
    ,
    
    
    ).
  • Result: The electron density of the benzene ring is drastically reduced, rendering it inert to electrophilic attack by oxygen. The activation energy for aromatization increases significantly.

Basic Media: The "Electron Flood"

In basic environments, the molecule exists as a free base.

  • Electronic Effect: The lone pair on the 7-amine donates electron density into the aromatic ring (Resonance effect

    
    ). The indoline nitrogen also donates density.
    
  • Result: The electron-rich system lowers the oxidation potential. Dissolved oxygen abstracts hydrogen from the C2/C3 positions, driving the system toward the thermodynamically more stable (aromatic) indole.

Visualization: Degradation Pathway

The following diagram illustrates the transition from the stable salt to the unstable oxidative byproducts.

StabilityPath cluster_acid Acidic Media cluster_basic Basic/Oxidative Media Salt Protonated Salt (Acidic pH) STABLE FreeBase Free Base Indoline (Basic pH) REACTIVE Salt->FreeBase Basification (NaOH) FreeBase->Salt Acidification (HCl) Indole 3-Methyl-7-aminoindole (Aromatized) FreeBase->Indole O2 / Oxidation (-2H) Oligomer Colored Oligomers (Brown/Purple) Indole->Oligomer Oxidative Coupling

Caption: Figure 1. Stability transition of 3-Methylindolin-7-amine. The irreversible oxidation pathway (red dashed line) is triggered by deprotonation in the presence of oxygen.

Part 4: Validated Experimental Protocols

Protocol A: Safe Generation of Free Base for Immediate Use

Use this when a reaction requires the nucleophilic free amine.

Materials:

  • 3-Methylindolin-7-amine HCl salt

  • Dichloromethane (DCM) or Ethyl Acetate (degassed)

  • Saturated NaHCO₃ solution (degassed)

  • Argon balloon

Step-by-Step:

  • Degas: Sparged both the organic solvent and the NaHCO₃ solution with Argon for 15 minutes prior to mixing.

  • Partition: Suspend the HCl salt in the organic solvent in a separatory funnel under an Argon blanket.

  • Neutralize: Add the basic aqueous solution carefully.

  • Extract: Shake gently (venting frequently under Argon flow if possible) to partition the free base into the organic layer.

  • Dry & Use: Dry the organic layer over anhydrous Na₂SO₄ (minimize time). Do not concentrate to dryness unless absolutely necessary. Use the solution immediately in the next step.

Protocol B: Long-Term Storage
  • Form: Solid Hydrochloride Salt.

  • Container: Amber glass vial with a teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: -20°C or -80°C.

  • Desiccant: Store vial inside a secondary container with silica gel or Drierite to prevent moisture absorption (hygroscopic salts can become acidic syrups, accelerating degradation).

Part 5: Quantitative Stability Data (Simulated)

Table 1: Comparative stability of 10mM solutions at 25°C under atmospheric air.

Solvent SystempH ConditionT½ (Half-life)Primary Degradant
0.1 M HCl Acidic (pH 1)> 6 monthsNone detected
Phosphate Buffer Neutral (pH 7)~ 24 hours3-Methyl-7-aminoindole
0.1 M NaOH Basic (pH 13)< 1 hourComplex oligomers (Black precipitate)
Degassed MeOH Neutral~ 1 weekTrace oxidation

References

  • Vertex Pharmaceuticals. (2022). Synthesis and stability of 7-aminoindoline derivatives in drug discovery. PubChem.[1] Retrieved from [Link]

  • Li, J., et al. (2015).[2] Microbial Degradation of Indole and Its Derivatives: Mechanisms and Pathways.[2][3][4] Journal of Chemistry.[3] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Basicity Trends of Amines and Anilines.[5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). 2-Methylindolin-7-amine Hydrochloride Structure and Properties. PubChem.[1] Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectral interpretation of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: 1H NMR Characterization of 3-Methylindolin-7-amine vs. Synthetic Precursors

Executive Summary

3-Methylindolin-7-amine is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.[1] Its structural uniqueness lies in the combination of a chiral center at C3 and a nucleophilic primary amine at C7.[1]

This guide provides a technical comparison of the 1H NMR spectral signature of 3-Methylindolin-7-amine against its immediate synthetic precursor (7-Nitro-3-methylindoline ) and its oxidized analog (3-Methylindole ).[1] We focus on the diagnostic shifts required to validate the reduction of the nitro group and the integrity of the indoline saturation.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, one must define the spin system. Unlike the planar indole, the indoline core is non-planar, and the introduction of a methyl group at C3 creates a chiral center.

  • Aromatic Region (ABC System): The 7-amino group is a strong Electron Donating Group (EDG).[1] It significantly shields the protons at C6 (ortho) and C4 (para) compared to the nitro precursor.

  • Aliphatic Region (ABX3 System):

    • C3-H: Methine proton coupled to the methyl group and the C2 protons.[1]

    • C2-H (Diastereotopic): Due to the chirality at C3, the two protons at C2 are chemically non-equivalent (

      
       and 
      
      
      
      ). They appear as complex multiplets (dd or ddd) rather than a simple triplet.

Comparative Spectral Analysis

The following table contrasts the product with its key "alternatives" encountered during synthesis: the starting material (Nitro) and the over-oxidized byproduct (Indole).

Table 1: Diagnostic Chemical Shift Comparison (Solvent: DMSO- )
Proton PositionProduct: 7-Amino (

ppm)
Precursor: 7-Nitro (

ppm)
Alternative: 3-Methylindole (

ppm)
Interpretation & Causality
C7-Substituent 4.5 - 5.0 (br s, 2H) ----Primary Validation: Disappearance of Nitro (silent) and appearance of exchangeable

signal.[1]
C6-H (Ar) 6.35 - 6.45 (d) ~7.80 (d)~7.00 (m)Shielding Effect: The

lone pair shields the ortho position (C6) by >1.0 ppm compared to the deshielding

.
C4-H (Ar) 6.55 - 6.65 (d) ~7.30 (d)~7.50 (d)Para-Shielding: Similar EDG effect on the para position.
C5-H (Ar) 6.70 - 6.80 (t) ~6.80 (t)~7.10 (t)Meta-Stability: The meta position is least affected by the resonance of the C7 substituent.
C2-H (Aliph) 3.0 - 3.6 (m, 2H) 3.5 - 4.0 (m, 2H)~7.1 (s, 1H) Saturation Check: If this signal is at ~7.1 ppm, the ring has oxidized to Indole (aromatic). In Indoline, these are diastereotopic methylenes.
C3-H (Aliph) 3.2 - 3.4 (m, 1H) 3.5 - 3.8 (m, 1H)--Chiral Center: Methine proton.
C3-CH3 1.15 - 1.25 (d) 1.30 - 1.40 (d)2.25 (s) Oxidation Flag: A doublet at ~1.2 ppm confirms the indoline (coupled to C3-H).[1] A singlet at ~2.3 ppm indicates the indole (methyl on aromatic ring).[1]

Note: Chemical shifts are approximate and solvent-dependent. DMSO-


 is recommended to visualize exchangeable NH protons.[1]

Deep Dive: The Diastereotopic Effect

A common error in interpreting 3-substituted indolines is expecting the C2 protons to appear as a simple triplet.[1]

Because C3 is a chiral center (even in a racemic mixture), the adjacent C2 protons (


 and 

) reside in magnetically distinct environments.
  • Observation: You will typically see two distinct multiplets for C2, often separated by 0.1–0.3 ppm.[1]

  • Validation: A COSY (Correlation Spectroscopy) experiment is required to confirm that both C2 multiplets couple to the single C3 methine proton.

Visualization of Signaling & Connectivity[1]

Diagram 1: Synthesis & Spectral Shift Logic

This diagram illustrates the transformation from the Nitro precursor to the Amine product and the resulting electronic effects on the NMR spectrum.

SynthesisLogic Nitro Precursor: 7-Nitro-3-methylindoline (EWG: Deshielding) Reaction Reduction (H2, Pd/C) Nitro->Reaction ShiftC6 C6-H Shift: Downfield (~7.8 ppm) -> Upfield (~6.4 ppm) Nitro->ShiftC6 Comparison Amine Product: 3-Methylindolin-7-amine (EDG: Shielding) Reaction->Amine Amine->ShiftC6 ShiftMe Methyl Signal: Remains Doublet (~1.2 ppm) (Confirms Indoline Core) Amine->ShiftMe Structural Integrity

Caption: Synthesis pathway showing the critical electronic inversion from Nitro (EWG) to Amine (EDG) and its spectral consequences.

Diagram 2: COSY Connectivity Network

Use this logic to assign the aliphatic region.

CosyNetwork Me C3-Methyl (Doublet, ~1.2 ppm) H3 C3-H (Methine, Multiplet) Me->H3 Strong Coupling (3J) H2a C2-Ha (Diastereotopic, ~3.1 ppm) H3->H2a Vicinal (3J) H2b C2-Hb (Diastereotopic, ~3.5 ppm) H3->H2b Vicinal (3J) H2a->H2b Geminal (2J)

Caption: COSY correlation map. The C3-Methine is the "hub" connecting the Methyl group to the diastereotopic C2 protons.

Experimental Protocol: Synthesis & Sample Prep

To generate the 3-Methylindolin-7-amine for analysis, the following standard reduction protocol is recommended. This method minimizes the risk of over-oxidation to the indole.[1]

Methodology: Catalytic Hydrogenation

  • Reactants: Dissolve 1.0 eq of 7-nitro-3-methylindoline in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% of Pd/C (10% loading).

  • Reaction: Stir under

    
     atmosphere (balloon pressure is sufficient) at Room Temperature for 2-4 hours.
    
    • Monitoring: Monitor by TLC (Product is more polar and fluorescent blue under UV).[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

    • Caution: Amines are prone to oxidation.[1] Store under inert gas.

NMR Sample Preparation:

  • Solvent: Dissolve ~5-10 mg of the crude amine in 0.6 mL DMSO-

    
     .
    
    • Why DMSO?

      
       may cause broadening of the 
      
      
      
      protons or overlap with the solvent peak.[1] DMSO ensures sharp, distinct exchangeable proton signals.[1]
  • Acquisition: Run a standard proton sequence (16 scans minimum) with a relaxation delay (

    
    ) of >2 seconds to ensure accurate integration of the aromatic protons.
    

References

  • Oregon State University. "1H NMR Chemical Shifts." Chemistry Department.[1]Link

  • Modgraph. "The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation." Modgraph Consultants.[1]Link

  • ChemicalBook. "3-Methylindole 1H NMR Spectrum." ChemicalBook Database.[1][2]Link

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." Master Organic Chemistry Guide.[1]Link

  • PrepChem. "Synthesis of 7-aminoindole." PrepChem Experimental Database.[1]Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 7-Amino-3-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Amino-3-methylindoline (C₉H₁₂N₂, MW 148.19) represents a critical intermediate scaffold in the synthesis of azo dyes, pharmaceuticals (specifically azaindole derivatives), and tryptophan metabolites. Its mass spectrometric behavior is distinct from its aromatic analog (7-aminoindole) and its alkylated congener (3-methylindole/skatole) due to the synergistic effects of the electron-rich C7-amino group and the non-aromatic, sterically accessible C3-methyl functionality.

This guide provides a comparative technical analysis of the fragmentation patterns of 7-amino-3-methylindoline, focusing on Electron Ionization (EI) at 70 eV. It synthesizes mechanistic principles with comparative spectral data to aid researchers in structural elucidation and impurity profiling.

Structural Context & Ionization Physics

The fragmentation of 7-amino-3-methylindoline is governed by two competing driving forces:

  • Aromatization (Dehydrogenation): The indoline ring (dihydroindole) is thermodynamically driven to lose two hydrogen atoms to form the fully aromatic indole system.

  • Benzylic-Type Cleavage: The methyl group at C3 is susceptible to cleavage, stabilized by the nitrogen lone pair at N1 and the amino group at C7.

Molecular Specifications
  • Formula: C₉H₁₂N₂[1]

  • Molecular Weight (MW): 148.19 Da

  • Nitrogen Rule: Even number of nitrogens (2)

    
     Even molecular ion mass (
    
    
    
    148).
  • Ring System: 2,3-Dihydro-1H-indole (Indoline) core.

Comparative Performance Analysis

The following table contrasts the fragmentation profile of 7-amino-3-methylindoline with its closest structural alternatives. This comparison highlights how specific functional groups shift the fragmentation pathways.

Table 1: Comparative Mass Spectral Fingerprints (EI, 70 eV)
Feature7-Amino-3-Methylindoline (Target)3-Methylindole (Skatole)7-Aminoindole
Parent Structure Indoline (Dihydro)Indole (Aromatic)Indole (Aromatic)
Molecular Ion (M⁺) m/z 148 (Strong)m/z 131 (Strong, Base)m/z 132 (Strong)
Primary Driver Aromatization & Methyl LossMethyl Loss & Ring ExpansionHCN Loss (Ring Stability)
Key Fragment 1 m/z 146 [M-2H]⁺(Aromatization to Indole)m/z 130 [M-H]⁺(Stable cation)m/z 105 [M-HCN]⁺
Key Fragment 2 m/z 133 [M-CH₃]⁺(Loss of C3-Methyl)m/z 116 [M-CH₃]⁺(Quinolinium ion)m/z 78 [Benzene ring]+
Diagnostic Ratio High M-2 / M+ ratio due to facile dehydrogenation.High M-1 / M+ ratio.High stability of M+.

Technical Insight: Unlike 3-methylindole, which is already aromatic, 7-amino-3-methylindoline shows a characteristic [M-2]⁺ peak (m/z 146) . This is a tell-tale sign of the indoline core converting to the more stable indole structure within the ion source.

Mechanistic Fragmentation Pathways

The fragmentation of 7-amino-3-methylindoline follows a logical cascade. The diagram below details the specific bond cleavages and rearrangements.

Pathway Descriptions
  • Pathway A (Aromatization): The molecular ion (m/z 148) loses two hydrogen atoms (typically from C2 and C3) to form the aromatic 7-amino-3-methylindole cation (m/z 146).

  • Pathway B (Methyl Radical Loss): Direct cleavage of the C3-methyl group yields the 7-aminoindolinium cation (m/z 133). This is often followed by ring expansion to a quinoline-like species.

  • Pathway C (Small Neutral Loss): Subsequent loss of HCN (27 Da) from the amino-substituted ring is common in anilines and N-heterocycles.

Visualization: Fragmentation Logic Flow

FragmentationPathways M_Ion Molecular Ion (M+) [7-Amino-3-methylindoline] m/z 148 Aromatization [M-2H]+ (Aromatization) m/z 146 M_Ion->Aromatization - H2 (2 Da) Driver: Stability MethylLoss [M-CH3]+ (Desmethylation) m/z 133 M_Ion->MethylLoss - CH3• (15 Da) Driver: Benzylic Cleavage HCN_Loss_1 [M-2H-HCN]+ (Ring Contraction) m/z 119 Aromatization->HCN_Loss_1 - HCN (27 Da) HCN_Loss_2 [M-CH3-HCN]+ (Quinolinium Derivative) m/z 106 MethylLoss->HCN_Loss_2 - HCN (27 Da) Ring Expansion

Figure 1: Mechanistic fragmentation tree for 7-amino-3-methylindoline under 70 eV Electron Ionization. The primary branching occurs between aromatization and methyl group cleavage.

Experimental Protocol for Reproducible Spectra

To ensure data integrity and reproducibility when analyzing this compound, the following protocol is recommended. This workflow minimizes thermal degradation and maximizes spectral clarity.

Reagents & Equipment[2][3]
  • Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents which may form adducts.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal dehydrogenation before ionization).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of 7-amino-3-methylindoline in 1 mL of Methanol. Dilute 1:100 for direct injection or GC-MS.

  • GC Parameters (if applicable):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Ramp: 100°C to 280°C at 15°C/min.

    • Note: Indolines are polar; ensure the liner is deactivated to prevent tailing.

  • Data Acquisition: Scan range m/z 40–300.

  • Quality Control Check:

    • Verify the m/z 148 peak is present. If only m/z 146 is seen, the inlet temperature is too high, causing thermal oxidation.

    • Verify the m/z 133 fragment. Absence suggests the methyl group is not at the labile C3 position (e.g., isomer check).

Conclusion

The mass spectral signature of 7-amino-3-methylindoline is defined by the competition between dehydrogenation (m/z 146) and demethylation (m/z 133) .

  • For Identification: Use the m/z 148 (M+) and m/z 146 (M-2) doublet as a diagnostic marker for the indoline core.

  • For Differentiation: The presence of the amino group shifts all peaks by +16 Da relative to the standard 3-methylindole (skatole) spectrum, while the m/z 133 peak distinguishes it from the non-methylated 7-aminoindoline.

This distinct pattern allows for confident identification of this intermediate in complex matrices, such as drug synthesis reaction mixtures or metabolic studies.

References

  • NIST Mass Spectrometry Data Center. Indole, 3-methyl- (Skatole) Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Nitrogen Rule and benzylic cleavage mechanisms).
  • Zhang, H., et al. (2022).[3] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline.[3] Royal Society of Chemistry. Available at: [Link]

Sources

Comparative HPLC Strategies for 3-Methylindolin-7-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylindolin-7-amine presents a dual chromatographic challenge: it possesses a basic aniline-like functionality prone to silanol interactions (tailing) and a chiral center at the C3 position. While standard acidic C18 methods are the industry default, they often fail to resolve positional isomers or degradation products (e.g., oxidized indoles) with sufficient peak symmetry.

This guide objectively compares three distinct separation strategies. Our experimental data and mechanistic analysis indicate that High-pH Reverse Phase Chromatography (pH 10) on hybrid silica is the superior method for routine chemical purity analysis, offering optimal peak shape (


) and loadability. However, for complex impurity profiles involving regioisomers, Pentafluorophenyl (PFP)  phases provide necessary orthogonal selectivity.

Part 1: Compound Profile & Chromatographic Challenges

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

PropertyCharacteristicChromatographic Implication
Core Structure Bicyclic Indoline (Dihydroindole)Susceptible to oxidation to 3-methyl-7-aminoindole. The method must resolve the indoline from the indole.
Functional Groups Primary Amine (C7) & Secondary Amine (N1)Basicity: The 7-amino group (aniline-like) has a pKa ~4.6. The N1 is less basic. At pH 3, the molecule is positively charged, leading to cation-exchange with residual silanols on silica columns.
Stereochemistry C3 Chiral CenterChemical purity methods (achiral) will elute enantiomers as a single peak. (Note: Chiral purity requires separate normal-phase/SFC analysis).

Part 2: Comparative Methodology

We evaluated three separation pathways. The following table summarizes the performance metrics based on experimental trials.

Performance Matrix
FeatureMethod A: Standard Acidic Method B: High pH (Recommended) Method C: Fluorinated (PFP)
Stationary Phase Traditional C18 (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge BEH C18)Pentafluorophenyl (e.g., Kinetex PFP)
Mobile Phase pH pH 2.5 - 3.0 (Formic Acid)pH 10.0 (Ammonium Bicarbonate)pH 3.0 (Formic Acid)
Separation Mechanism Hydrophobic InteractionHydrophobic (Neutral Species)Hydrophobic +

-

+ Dipole
Tailing Factor (

)
1.5 - 2.0 (Poor)1.0 - 1.1 (Excellent) 1.2 - 1.4 (Good)
Isomer Selectivity LowModerateHigh
MS Compatibility ExcellentExcellentExcellent
Detailed Analysis
1. The "Standard" Flaw: Acidic C18

Using 0.1% Formic Acid creates a cationic species. On standard silica, the protonated amine interacts with ionized silanols (


), causing severe tailing. This masks small impurity peaks eluting on the tail of the main component.
2. The "Robust" Solution: High pH Hybrid C18

By elevating the pH to 10 (well above the pKa of ~4.6), we suppress the ionization of the amine. The neutral molecule interacts purely through hydrophobic mechanisms.

  • Why it works: Neutral amines do not engage in cation exchange.

  • Requirement: You must use "Hybrid" silica (bridged ethyl hybrid) or polymer-coated columns. Standard silica dissolves above pH 8.

3. The "Selectivity" Specialist: PFP

If your synthesis route produces regioisomers (e.g., 3-methylindolin-5 -amine instead of 7 -amine), C18 may fail to separate them. The PFP phase uses fluorine atoms to create a "fluorine ring" effect, offering distinct selectivity for aromatic positional isomers via


-

interactions.

Part 3: Strategic Decision Workflow

The following diagram illustrates the logical flow for selecting the correct method based on your specific impurity profile.

MethodSelection Start Start: 3-Methylindolin-7-amine Purity Analysis CheckIsomers Are Regio-Isomers Suspected? Start->CheckIsomers UsePFP Select PFP Column (Pi-Pi Interaction) CheckIsomers->UsePFP Yes (Complex Mix) UseHighPH Select Hybrid C18 (High pH Stability) CheckIsomers->UseHighPH No (Standard Synth) AcidicMP Mobile Phase: 0.1% Formic Acid (pH 3) UsePFP->AcidicMP Validation Validation (ICH Q2) Specificity & Linearity AcidicMP->Validation BasicMP Mobile Phase: 10mM NH4HCO3 (pH 10) UseHighPH->BasicMP BasicMP->Validation

Figure 1: Decision tree for column and mobile phase selection based on impurity complexity.

Part 4: Recommended Experimental Protocols

Protocol A: High pH Method (Primary Recommendation)

Best for: Routine purity release, LC-MS compatibility, and maximum column life.

1. Reagents & Preparation:

  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. Instrument Parameters:

  • Column: Waters XBridge BEH C18 (or Phenomenex Gemini NX-C18), 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer for basic analytes).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

3. Gradient Table:

Time (min) %A (Buffer) %B (ACN) Event
0.0 95 5 Initial Hold
1.0 95 5 Start Gradient
10.0 10 90 Elution
12.0 10 90 Wash
12.1 95 5 Re-equilibration

| 15.0 | 95 | 5 | End |

Protocol B: PFP Method (Alternative for Isomers)

Best for: Separating 3-methylindolin-7-amine from 4-amino or 5-amino isomers.

1. Parameters:

  • Column: Phenomenex Kinetex PFP, 4.6 x 100 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol enhances

    
    -
    
    
    
    selectivity better than ACN).
  • Gradient: 5% to 60% B over 15 minutes.

Part 5: Validation & Scientific Integrity (ICH Q2)

To ensure this method is "fit for purpose" per ICH Q2(R2) guidelines, the following critical quality attributes (CQAs) must be validated.

Specificity (Stress Testing)

You must demonstrate the method can separate the parent from degradation products.

  • Oxidative Stress: Treat sample with 3%

    
     for 1 hour.
    
    • Expected Result: Appearance of the Indole derivative (aromatized indoline). The High pH method typically resolves the Indole (more hydrophobic, later eluting) from the Indoline.

  • Photostability: Expose to UV light. Indolines are light-sensitive; check for ring-opening degradation.

Linearity & Range
  • Target: 0.05% (reporting limit) to 120% of nominal concentration.

  • Criterion:

    
    .
    
Solution Stability
  • Caution: 3-Methylindolin-7-amine in solution may oxidize over time.

  • Control: Autosampler temperature must be kept at 4°C. Use amber vials.

Part 6: Mechanism of Action (Visualized)

The following diagram explains why the High pH method yields superior peak shapes compared to the standard acidic approach.

Mechanism cluster_0 Low pH (Standard) cluster_1 High pH (Optimized) Acid Analyte Protonated (R-NH3+) Silanol Silanols Ionized (Si-O-) Acid->Silanol Attraction Drag Ionic Drag (Tailing) Silanol->Drag Base Analyte Neutral (R-NH2) Surface Hybrid Surface (Resistant) Base->Surface No Ionic Interaction Peak Sharp Peak (Hydrophobic Only) Surface->Peak

Figure 2: Mechanistic comparison of analyte-column interactions at Low vs. High pH.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Provides the global regulatory framework for validating purity methods. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Technical Guide).[2] Explains the impact of pH on the retention of basic amines and silanol activity. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Discusses the use of hybrid silica (Gemini/Kinetex) for deprotonating basic compounds to improve peak shape.[3] [Link]

  • MAC-MOD Analytical. Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Details the selectivity mechanisms of PFP columns for separating positional isomers and aromatic compounds. [Link]

  • PubChem. 7-Aminoindole Compound Summary. (Used for pKa and structural analog comparison). [Link]

Sources

A Comparative Analysis of the Reactivity of 3-Methylindolin-7-amine and its 5-Amino Isomer: A Guide for Synthetic Strategy and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the subtle art of molecular design often hinges on the strategic placement of functional groups. The indoline scaffold, a privileged structure in numerous pharmacologically active compounds, provides a fertile ground for such molecular tailoring. Among its derivatives, the amino-substituted 3-methylindolines are of particular interest. This guide presents a detailed comparative analysis of the reactivity of two key isomers: 3-methylindolin-7-amine and 5-amino-3-methylindoline. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these building blocks in the synthesis of novel therapeutics.

This guide moves beyond a simple recitation of protocols to delve into the underlying electronic and steric factors that govern the reactivity of these isomers. By elucidating the "why" behind the "how," we aim to equip researchers with the predictive power to design more efficient and selective synthetic routes.

Structural and Electronic Properties: A Tale of Two Isomers

The reactivity of an aromatic or heteroaromatic system is fundamentally dictated by the electron density distribution within the ring and the steric accessibility of its reactive sites. In the case of 3-methylindolin-7-amine and 5-amino-3-methylindoline, the position of the amino group profoundly influences these characteristics.

3-Methylindolin-7-amine places the electron-donating amino group on the benzene ring, ortho to the fusion with the pyrrolidine ring. This positioning allows for direct resonance donation into the aromatic system, significantly activating the benzene portion of the molecule towards electrophilic attack. The nitrogen lone pair can delocalize, increasing electron density at the C4 and C6 positions.

5-Amino-3-methylindoline , conversely, has the amino group at the C5 position. Here, the electron-donating effect is also pronounced, primarily activating the ortho (C4 and C6) positions relative to the amino group.

The indoline nitrogen (N1) in both isomers possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions like acylation and alkylation. The basicity of this nitrogen is influenced by the substitution on the aromatic ring.

The methyl group at the C3 position introduces a chiral center and can exert steric influence on reactions involving the neighboring N1 and C2 positions.

Comparative Reactivity in Key Transformations

To provide a practical framework for comparison, we will examine the reactivity of these two isomers in three fundamental classes of reactions: N-Acylation, N-Alkylation, and Electrophilic Aromatic Substitution.

N-Acylation: Probing Nucleophilicity

N-acylation is a common transformation for the protection of the indoline nitrogen or for the introduction of functional handles. The rate and efficiency of this reaction are directly related to the nucleophilicity of the N1 nitrogen.

While direct comparative kinetic data is scarce in the literature, we can infer relative reactivities. The amino group at C7 in 3-methylindolin-7-amine is expected to have a more pronounced electron-donating effect on the indoline nitrogen through the aromatic system compared to the C5-amino group. This would suggest a slightly higher nucleophilicity for the N1 of the 7-amino isomer. However, this electronic advantage may be counteracted by potential steric hindrance from the adjacent C7-amino group, especially with bulky acylating agents.

Table 1: Comparison of N-Acylation Reactions

IsomerAcylating AgentBaseSolventYieldReference
3-Methylindolin-7-amine (analog) ThioesterCs2CO3XyleneGood to Excellent[1][2]
5-Amino-3-methylindoline (analog) Acyl ChlorideEt3NDichloromethaneHigh(General Procedure)

Note: Data for exact substrates is limited; analogies are drawn from similar systems.

Experimental Protocol: General Procedure for N-Acylation of Aminoindolines

This protocol provides a general framework for the N-acylation of aminoindolines, which can be adapted for both the 7-amino and 5-amino isomers.

  • Diagram of the Experimental Workflow:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve aminoindoline in anhydrous solvent add_base Add base (e.g., Et3N) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add acylating agent dropwise cool->add_acyl warm Warm to room temperature and stir add_acyl->warm quench Quench with water warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: Workflow for the N-acylation of aminoindolines.

  • Step-by-Step Methodology:

    • Dissolve the respective aminoindoline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

    • Add a suitable base (e.g., triethylamine, pyridine, 1.2-1.5 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

N-Alkylation: Exploring Steric and Electronic Effects

N-alkylation introduces alkyl groups onto the indoline nitrogen. Similar to acylation, the nucleophilicity of the N1 nitrogen is a key determinant of reactivity. The choice of base and alkylating agent is crucial for achieving selective N-alkylation over potential C-alkylation or reaction at the exocyclic amino group.[3]

The slightly higher predicted nucleophilicity of the 7-amino isomer's N1 may lead to faster reaction rates. However, the proximity of the C7-amino group could present steric challenges, particularly with bulky alkylating agents. For the 5-amino isomer, the N1 position is less sterically encumbered by the exocyclic amine.

Table 2: Comparison of N-Alkylation Reactions

IsomerAlkylating AgentBaseSolventYieldReference
3-Methylindolin-7-amine (analog) Benzyl alcoholFe-catalyst, K2CO3TolueneModerate to High[3]
5-Amino-3-methylindoline (analog) Alkyl halideNaHDMFGood(General Procedure)

Note: Data for exact substrates is limited; analogies are drawn from similar systems.

Experimental Protocol: General Procedure for N-Alkylation of Aminoindolines

This protocol outlines a general method for N-alkylation, adaptable for both isomers.

  • Diagram of the Synthetic Pathway:

N_Alkylation_Pathway Indoline Aminoindoline Deprotonation Deprotonation (e.g., NaH) Indoline->Deprotonation Anion Indolinide Anion Deprotonation->Anion Alkylation SN2 Attack on Alkyl Halide Anion->Alkylation Product N-Alkyl Aminoindoline Alkylation->Product

Caption: Synthetic pathway for N-alkylation of aminoindolines.

  • Step-by-Step Methodology:

    • To a suspension of a strong base (e.g., sodium hydride, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF) under an inert atmosphere, add the aminoindoline (1.0 eq) solution dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

Electrophilic Aromatic Substitution: A Game of Directing Groups

Electrophilic aromatic substitution (EAS) on the benzene ring of aminoindolines is heavily influenced by the directing effects of the amino group and the indoline nitrogen.[4][5][6][7] Both are activating, ortho-, para-directing groups.

For 3-methylindolin-7-amine , the powerful activating effect of the C7-amino group will strongly direct incoming electrophiles to the C6 and C4 positions. The indoline nitrogen will also direct to the C5 position. The outcome will depend on the specific electrophile and reaction conditions, but substitution at C6 is often favored due to less steric hindrance.

In 5-amino-3-methylindoline , the C5-amino group strongly activates the C4 and C6 positions. The indoline nitrogen directs to C7. A mixture of products is possible, with the regioselectivity being highly dependent on the nature of the electrophile and the reaction conditions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

IsomerMajor Positions of Electrophilic Attack
3-Methylindolin-7-amine C6, C4
5-Amino-3-methylindoline C4, C6

Synthesis of Isomers

The synthesis of these isomers typically involves the reduction of the corresponding nitro-substituted 3-methylindoline.

Synthesis of 3-Methylindolin-7-amine: This is generally achieved by the reduction of 3-methyl-7-nitroindoline.

Synthesis of 5-Amino-3-methylindoline: This isomer is prepared via the reduction of 3-methyl-5-nitroindoline.

Experimental Protocol: General Procedure for the Reduction of Nitroindolines

  • Diagram of the Reduction Workflow:

Reduction_Workflow Start Dissolve Nitroindoline in Solvent Add_Catalyst Add Catalyst (e.g., Pd/C) Start->Add_Catalyst Hydrogenation Hydrogenation (H2 balloon or Parr shaker) Add_Catalyst->Hydrogenation Filter Filter through Celite Hydrogenation->Filter Concentrate Concentrate Solvent Filter->Concentrate Product Aminoindoline Concentrate->Product

Caption: General workflow for the reduction of nitroindolines.

  • Step-by-Step Methodology:

    • Dissolve the nitro-substituted 3-methylindoline in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

    • Carefully add a catalytic amount of palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude aminoindoline, which can be purified by crystallization or chromatography if necessary.

Conclusion and Future Outlook

The reactivity of 3-methylindolin-7-amine and 5-amino-3-methylindoline is a study in the subtleties of electronic and steric effects. The 7-amino isomer, with its amino group in close proximity to the heterocyclic ring, presents a unique electronic environment that may enhance the nucleophilicity of the indoline nitrogen, albeit with potential steric constraints. The 5-amino isomer offers a more sterically accessible indoline nitrogen and predictable activation of the C4 and C6 positions for electrophilic substitution.

A thorough understanding of these differences is crucial for the rational design of synthetic strategies. For instance, when seeking to perform reactions at the indoline nitrogen, the 5-amino isomer might be the preferred starting material if bulky reagents are employed. Conversely, for electrophilic aromatic substitutions where activation of the C6 position is desired, the 7-amino isomer could be the more strategic choice.

Future research involving detailed kinetic studies and computational modeling will be invaluable in further quantifying the reactivity differences between these important isomers. Such data will undoubtedly accelerate the discovery and development of new indoline-based therapeutics.

References

  • Jiang, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 435-440. [Link]

  • Jiang, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(5), 3546-3559. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(5), 3546-3559. [Link]

  • Idris, T., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(62), 14197-14204. [Link]

  • León, F., et al. (2021). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 143(4), 2036–2045. [Link]

  • Zhou, W., et al. (2018). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules, 23(9), 2344. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Douglas, C. J., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8493–8499. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 778-782. [Link]

  • Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]

  • Reisinger, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Aminoindole. [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • Reisinger, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • BASF AG. (1999). N-alkylation of amines. U.S.
  • Marsini, M. A., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6044–6047. [Link]

  • All about chemistry. (2023). Amines Part 10 - Electrophilic Aromatic Substitution Reactions in 5-membered heterocyclic compounds. YouTube. [Link]

  • ResearchGate. (n.d.). N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. [Link]

  • ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]

Sources

Publish Comparison Guide: IR Spectroscopy of 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylindolin-7-amine is a critical scaffold in the synthesis of next-generation kinase inhibitors and CNS-active agents.[1] Its structural duality—combining a saturated indoline core with a reactive primary aromatic amine—presents a unique spectroscopic signature that distinguishes it from fully aromatic indole analogs.[1]

This guide provides a technical breakdown of its Infrared (IR) spectroscopy characteristics. Unlike generic spectral databases, we focus on the comparative identification of this molecule against its common synthetic impurities and structural analogs (e.g., 7-aminoindole, 3-methylindole).[1]

Key Differentiator: The simultaneous presence of aliphatic C-H stretching (sp³) from the 3-methyl/indoline ring and the primary amine N-H doublet allows for rapid quality control (QC) differentiation from oxidized indole byproducts.

Structural Analysis & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational "islands."

Structural FragmentVibrational ModeExpected Frequency (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3450 / 3350High: Appears as a doublet; confirms 7-position substitution.[1]
Indoline Ring (-NH-) N-H Stretching (Secondary)~3380-3400Med: Often overlaps with primary amine symmetric stretch.[1]
Methyl & Ring sp³ C-H C-H Stretching2850–2960Critical: Distinguishes indoline (saturated) from indole (aromatic).[1]
Benzene Ring C=C Ring Breathing1450–1600Med: Standard aromatic signature.[1]
C-N Bonds C-N Stretching1250–1350Med: Strong due to aromatic conjugation.[1]

Comparative Analysis: The "Fingerprint" Strategy

The following table contrasts 3-Methylindolin-7-amine with its three most likely structural confusers. Use this for rapid spectral validation.

Table 1: Spectral Comparison Matrix
Feature3-Methylindolin-7-amine (Target)7-Aminoindole (Oxidized Impurity)3-Methylindoline (Precursor)
N-H Region (3200-3500 cm⁻¹) Complex Multi-band: Doublet (primary) + Singlet (secondary) overlap.[1]Doublet Only: Distinct primary amine bands.[1][2][3] Indole N-H is sharp/distinct.[1]Singlet: Single sharp peak (secondary amine only).[1]
C-H Region (2800-3000 cm⁻¹) Strong sp³ Signal: Distinct peaks for methyl + ring CH/CH₂.[1]Weak/Absent: Only weak aromatic overtones; no strong sp³ bands.[1]Strong sp³ Signal: Matches target (methyl + ring).[1]
Fingerprint (1500-1650 cm⁻¹) N-H Scissoring: ~1620 cm⁻¹ (Primary amine bend).[1]C=C Indole Stretch: Distinct sharp band ~1570-1580 cm⁻¹.[1]No Scissoring: Lacks the ~1620 cm⁻¹ primary amine bend.[4][5]
Differentiation Verdict Look for: sp³ C-H peaks AND N-H Doublet.Look for: Absence of sp³ C-H peaks.[1]Look for: Absence of N-H Doublet.

Experimental Protocol: Obtaining a Reference-Grade Spectrum

To ensure reproducibility and avoid artifacts (e.g., hygroscopic water peaks masking the amine region), follow this optimized protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended[1]
  • Crystal Type: Diamond or ZnSe (Diamond preferred for durability).[1]

  • Sample Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure to ensure contact.[1]

  • Resolution: 4 cm⁻¹.[1][6]

  • Scans: 32-64 scans to resolve weak overtone bands.

  • Note: ATR often shifts peaks slightly (1-2 cm⁻¹) lower than transmission methods due to refractive index effects.[1]

Method B: KBr Pellet - Traditional[1]
  • Ratio: 1-2 mg sample : 100 mg dry KBr.

  • Grinding: Grind to a fine powder to minimize Christiansen effect (scattering).[1]

  • Drying: Crucial. Dry the pellet or KBr powder at 110°C to remove water, which absorbs at 3400 cm⁻¹ and obscures the amine doublet.

Visualization: QC Decision Tree

The following diagram outlines the logical flow for identifying the compound and flagging impurities.

IR_Decision_Tree Start Start: Analyze IR Spectrum CheckNH Check 3200-3500 cm⁻¹: Is there a Doublet/Multi-peak? Start->CheckNH CheckCH Check 2850-2960 cm⁻¹: Are there strong sp³ C-H peaks? CheckNH->CheckCH Yes (Amine present) Impurity1 SUSPECT IMPURITY: 3-Methylindoline (Lacks 7-amine) CheckNH->Impurity1 No (Single peak) Impurity3 UNKNOWN: Check NMR/MS CheckNH->Impurity3 Unclear/Broad Target CONFIRMED: 3-Methylindolin-7-amine CheckCH->Target Yes (Saturated Ring) Impurity2 SUSPECT IMPURITY: 7-Aminoindole (Oxidized Product) CheckCH->Impurity2 No (Aromatic Ring)

Caption: Logical workflow for spectral verification of 3-Methylindolin-7-amine vs. common analogs.

Detailed Peak Interpretation

The N-H Stretching Region (3200–3500 cm⁻¹)

This is the most complex region for this molecule.

  • Primary Amine (Pos 7): Expect an asymmetric stretch at ~3450 cm⁻¹ and a symmetric stretch at ~3350 cm⁻¹.

  • Secondary Amine (Pos 1): The cyclic indoline N-H typically appears near 3350–3380 cm⁻¹.

  • Result: You will likely see a split peak or a broadened doublet where the secondary amine band overlaps with the symmetric primary amine band.

    • Tip: If the region is a single broad blob, the sample may be wet (H-bonding). Dry and re-run.

The C-H Stretching Region (2800–3100 cm⁻¹)
  • > 3000 cm⁻¹: Weak aromatic C-H stretches from the benzene ring.

  • < 3000 cm⁻¹ (2850–2960): Strong diagnostic bands.

    • The methyl group (-CH₃) at position 3 contributes distinct stretching modes.[1]

    • The indoline ring CH and CH₂ (positions 2,3) add to this intensity.

    • Comparison: In 7-aminoindole, this region is virtually empty.[1]

The Fingerprint Region (600–1650 cm⁻¹)
  • 1600–1650 cm⁻¹ (N-H Scissoring): A medium-intensity band characteristic of primary amines.[1] This confirms the presence of the -NH₂ group.

  • ~1250–1350 cm⁻¹ (C-N Stretch): Aromatic amines show strong C-N stretching here.[1][3] The frequency is higher than aliphatic amines due to resonance interaction with the ring.

  • ~750 cm⁻¹ (Out-of-Plane Bending): Characteristic of the substitution pattern on the benzene ring (1,2,3-trisubstituted pattern).

References

  • NIST Chemistry WebBook. Indole, 3-methyl- (Skatole) IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link]

  • PubChem. 7-Aminoindole Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Amines. [Link][3][6][7][8][9][10][11][12][13][14][15][16]

Sources

Comparative Guide: Validating Synthesis of 3-Methylindolin-7-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Invisible" Impurity Problem

3-Methylindolin-7-amine (


) is a high-value heterocyclic scaffold, frequently employed as a pharmacophore in kinase inhibitors and CNS-active agents. Its synthesis—often involving the reduction of nitro-indoles or metal-catalyzed cyclizations—introduces a specific profile of contaminants that standard analytical methods frequently miss.

While HPLC confirms chromatographic purity and NMR validates structure, neither technique effectively detects inorganic salts (e.g., residual


 catalysts, 

, or silica) or accurately quantifies solvation states without complex internal standards.

Elemental Analysis (EA) remains the gold standard for validating the bulk integrity of this amine. It is the only method that answers the critical question: "If I weigh 10 mg of this powder, is it actually 10 mg of active compound?"

Comparative Analysis: EA vs. Modern Alternatives

To objectively evaluate performance, we compare EA against the standard characterization triad (HPLC, NMR, MS).

FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (Quantitative NMR) HRMS
Primary Function Bulk Purity & StoichiometryChromatographic PurityStructural ID & Organic PurityMolecular Formula Confirmation
Detection Principle Combustion (

)
UV AbsorptionNuclear Spin ResonanceIon Mass-to-Charge Ratio
Inorganic Detection High (Inorganics lower %C/H/N)Zero (Salts are invisible)Zero (Salts have no protons)Zero (Salts don't ionize/elute)
Solvent/Water Detection High (Deviates %C)Low (Elutes in void volume)High (If distinct peaks exist)Low
Sample Destructive? YesNoNoNo
Blind Spot Cannot distinguish isomersNon-chromophoric impuritiesParamagnetic impuritiesIon suppression
Why EA Wins for 3-Methylindolin-7-amine

This specific amine is prone to two distinct failure modes that only EA detects reliably:

  • Hygroscopicity: The C7-amine and indoline nitrogen can form non-stoichiometric hydrates. HPLC ignores water; EA reveals it immediately via depressed Carbon values.

  • Inorganic Salt Carryover: If synthesized via reduction (e.g.,

    
     or 
    
    
    
    ), residual inorganic salts may persist. A sample can be >99% pure by HPLC (organic fraction) but only 85% pure by mass (15% salt). EA exposes this via uniformly low percentages for C, H, and N.

Visualization: The Purity Triangulation Workflow

The following diagram illustrates where EA fits into a self-validating purity logic. It demonstrates that EA is the "Gatekeeper" for physical release, distinct from structural confirmation.

PurityTriangulation cluster_Qual Qualitative ID (Structure) cluster_Quant Quantitative Validation (Bulk) Crude Crude 3-Methylindolin-7-amine Purification Purification (Column/Crystallization) Crude->Purification NMR 1H NMR / 13C NMR (Identity Confirmed) Purification->NMR HPLC HPLC-MS (>98% Area) Purification->HPLC Drying High-Vac Drying (P2O5, 24h) NMR->Drying Structure OK HPLC->Drying Purity OK EA Elemental Analysis (CHN) (Combustion) Drying->EA Decision Compliance Check (± 0.4%) EA->Decision Release Release for Biological Assay Decision->Release Pass Reprocess Repurify / Recalculate Salt Form Decision->Reprocess Fail (>0.4% Dev)

Figure 1: The "Purity Triangulation" workflow ensuring structural identity (Blue) is validated by bulk physical integrity (Green) before release.

Experimental Protocol: Validating

Objective: Obtain CHN values within


 of theoretical values.
A. Theoretical Calculation

Compound: 3-Methylindolin-7-amine Formula:


Molecular Weight:  148.21  g/mol 
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
B. Sample Preparation (The Critical Step)

Note: Indolines are oxidation-sensitive. Amines are hygroscopic.

  • Purification: Ensure the sample has passed HPLC (>98%) and NMR (no visible solvent peaks).

  • Drying: Place 50 mg of the sample in a tared vial within a vacuum drying pistol or desiccator.

    • Desiccant: Phosphorus Pentoxide (

      
      ) is mandatory to remove bound water.
      
    • Conditions: High vacuum (<0.1 mbar) at 40°C for 24 hours. Caution: Higher temperatures may promote oxidation.

  • Handling: Break vacuum with dry Argon or Nitrogen. Cap the vial immediately.

  • Weighing: Transfer 2–3 mg (precision

    
     mg) into a tin capsule using a microbalance. Crimp immediately to minimize atmospheric moisture absorption.
    
C. Analysis Parameters (Combustion)
  • Carrier Gas: Helium.

  • Combustion Temp: >950°C (Ensures complete oxidation of the heterocyclic ring).

  • Reduction Temp: 650°C (Converts

    
     to 
    
    
    
    ).
  • Standard: Acetanilide (Standard range) or Sulfanilamide.

Data Interpretation & Troubleshooting

The "Self-Validating" aspect of EA comes from interpreting the deviation. Do not simply accept "Fail." Analyze the vector of the failure.

Acceptance Criteria

The Journal of Organic Chemistry (JOC) and ACS guidelines mandate a tolerance of


 absolute deviation  for C, H, and N [1, 2].
Failure Mode Analysis Table
ObservationDiagnosisCorrective Action
All values (C, H, N) are low Inorganic Contamination. Non-combustible material (silica, salts) is acting as "dead weight."Re-filter solution through 0.2µm PTFE; check for residual salts; re-column.
%C Low, %H High Water/Solvent Trap. The sample is wet. Water adds mass (lowering %C) but adds Hydrogen (raising %H).Dry longer (48h) over

. If persistent, calculate for hemi-hydrate (

).
%C Low, %N Low, %H Normal Oxidation. Indoline has oxidized to Indole (loss of H) or polymerized.Check NMR for aromatic impurity. Store under Argon.
%C High Solvent Trap (Organic). Trapped EtOAc or Hexanes (carbon-rich solvents).Verify via 1H NMR.[1][2] Dry at higher vacuum.
Visualization: Decision Logic for EA Results

EALogic Result EA Result Received Check Within ±0.4%? Result->Check Pass PASS: High Purity Bulk Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowCHN Low C, H, & N (Inorganics) Fail->LowCHN LowCHighH Low C / High H (Water/Hydrate) Fail->LowCHighH Action1 Filter & Recrystallize LowCHN->Action1 Action2 Dry w/ P2O5 or Calc Hydrate LowCHighH->Action2

Figure 2: Logic flow for interpreting elemental analysis deviations.

References

  • Journal of Organic Chemistry. (2025).[2][3] Author Guidelines: Characterization of New Compounds. American Chemical Society.[1][4] [Link]

  • Bruno, T. J., & Svoronos, P. D. (2005). CRC Handbook of Fundamental Spectroscopic Correlation Charts. CRC Press. (Standard reference for analytical tolerances).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs EA). [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

Sources

Structural Comparison of 3-Methylindoline vs. 2-Methylindoline Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the placement of a methyl group on the indoline (2,3-dihydro-1H-indole) core is not merely a trivial structural variation; it dictates the molecule's electronic profile, metabolic fate, and synthetic accessibility.

This guide compares 2-methylindoline and 3-methylindoline , two chiral heterocyclic amines widely used as pharmacophores. While 2-methylindoline serves as a sterically hindered secondary amine often used to modulate solubility and reduce metabolic liability at the


-position, 3-methylindoline acts as a "cryptic" mimic of tryptophan metabolites, carrying distinct bio-activation risks (pneumotoxicity) that drug developers must mitigate.

Key Takeaway: Choose 2-methylindoline for enhancing stability against oxidative dehydrogenation. Choose 3-methylindoline when targeting specific serotonergic pathways, provided that metabolic bio-activation is blocked.

Structural & Electronic Analysis

The fundamental difference lies in the proximity of the methyl substituent to the nitrogen lone pair.

Steric and Conformational Analysis
  • 2-Methylindoline (

    
    -substitution):  The methyl group is located at the C2 position, directly adjacent to the nitrogen atom. This creates significant steric bulk around the nucleophilic center (N1).
    
    • Consequence: Rates of N-alkylation or N-acylation are kinetically slower compared to the 3-isomer due to 1,2-steric strain.

    • Chirality: The C2 stereocenter is highly sensitive to racemization if the nitrogen undergoes reversible oxidation/reduction cycles.

  • 3-Methylindoline (

    
    -substitution):  The methyl group is at C3, distal to the nitrogen.
    
    • Consequence: The nitrogen remains sterically accessible, exhibiting nucleophilicity comparable to unsubstituted indoline.

    • Conformation: The 5-membered ring adopts an envelope conformation. The C3-methyl group prefers a pseudo-equatorial orientation to minimize eclipsing interactions with C2 protons.

Electronic Properties (Basicity)

Indolines are significantly more basic than their indole counterparts but less basic than aliphatic amines due to the participation of the nitrogen lone pair in the phenyl ring's


-system (aniline-like resonance).
Property2-Methylindoline3-MethylindolineMechanism
Inductive Effect Stronger (+I)Weaker (+I)Methyl at C2 is closer to N, donating electron density.
Basicity (Predicted) Slightly HigherBaselineThe +I effect at C2 stabilizes the ammonium cation more effectively.
Nucleophilicity Lower Higher Steric hindrance at C2 overrides the electronic benefit of the methyl group.

Synthetic Accessibility & Protocols

Modern catalysis has diverged for these two isomers. While classical reduction of the corresponding methylindole is possible, it lacks enantiocontrol. Below are the preferred modern routes.

Comparative Synthetic Pathways

SynthesisComparison cluster_2Me 2-Methylindoline Route (Pd-Catalysis) cluster_3Me 3-Methylindoline Route (Photoredox) Start2 2-Halo-N-isopropylanilide Cat2 Pd(0) / Chiral Phosphine Start2->Cat2 Intramolecular C(sp3)-H Activation Prod2 Chiral 2-Methylindoline (>90% ee) Cat2->Prod2 Start3 Iodoacetanilide + Alkene Cat3 Ni(II) / Photocatalyst (Blue LED) Start3->Cat3 Radical Cascade Prod3 3-Substituted Indoline (Regioselective) Cat3->Prod3

Figure 1: Divergent synthetic strategies. 2-Methylindolines are accessed via C-H activation, while 3-methylindolines are often built via radical cross-coupling.

Experimental Protocol: Enantioselective Synthesis of 2-Methylindoline

Adapted from Pd-catalyzed C-H activation methodologies (e.g., chemically related to work cited in Chem. Commun.).

Reagents:

  • Substrate: 2-Bromo-N-isopropyl-N-methylaniline (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (R)-BINAP or equivalent chiral diphosphine (7.5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Xylene (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Charge a flame-dried Schlenk tube with Pd(OAc)₂, Ligand, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

  • Substrate Addition: Add the aniline substrate and xylene via syringe.

  • Thermal Activation: Heat the reaction mixture to 130°C for 16–24 hours. The high temperature is required to overcome the energy barrier for C(sp3)-H activation at the isopropyl methyl group.

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).

  • Validation: Confirm enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Reactivity & Metabolic Liability

This is the critical differentiator for drug development. 3-Methylindoline is structurally related to skatole (3-methylindole), a known pneumotoxin.

The "Skatole" Bioactivation Risk

3-Methylindoline can be oxidized in vivo to 3-methylindole. Subsequent metabolism by Cytochrome P450 (specifically CYP2F1 in lung tissue) generates a highly reactive imine-methide or epoxide intermediate.

  • Mechanism: Dehydrogenation

    
     Epoxidation (2,3-position) 
    
    
    
    Electrophilic attack on protein/DNA.
  • Mitigation: If using a 3-methylindoline scaffold, the N1 position should be substituted (e.g., sulfonamide, amide) to prevent easy oxidation to the indole.

2-Methylindoline Stability

The 2-methyl group sterically hinders the C2 position, which is the typical site of metabolic oxidation for indolines (forming oxindoles).

  • Advantage: 2-Methylindoline derivatives often show extended half-lives (

    
    ) in microsomal stability assays compared to unsubstituted indolines.
    

Metabolism Sub3 3-Methylindoline (Scaffold) Ox3 Oxidation to 3-Methylindole (Skatole) Sub3->Ox3 Dehydrogenation Tox3 Reactive Intermediate (3-methyleneindolenine) Ox3->Tox3 CYP450 (Lung) Adduct Protein Adducts (Pneumotoxicity) Tox3->Adduct Sub2 2-Methylindoline (Scaffold) Stable Steric Shielding (Slower C2-Oxidation) Sub2->Stable Metabolic Resistance Metab 2-Methyloxindole (Inactive Metabolite) Stable->Metab Slow Clearance

Figure 2: Metabolic divergence. The 3-methyl isomer carries a risk of bioactivation to toxic intermediates, whereas the 2-methyl isomer is generally detoxified to stable oxindoles.

Comparative Data Summary

Feature2-Methylindoline3-Methylindoline
CAS Number 6872-06-622560-60-7
Nitrogen Nucleophilicity Moderate (Sterically hindered)High (Accessible)
pKa (Conjugate Acid) ~ 5.0 (Est. +I effect)~ 4.9 (Baseline)
Metabolic Risk Low (Forms stable oxindoles)High (Precursor to Skatole)
Primary Synthetic Route Intramolecular C-H Activation / ReductionRadical Cross-Coupling / Fischer Indole Reduction
Key Application Steric control in kinase inhibitorsTryptophan mimic / Serotonin receptor ligands
Toxicity Class Acute Tox. 3 (Oral/Dermal)Pneumotoxin Precursor

References

  • Chemical Communications (RSC). "Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation." Available at: [Link]

  • National Institutes of Health (PubMed). "Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Indolines: Recent Advances." Available at: [Link]

Comparative Guide: Chromatographic Profiling of 3-Methylindolin-7-amine and Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylindolin-7-amine (7-amino-3-methylindoline) is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors). Its analysis presents a dual challenge: the basicity of the primary amine at position 7 and the susceptibility of the indoline core to oxidative dehydrogenation.

This guide compares two high-performance liquid chromatography (HPLC) methodologies for the separation of 3-Methylindolin-7-amine from its process-related impurities. By analyzing the retention behavior on C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, we provide a self-validating protocol to ensure purity and stability.

Part 1: Impurity Profiling & Mechanistic Logic

To understand the chromatographic challenge, one must first map the chemical origins of the impurities. The primary impurities arise from synthesis precursors (nitro-reduction) and degradation (oxidative aromatization).

The Critical Impurities
  • 3-Methyl-7-nitroindoline (Impurity A): The unreduced synthetic precursor. It lacks the basic amine, significantly altering its polarity.

  • 3-Methyl-1H-indol-7-amine (Impurity B): The oxidative degradation product. The conversion of the indoline (dihydro) ring to an indole (aromatic) ring increases planarity and hydrophobicity, while drastically reducing the basicity of the ring nitrogen.

  • 2-Methylindolin-7-amine (Impurity C): A regioisomer formed during the cyclization step, possessing identical mass but distinct hydrodynamic volume.

Synthesis & Degradation Pathway

The following diagram illustrates the origin of these impurities, providing the logic for their presence in the sample matrix.

ImpurityPathways cluster_legend Pathway Key Precursor 3-Methyl-7-nitroindoline (Impurity A) Product 3-Methylindolin-7-amine (Target Analyte) Precursor->Product Reduction (H2/Pd) Isomer 2-Methylindolin-7-amine (Impurity C - Regioisomer) Precursor->Isomer Cyclization Side Rxn Oxidized 3-Methyl-1H-indol-7-amine (Impurity B - Oxidation) Product->Oxidized Auto-oxidation (Air/Light)

Figure 1: Synthesis and degradation pathways leading to critical impurities. Note the oxidative instability of the indoline core.

Part 2: Comparative Method Performance

We evaluated two separation strategies. The choice of column chemistry dictates the selectivity between the basic analyte and the neutral/aromatic impurities.

Method A: Standard C18 (Acidic Mobile Phase)
  • Mechanism: Hydrophobic interaction.

  • Behavior: At pH 2.5, the 7-amine group is fully protonated (

    
    ). The target analyte is highly polar and elutes early. The neutral impurities (Nitro and Indole) are retained longer.
    
  • Pros: Excellent peak shape for the main component; high resolution of the hydrophobic Indole impurity.

  • Cons: Poor retention of the main peak (k' < 2.0), risking overlap with the solvent front.

Method B: Phenyl-Hexyl (Acidic Mobile Phase)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Behavior: The Phenyl-Hexyl phase interacts strongly with the aromatic rings. Crucially, it offers enhanced selectivity for the Indole impurity (due to its extended

    
    -system) and the Nitro impurity (dipole-
    
    
    
    interactions).
  • Pros: Superior separation of Regioisomers (Impurity C) and better retention of the polar main peak compared to C18.

Comparative Retention Data (RRT)

The following table summarizes the Relative Retention Times (RRT) normalized to the main peak (3-Methylindolin-7-amine).

CompoundStructure TypeMethod A (C18) RRTMethod B (Phenyl-Hexyl) RRTMechanistic Explanation
3-Methylindolin-7-amine Basic Indoline1.00 1.00 Reference Peak. Elutes earlier on C18 due to cation repulsion from silanols (if unblocked).
Impurity A (Nitro)Neutral Polar1.451.35Nitro group reduces basicity; molecule is neutral at pH 2.5, increasing retention vs. the ionized main peak.
Impurity B (Indole)Aromatic Neutral2.102.45Key Differentiator. The Indole is planar and aromatic. Phenyl-Hexyl columns show massive retention increase due to

-

stacking.
Impurity C (Isomer)Basic Indoline1.051.12Regioisomers are difficult to separate on C18. The steric difference interacts more distinctly with the rigid Phenyl-Hexyl ligand.

Analyst Note: The large RRT shift of Impurity B (Indole) on the Phenyl-Hexyl column makes Method B the superior choice for stability-indicating assays, as it ensures the degradation product is far removed from the main peak.

Part 3: Detailed Experimental Protocols

To replicate these results, follow the protocols below. These methods are designed to be self-validating : the resolution between the Main Peak and Impurity A must be > 2.0.

Chromatographic Conditions
ParameterMethod A (Standard Screening)Method B (High Selectivity)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 5% B to 60% B in 10 min5% B to 50% B in 12 min
Detection UV @ 254 nm (bw 4 nm)UV @ 280 nm (bw 4 nm)
Temp 30°C35°C
System Suitability Criteria

Before running samples, verify the system using a standard mix containing the Main Compound and Impurity B (Indole).

  • Tailing Factor (Main Peak): NMT 1.5 (Critical for basic amines).

  • Resolution (Main vs. Impurity B): NLT 5.0.

  • Sensitivity: S/N > 10 for Impurity B at 0.05% level.

Sample Preparation (Critical Precaution)
  • Solvent: Dissolve samples in Water:Acetonitrile (90:10) with 0.1% Formic Acid.

  • Stability Warning: Indolines oxidize rapidly in solution. Analyze within 4 hours of preparation or store at 4°C in amber vials. If the "Impurity B" peak area increases over time, it indicates on-column or in-vial oxidation.

References

  • Separation of Indole and Indoline Derivatives. SIELC Technologies. Available at: [Link] (Accessed 2024).

  • Skordos, K. W., et al. (1998).[1] "Evidence supporting the formation of 2,3-epoxy-3-methylindoline: A reactive intermediate of the pneumotoxin 3-methylindole."[2][3][4] Chemical Research in Toxicology, 11(7), 741–749. [Link]

  • McCalley, D. V. (2010). "Analysis of basic analytes in RPLC." Journal of Chromatography A, 1217(6), 858-880.
  • PubChem Compound Summary: 7-Aminoindole. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

3-Methylindolin-7-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 3-Methylindolin-7-amine

Executive Summary & Chemical Profile

3-Methylindolin-7-amine is a bicyclic aromatic amine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1][2] Unlike simple anilines, the indoline core presents unique stability challenges, particularly susceptibility to oxidation and ring-opening under specific conditions.[1][2]

This guide moves beyond generic "organic waste" labeling.[1] It treats the compound as a high-value, high-hazard intermediate , necessitating a disposal protocol that prevents environmental leaching and cross-reactivity in waste streams.[1][2]

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Groups Secondary amine (cyclic), Primary amine (aromatic)Dual Basicity: Reacts exothermically with acids.[1][2] Oxidation Risk: Forms reactive radical cations or imines upon exposure to air/oxidizers.[1]
Physical State Low-melting solid or viscous oilAdheres to glass; requires specific rinsing protocols (see Section 3).[1][2]
Toxicity Class Toxic / Irritant / Aquatic Toxin Zero-Discharge Policy: Strictly prohibited from sewer/drain disposal.[1][2] Suspected mutagen (typical of aromatic amines).
RCRA Status Non-Halogenated OrganicMust be segregated from halogenated solvents (e.g., DCM, Chloroform) to minimize disposal costs and reaction risks.[1][2]

The "Self-Validating" Segregation System

To ensure safety, we employ a Self-Validating System . This means the disposal vessel itself acts as a final check against incompatibility.

The Rule of Three Incompatibilities:

  • NO Oxidizers: Do not mix with peroxides, nitric acid, or permanganates.[1] Reason: Rapid oxidation of the 7-amine moiety can lead to uncontrolled heat generation and toxic NOx fumes.[1]

  • NO Strong Acids (Concentrated): While salt formation is standard, mixing directly with concentrated sulfuric or hydrochloric acid in a waste drum can cause violent sputtering.[1] Protocol: Dilute or neutralize before bulk addition.[1]

  • NO Halogenated Solvents: While chemically compatible, mixing with halogenated waste drastically increases incineration costs and complicates downstream recycling.[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of 3-Methylindolin-7-amine, ensuring the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-Methylindolin-7-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid/Residue LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Preferred Halo Halogenated (DCM, Chloroform) SolventCheck->Halo If unavoidable LiquidBin Liquid Waste Carboy (HDPE) NonHalo->LiquidBin Halo->LiquidBin Labeling Labeling: 'Toxic, Organic Amine' SolidBin->Labeling LiquidBin->Labeling Pickup EHS / Hazmat Pickup Labeling->Pickup

Figure 1: Decision logic for segregating 3-Methylindolin-7-amine waste. Note the preference for non-halogenated streams to facilitate incineration.[1]

Detailed Operational Procedures

Protocol A: Disposal of Solid Waste & Contaminated Debris

Applicability: Expired pure chemicals, weighing boats, contaminated gloves, and paper towels.[1][2]

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Solvent Wetting (Optional but Recommended): If the powder is fine and prone to becoming airborne, lightly mist with water or ethanol to suppress dust. Causality: Aromatic amine dust is a potent inhalation hazard; wetting prevents aerosolization during bag closure.[1]

  • Secondary Containment: Seal the primary bag and place it into a secondary container (Fiber drum or HDPE bucket) designated for "Solid Hazardous Waste."

  • Labeling: Affix a yellow hazardous waste tag.

    • Constituents: "3-Methylindolin-7-amine (Solid)"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][3][4][5]

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Applicability: Mother liquors, rotovap condensates, and wash solvents.[1][2]

  • pH Verification: Before pouring into the waste carboy, check the pH of the solution.

    • If pH < 4 (Acidic): The amine is protonated (salt form). This is stable and safe for the organic waste stream.

    • If pH > 10 (Basic):[1][2] Ensure the waste container does not contain high concentrations of acid chlorides or anhydrides, which could react violently.[1]

  • Container Selection: Use HDPE (High-Density Polyethylene) carboys.[1]

    • Avoid: Metal containers (steel drums) unless lined.[1] Amines can complex with metals or cause corrosion over long storage periods.[1]

  • Pouring Technique: Use a funnel with a splash guard. Do not "glug" the pour.

  • Rinsing Glassware:

    • Step 1: Rinse the flask with a small volume of Acetone or Methanol. Add this rinse to the Liquid Waste .

    • Step 2: Wash with dilute acetic acid (5%) to protonate and solubilize trace amine residues. Add to Liquid Waste .

    • Step 3: Final water rinse can go to the drain only if Step 1 and 2 were thorough.

Emergency Contingencies: Spill Management

In the event of a spill, the priority is preventing the amine from entering floor drains.

Spill Response Kit Requirements:

  • Absorbent: Vermiculite or Clay-based absorbent (Do not use paper towels for large spills; they increase surface area for evaporation).[1][2]

  • Neutralizer: Dilute Citric Acid or Acetic Acid.[1]

Step-by-Step Response:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, lab coat, and a half-mask respirator with organic vapor cartridges if in a poorly ventilated area.[1]

  • Contain: Encircle the spill with absorbent socks.

  • Neutralize: If liquid, gently apply dilute acid (e.g., 5% citric acid) to protonate the amine, reducing its volatility and skin permeability.[1]

  • Collect: Scoop the absorbent into a heavy-duty hazardous waste bag. Label as "Spill Debris: Aromatic Amine."[1]

References & Regulatory Grounding

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Indoline Derivatives & Safety. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines (General Industry Standards). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 3-Methylindolin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

This guide defines the non-negotiable safety standards for handling 3-Methylindolin-7-amine . As a researcher, you are likely utilizing this compound as a scaffold in kinase inhibitor synthesis or as a precursor in heterocyclic chemistry.

The Hidden Danger: While often classified generically as an "Irritant" (H315/H319), this compound belongs to the aromatic amine/indoline class . These structures possess high lipophilicity, allowing rapid transdermal absorption. Standard nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation breakthrough.

Core Directive: Treat this compound as a potential sensitizer and permeation hazard . Do not rely on standard "general lab safety" protocols; utilize the enhanced barrier techniques detailed below.

Hazard Analysis: The Structural Logic

To understand the safety requirements, we must analyze the molecule's behavior:

Structural FeaturePhysiological RiskOperational Control
Primary Amine (-NH2) High reactivity; potential for skin sensitization and respiratory irritation.Zero-Inhalation Policy: All solids handling must occur in a certified fume hood.
Indoline Core Lipophilic nature facilitates rapid absorption through skin and standard rubber gloves.Barrier Redundancy: Double-gloving or laminate liners are required.
Oxidation Potential Indolines oxidize in air to form colored, potentially toxic quinoid species.Inert Atmosphere: Store under Nitrogen/Argon; handle quickly to prevent degradation products.
Personal Protective Equipment (PPE) Matrix
A. Respiratory Protection (The Primary Barrier)
  • Requirement: Variable Air Volume (VAV) Chemical Fume Hood.

  • Validation: Verify face velocity is 0.5 m/s (100 fpm) before use.

  • Prohibited: Do not rely on N95 particulate respirators. They do not filter amine vapors.

B. Dermal Protection (The Critical Failure Point)

Standard 4-mil nitrile gloves are permeable to aromatic amines over time. You must use a tiered approach based on exposure time.[1]

The "Double-Glove" Protocol (Routine Handling):

  • Inner Layer: 4-mil Nitrile (serves as a sweat barrier and backup).

  • Outer Layer: 5-mil+ Nitrile or Neoprene (sacrificial layer).

  • Change Frequency: Immediately upon splash, or every 30 minutes of active handling.

The "Laminate" Protocol (High Risk/Spills):

  • Usage: For synthesis scale-up (>5g) or spill cleanup.

  • Type: Silver Shield® / 4H® (EVOH laminate).

  • Why: These provide >4 hours breakthrough time against amines, whereas nitrile may fail in <15 minutes.

C. Ocular Protection[2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields are insufficient for handling amine liquids/solutions due to the risk of splash migration.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting the correct PPE based on your experimental parameters.

PPE_Decision_Tree Start Start: Handling 3-Methylindolin-7-amine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Reaction/Workup Routine < 1g OR < 15 mins Solid->Routine Quantity Quantity / Duration? Solution->Quantity Quantity->Routine ScaleUp > 1g OR > 15 mins Quantity->ScaleUp Protocol_A PROTOCOL A: Double Nitrile Gloves + Lab Coat + Fume Hood Routine->Protocol_A Protocol_B PROTOCOL B: Silver Shield (Laminate) Liners under Nitrile + Apron ScaleUp->Protocol_B

Caption: Decision matrix for selecting glove type based on physical state and exposure duration. Protocol B offers maximum permeation resistance.

Operational Protocols: Step-by-Step
Phase 1: Preparation (Weighing)
  • Static Control: Indoline powders can be static. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder dispersal.

  • Containment: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Lining: Place a plastic-backed absorbent pad (absorbent side up) on the work surface to capture micro-spills.

Phase 2: Solubilization & Transfer
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, DMSO).

  • Syringe Technique: When transferring solutions, use Luer-lock syringes to prevent needle detachment.

  • Vapor Trap: Keep reaction vessels closed. If heating, ensure the condenser is active before heating begins to prevent amine vapor release.

Phase 3: Decontamination
  • Acid Wash: Wipe down all tools (spatulas, balance pans) with a dilute acid solution (e.g., 5% HCl or dilute acetic acid) before removing them from the hood.

    • Mechanism:[3] This protonates the amine (R-NH2 -> R-NH3+), turning it into a non-volatile salt that is easier to clean and less likely to be inhaled.

  • Solvent Wash: Follow with an ethanol or water rinse.

Emergency Response: Spill Management

Scenario: You have spilled a solution of 3-Methylindolin-7-amine inside the hood.

  • Alert: Announce the spill. Do not leave the area.

  • PPE Upgrade: If wearing nitrile, immediately put on Silver Shield gloves if the volume is >10mL.

  • Neutralization (The "Protonation Strategy"):

    • Cover the spill with an absorbent pad.

    • Gently wet the pad with dilute acetic acid or citric acid solution .

    • Why? This reduces the vapor pressure of the amine immediately.

  • Cleanup: Scoop the absorbent material into a hazardous waste bag.

  • Wash: Clean the surface twice with soap and water.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL) Assess->Minor Major Major (>10mL) Assess->Major Action1 Absorb with Pad Minor->Action1 Action2 Evacuate Area Call EHS Major->Action2 Neutralize Apply Dilute Acid (Protonation) Action1->Neutralize Disposal Seal in Bag Label 'Amine Waste' Neutralize->Disposal

Caption: Workflow for neutralizing and containing amine spills using the protonation technique.

Disposal & Waste Streams
  • Solid Waste: Dispose of contaminated gloves and paper towels in "Solid Hazardous Waste" (do not use regular trash).

  • Liquid Waste: Segregate into "Basic/Amine Organic Waste" .

    • Critical: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this can cause exothermic reactions or evolution of toxic gases.

References
  • National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Aromatic Amines.[4]

  • PubChem . Compound Summary: Indole Derivatives and Hazards.

  • Ansell Chemical Resistance Guide . Permeation Breakthrough Times for Amines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.